molecular formula C11H7ClO2 B1347962 5-(3-Chlorophenyl)-2-furaldehyde CAS No. 22078-59-7

5-(3-Chlorophenyl)-2-furaldehyde

Cat. No.: B1347962
CAS No.: 22078-59-7
M. Wt: 206.62 g/mol
InChI Key: FIGLPGGFAIZKFQ-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)furfural is a furfural derivative.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-chlorophenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H7ClO2/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGLPGGFAIZKFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346122
Record name 5-(3-Chlorophenyl)-2-furaldehyde
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Molecular Weight

206.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22078-59-7
Record name 5-(3-Chlorophenyl)-2-furancarboxaldehyde
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Record name 5-(3-Chlorophenyl)-2-furaldehyde
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Record name 5-(3-Chlorophenyl)furfural
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Foundational & Exploratory

5-(3-Chlorophenyl)-2-furaldehyde CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(3-Chlorophenyl)-2-furaldehyde, a furan derivative of interest in synthetic and medicinal chemistry. This document consolidates its chemical and physical properties, outlines established synthetic methodologies, and discusses its potential applications as a chemical intermediate. While direct biological activity data for this specific compound is limited in publicly available literature, the guide explores the known biological relevance of the broader class of substituted furaldehydes.

Chemical Identity and Properties

This compound is a solid organic compound characterized by a furan ring substituted with a chlorophenyl group at the 5-position and an aldehyde group at the 2-position.

PropertyValueReference(s)
CAS Number 22078-59-7[1]
Molecular Formula C₁₁H₇ClO₂[1]
Molecular Weight 206.63 g/mol [1]
Melting Point 109-111 °C[1]
Boiling Point (Predicted) 354.7 ± 32.0 °C[1]
Density (Predicted) 1.282 ± 0.06 g/cm³[1]
Synonyms 5-(3-Chlorophenyl)furan-2-carbaldehyde, 5-(3-Chlorophenyl)furfural[1]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the formation of a carbon-carbon bond between a furan ring and a 3-chlorophenyl group. Palladium-catalyzed cross-coupling reactions are the most common and efficient methods for this transformation.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions offer a versatile approach to forming the aryl-furan bond with good yields and functional group tolerance. The general scheme involves the reaction of a furan derivative with a 3-chlorophenyl-containing reagent in the presence of a palladium catalyst and a base.

Logical Workflow for Palladium-Catalyzed Synthesis:

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions Furan Derivative Furan Derivative Reaction Mixture Reaction Mixture Furan Derivative->Reaction Mixture 3-Chlorophenyl Reagent 3-Chlorophenyl Reagent 3-Chlorophenyl Reagent->Reaction Mixture Palladium Catalyst Palladium Catalyst Palladium Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Workup & Purification Workup & Purification Reaction Mixture->Workup & Purification Heating Product This compound Workup & Purification->Product

Caption: General workflow for palladium-catalyzed synthesis.

2.1.1. Suzuki-Miyaura Coupling

This method involves the reaction of a boronic acid or its ester with an organic halide. For the synthesis of this compound, two primary routes are feasible:

  • Route A: Coupling of 5-bromo-2-furaldehyde with 3-chlorophenylboronic acid.

  • Route B: Coupling of 2-formyl-5-furanylboronic acid with 1-bromo-3-chlorobenzene.

Experimental Protocol (General): A reaction vessel is charged with the aryl halide (1.0 eq.), the boronic acid derivative (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.01-0.05 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, 2.0-3.0 eq.). A suitable solvent system, often a mixture of an organic solvent (like toluene, dioxane, or DMF) and water, is added. The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the reaction is complete (monitored by TLC or GC-MS). After cooling, the reaction mixture is subjected to an aqueous workup, extracted with an organic solvent, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.[2][3][4][5][6]

2.1.2. Stille Coupling

The Stille coupling utilizes an organotin reagent (organostannane) and an organic halide.[7][8][9]

Experimental Protocol (General): In a flask, the aryl halide (1.0 eq.), the organostannane reagent (e.g., tributyl(3-chlorophenyl)stannane, 1.0-1.2 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 0.01-0.05 eq.) are dissolved in an anhydrous, degassed solvent such as toluene, THF, or DMF. The reaction is heated under an inert atmosphere at a temperature between 80 and 110 °C. Reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled, and the solvent is removed. The residue is then purified by column chromatography to isolate the desired product. It is important to note that organotin compounds are highly toxic and require careful handling.[7][8][9]

2.1.3. Organozinc Cross-Coupling

This method employs an organozinc reagent, which can be prepared in situ from the corresponding aryl halide.[10]

Experimental Protocol (General): An arylzinc halide is prepared by reacting the corresponding aryl halide with activated zinc. To this solution, 5-bromo-2-furaldehyde and a catalytic amount of a palladium catalyst, such as Pd(dppf)Cl₂, are added in a solvent like THF. The reaction is typically stirred at room temperature for 1-3 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.[10]

Spectroscopic Characterization

TechniqueExpected Features
¹H NMR Signals corresponding to the aldehyde proton (singlet, ~9.6 ppm), furan ring protons (doublets, ~6.8-7.5 ppm), and the protons of the 3-chlorophenyl group (multiplets, ~7.3-7.7 ppm).
¹³C NMR Resonances for the aldehyde carbonyl carbon (~177 ppm), carbons of the furan ring (~110-160 ppm), and carbons of the 3-chlorophenyl ring (~125-135 ppm).
IR Spectroscopy Characteristic absorption bands for the aldehyde C=O stretch (~1670-1690 cm⁻¹), C-H stretch of the aldehyde (~2720 and ~2820 cm⁻¹), C=C stretching of the aromatic and furan rings (~1400-1600 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹).
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of 206.63 g/mol , along with a characteristic isotopic pattern for a chlorine-containing compound (M+2 peak at approximately one-third the intensity of the M⁺ peak).

Biological and Pharmacological Context

Currently, there is no specific published data on the biological activity of this compound. However, the furan and substituted phenyl moieties are present in numerous compounds with a wide range of biological activities.

Derivatives of 5-aryl-2-furaldehydes have been investigated for various therapeutic applications, including:

  • Antimicrobial Activity: Many furan derivatives have demonstrated antibacterial and antifungal properties. The mechanism of action can vary, but often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[11][12][13][14][15]

  • Anticancer Activity: Some substituted furan compounds have shown cytotoxic effects against various cancer cell lines.[16][17][18] The presence of the chlorophenyl group may influence this activity.

  • Enzyme Inhibition: The furaldehyde scaffold can be a starting point for the synthesis of inhibitors for various enzymes.

Signaling Pathway Hypothesis (General for Furan Derivatives):

The biological effects of furan-containing compounds can be multifaceted. For instance, in the context of cytotoxicity, they might induce apoptosis through pathways involving caspases.

G Furan Derivative Furan Derivative Cellular Stress Cellular Stress Furan Derivative->Cellular Stress Induces Caspase Activation Caspase Activation Cellular Stress->Caspase Activation Leads to Apoptosis Apoptosis Caspase Activation->Apoptosis Executes

Caption: Hypothetical apoptotic pathway for a cytotoxic furan derivative.

It is important to emphasize that these are general observations for the class of compounds, and specific experimental validation is required to determine the biological profile of this compound.

Applications in Research and Development

The primary application of this compound is as a versatile intermediate in organic synthesis. The aldehyde functional group can undergo a variety of chemical transformations, including:

  • Oxidation to the corresponding carboxylic acid.

  • Reduction to the corresponding alcohol, such as (5-(3-chlorophenyl)furan-2-yl)methanol.[1]

  • Condensation reactions (e.g., Knoevenagel, Wittig) to form larger, more complex molecules.

  • Reductive amination to synthesize secondary and tertiary amines.

These transformations allow for the construction of a diverse range of molecules with potential applications in drug discovery, materials science, and agrochemicals.

Conclusion

This compound is a readily accessible synthetic intermediate with significant potential for the development of novel chemical entities. While its own biological profile remains to be fully elucidated, its structural motifs are present in many biologically active compounds. The synthetic protocols outlined in this guide provide a solid foundation for researchers to produce this compound and explore its utility in various fields of chemical and pharmaceutical research. Further investigation into its biological activity is warranted to fully understand its potential.

References

An In-depth Technical Guide to the Synthesis of 5-(3-Chlorophenyl)-2-furaldehyde from 3-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(3-Chlorophenyl)-2-furaldehyde, a valuable intermediate in medicinal chemistry and materials science. The primary synthetic route detailed herein is the Meerwein arylation, a reliable method for the arylation of unsaturated compounds. This document outlines the reaction mechanism, a detailed experimental protocol, and relevant characterization data.

Introduction

This compound is a key building block in the synthesis of various heterocyclic compounds, which are of significant interest in drug discovery due to their diverse pharmacological activities. The synthesis of this compound from readily available starting materials like 3-chloroaniline is a critical process for further molecular exploration. The Meerwein arylation offers a straightforward and effective method for this transformation. This reaction involves the diazotization of an aniline derivative, followed by a copper-catalyzed reaction with an activated alkene, in this case, furfural.

Synthetic Pathway: The Meerwein Arylation

The synthesis of this compound from 3-chloroaniline proceeds via a two-step, one-pot reaction. The first step is the diazotization of 3-chloroaniline to form the corresponding diazonium salt. This is followed by the copper-catalyzed coupling of the diazonium salt with furfural, which results in the formation of the desired product.

Synthesis_Pathway cluster_start Starting Materials cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Final Product 3-Chloroaniline 3-Chloroaniline Diazonium_Salt 3-Chlorobenzenediazonium chloride 3-Chloroaniline->Diazonium_Salt Diazotization Furfural Furfural Final_Product This compound NaNO2_HCl NaNO2 / HCl CuCl2 CuCl2 Diazonium_Salt->Final_Product Meerwein Arylation

Caption: Overall synthetic workflow for this compound.

Experimental Protocol

This protocol is adapted from the general procedure for the Meerwein arylation of furfural with substituted anilines.[1]

Materials and Methods

Reagents:

  • 3-Chloroaniline

  • Hydrochloric Acid (concentrated)

  • Sodium Nitrite

  • Furfural

  • Copper(II) Chloride

  • Ethanol

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Buchner funnel and flask

  • Standard laboratory glassware

Synthesis of 3-Chlorobenzenediazonium Chloride (Intermediate)
  • In a round-bottom flask, dissolve 3-chloroaniline (0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL).

  • Heat the mixture gently to obtain a clear solution.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.1 mol in 20 mL of water) dropwise, maintaining the temperature below 5 °C.

  • Continue stirring for 30 minutes at 0-5 °C after the addition is complete to ensure full diazotization.

Synthesis of this compound
  • To the freshly prepared, cold diazonium salt solution, add furfural (0.1 mol).

  • Slowly add an aqueous solution of copper(II) chloride (0.02 mol in 15 mL of water) to the mixture with vigorous stirring.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours.

  • The solid product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Experimental_Workflow cluster_diazotization Diazotization cluster_arylation Meerwein Arylation cluster_workup Work-up and Purification A Dissolve 3-Chloroaniline in HCl/H2O B Cool to 0-5 °C A->B C Add NaNO2 solution B->C D Stir for 30 min C->D E Add Furfural D->E F Add CuCl2 solution E->F G Stir for 4-6 h F->G H Precipitation G->H I Filter solid H->I J Wash with Ethanol I->J K Recrystallize J->K L Pure Product K->L

Caption: Step-by-step experimental workflow for the synthesis.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Key Reactants

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
3-ChloroanilineC₆H₆ClN127.57Starting Material
FurfuralC₅H₄O₂96.08Reactant
Sodium NitriteNaNO₂69.00Diazotizing Agent
Copper(II) ChlorideCuCl₂134.45Catalyst

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValueReference
Molecular Formula C₁₁H₇ClO₂
Molecular Weight 206.63 g/mol
Appearance Yellowish solid[1]
Melting Point 109-111 °C
Yield Not explicitly reported for 3-chloro derivative, but generally moderate to good for Meerwein arylation of furfural.[1]
¹H NMR (DMSO-d₆, δ ppm) 9.65 (s, 1H, -CHO), 7.85-7.40 (m, 6H, Ar-H & Furan-H)[1]
IR (KBr, cm⁻¹) ~1670 (C=O stretching, aldehyde), ~3100 (C-H stretching, aromatic), ~1580, 1470 (C=C stretching, aromatic and furan)[1]

Note: The spectroscopic data is generalized based on the data provided for other 5-(substituted phenyl)-2-furaldehydes in the cited literature. Specific peak positions and multiplicities may vary slightly.

Conclusion

The Meerwein arylation provides an effective and accessible route for the synthesis of this compound from 3-chloroaniline. This technical guide offers a detailed protocol and essential data to aid researchers in the successful synthesis and characterization of this important chemical intermediate. The straightforward nature of the reaction and the availability of the starting materials make this a practical method for laboratory-scale synthesis, paving the way for its application in the development of novel pharmaceuticals and functional materials.

References

Spectroscopic and Structural Elucidation of 5-(3-Chlorophenyl)-2-furaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 5-(3-Chlorophenyl)-2-furaldehyde. While direct experimental spectra for this specific compound are not publicly available, this document presents predicted spectroscopic data based on the analysis of closely related furan derivatives and established principles of spectroscopic interpretation. Detailed experimental protocols are provided to enable researchers to acquire and analyze the necessary data for structural confirmation and purity assessment.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry for this compound. These predictions are derived from known data of similar compounds and foundational spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~9.7s-H-6 (Aldehyde)
~7.8t~1.8H-2' (Chlorophenyl)
~7.6ddd~7.8, 2.0, 1.2H-6' (Chlorophenyl)
~7.4t~7.8H-5' (Chlorophenyl)
~7.3ddd~7.8, 2.0, 1.2H-4' (Chlorophenyl)
~7.2d3.7H-3 (Furan)
~6.8d3.7H-4 (Furan)

Predicted based on spectral data of furan and substituted aromatic compounds[1][2][3].

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 101 MHz)

Chemical Shift (δ) ppmAssignment
~177.0C-6 (Aldehyde)
~158.0C-5 (Furan)
~152.0C-2 (Furan)
~135.0C-3' (Chlorophenyl)
~131.0C-1' (Chlorophenyl)
~130.0C-5' (Chlorophenyl)
~128.0C-6' (Chlorophenyl)
~126.0C-4' (Chlorophenyl)
~124.0C-2' (Chlorophenyl)
~123.0C-3 (Furan)
~110.0C-4 (Furan)

Predicted based on spectral data of furan derivatives and substituted benzenes[1][4][5][6].

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3120-3100MediumC-H stretch (Aromatic/Furan)
~2850, ~2750Medium, WeakC-H stretch (Aldehyde)
~1680-1660StrongC=O stretch (Conjugated Aldehyde)
~1600-1580Medium-StrongC=C stretch (Aromatic/Furan)
~1470MediumC=C stretch (Aromatic)
~1100-1000StrongC-O-C stretch (Furan)
~800-750StrongC-H out-of-plane bend (Aromatic)
~750-700StrongC-Cl stretch

Predicted based on characteristic IR absorption frequencies for aromatic aldehydes and halogenated compounds[7][8][9][10][11].

Table 4: Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
206/208100 / ~33[M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes)
177/179Moderate[M-CHO]⁺
152Moderate[M-Cl]⁺
111Moderate[C₆H₄Cl]⁺
95Moderate[C₅H₃O]⁺

Predicted based on the molecular weight and expected fragmentation patterns of halogenated aromatic aldehydes[12][13][14][15][16][17].

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • ¹H NMR: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • ¹³C NMR: Dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of CDCl₃.

  • Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube to prevent solvent evaporation[18][19].

2. Instrumentation and Data Acquisition:

  • Use a 400 MHz (or higher) NMR spectrometer.

  • Acquire standard ¹H and ¹³C{¹H} spectra.

  • For ¹H NMR, typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • For ¹³C NMR, typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and 1024-4096 scans.

  • Reference the spectra to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C)[2][20][21][22].

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

2. Instrumentation and Data Acquisition:

  • Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Perform a background scan of the empty ATR crystal before running the sample[10][19][23][24].

Mass Spectrometry (MS)

1. Sample Preparation:

  • Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Further dilute the sample as needed depending on the ionization technique and instrument sensitivity.

2. Instrumentation and Data Acquisition:

  • A common technique is Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds or Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source.

  • For GC-MS, use a capillary column suitable for separating aromatic compounds[25][26].

  • For ESI-MS, infuse the sample solution directly into the source.

  • Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

  • The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1[12][13].

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Proton & Carbon Environment (Connectivity) NMR->NMR_Data IR_Data Functional Groups (Aldehyde, Aromatic Ring, C-Cl) IR->IR_Data MS_Data Molecular Weight & Isotopic Pattern (Cl) MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 5-(3-Chlorophenyl)-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of 5-(3-Chlorophenyl)-2-furaldehyde, focusing on its solubility and stability. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document emphasizes the standardized methodologies and experimental protocols required to determine these critical parameters. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to characterize this compound for its potential applications.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding the compound's basic characteristics and for designing further experimental studies.

PropertyValueSource
Molecular Formula C₁₁H₇ClO₂[1][2]
Molecular Weight 206.63 g/mol [1][2]
CAS Number 22078-59-7[1][2]
Melting Point 109-111 °C[2]
Boiling Point (Predicted) 354.7 ± 32.0 °C[2]
Density (Predicted) 1.282 ± 0.06 g/cm³[2]
Hazard Codes Xi (Irritant)[2]
Risk Statements R36/37/38 (Irritating to eyes, respiratory system and skin)[2]
Safety Statements S26-36 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing.)[2]

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. Both kinetic and thermodynamic solubility are important parameters to assess.

Experimental Protocols for Solubility Determination

Detailed methodologies for determining kinetic and thermodynamic solubility are provided below. These protocols are based on established methods and can be adapted for the characterization of this compound.

2.1.1. Kinetic Solubility Assay

Kinetic solubility is typically measured at an early stage of drug discovery to get a high-throughput assessment of a compound's solubility.[3][4] This method involves dissolving the compound in an organic solvent, usually dimethyl sulfoxide (DMSO), and then adding this solution to an aqueous buffer.[4][5][6]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Addition to Buffer: Add a small volume (e.g., 5 µL) of each DMSO solution to a larger volume (e.g., 245 µL) of a selected aqueous buffer (e.g., phosphate-buffered saline, PBS, at various pH values) in a new 96-well plate.

  • Incubation: Shake the plate at room temperature for a defined period, typically 1 to 2 hours.[5]

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is considered the kinetic solubility.[4]

  • Quantification (Optional): For a more precise measurement, the supernatant can be separated from any precipitate by filtration or centrifugation. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

2.1.2. Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility represents the true equilibrium solubility of a compound and is crucial for lead optimization and pre-formulation studies.[3][7] This method involves equilibrating an excess amount of the solid compound in a specific solvent over a longer period.[4]

Experimental Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, PBS at various pH values, ethanol, etc.).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[3]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid disturbing the equilibrium.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.[1][7]

  • Data Analysis: The solubility is reported in units such as µg/mL or mM.

Analytical Method for Quantification

A stability-indicating HPLC method is essential for accurately quantifying this compound in solubility and stability samples.

HPLC Method Parameters (starting point):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8][9]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid buffer) is a common starting point for aromatic aldehydes.[9][10]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound. For many furan derivatives, this is in the range of 275-285 nm.[9][10]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Stability Assessment

Evaluating the stability of a compound under various stress conditions is a regulatory requirement and provides critical information for determining its shelf-life, storage conditions, and potential degradation pathways.[11][12] Forced degradation studies are performed to intentionally degrade the sample to identify likely degradation products and to develop stability-indicating analytical methods.[13][14]

Experimental Protocols for Stability Studies

The following protocols outline the conditions for hydrolytic, photolytic, and thermal stability testing based on ICH guidelines.

3.1.1. Hydrolytic Stability

Hydrolytic stability is assessed across a range of pH values to determine the compound's susceptibility to acid and base-catalyzed degradation.[14]

Experimental Protocol:

  • Sample Preparation: Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), neutral (e.g., water), and basic (e.g., 0.1 N NaOH) media.

  • Incubation: Store the solutions at a controlled temperature (e.g., 50-70 °C) for a specified period.[15]

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Neutralize the aliquots if necessary and analyze them using a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and half-life at each pH condition.

3.1.2. Photostability

Photostability testing evaluates the effect of light on the compound.[16][17][18][19]

Experimental Protocol (as per ICH Q1B):

  • Sample Preparation: Expose the solid this compound and its solution in a chemically inert, transparent container to a light source.

  • Light Exposure: The sample should be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UVA radiation.[16] A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: After exposure, analyze both the exposed and control samples by a validated stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the exposed and control samples to identify any photodegradation products and quantify the loss of the parent compound.

3.1.3. Thermal Stability

Thermal stability studies assess the impact of elevated temperatures on the compound in its solid state.

Experimental Protocol:

  • Sample Preparation: Place the solid this compound in a controlled temperature and humidity chamber.

  • Storage Conditions: Expose the sample to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.[20][21]

  • Time Points: Withdraw samples at various time points.

  • Analysis: Dissolve the samples in a suitable solvent and analyze by a validated stability-indicating HPLC method.

  • Data Analysis: Determine the extent of degradation at each temperature and time point.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the key experimental protocols described in this guide.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO serial_dil Serial Dilution in DMSO prep_stock->serial_dil add_buffer Add to Aqueous Buffer serial_dil->add_buffer incubate Incubate (1-2h) add_buffer->incubate detect_precip Detect Precipitation (Nephelometry) incubate->detect_precip quantify Quantify Supernatant (HPLC) incubate->quantify

Caption: Workflow for Kinetic Solubility Assay.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_excess Add Excess Solid to Solvent agitate Agitate (24-48h) add_excess->agitate separate Separate Solid and Liquid agitate->separate quantify Quantify Supernatant (HPLC) separate->quantify

Caption: Workflow for Thermodynamic Solubility Assay.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_sampling Sampling cluster_analysis Analysis cluster_outcome Outcome hydrolytic Hydrolytic (Acid, Base, Neutral) sampling Collect Samples at Time Points hydrolytic->sampling photolytic Photolytic (ICH Q1B) photolytic->sampling thermal Thermal (Solid State) thermal->sampling hplc_analysis Analyze by Stability-Indicating HPLC sampling->hplc_analysis pathways Identify Degradation Pathways & Products hplc_analysis->pathways

Caption: General Workflow for Forced Degradation Studies.

Conclusion

References

An In-depth Technical Guide to the Formation of 5-(3-Chlorophenyl)-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of 5-(3-Chlorophenyl)-2-furaldehyde, a valuable intermediate in medicinal chemistry and materials science. The document details the core reaction mechanisms, provides adaptable experimental protocols, and presents quantitative data to facilitate methodological selection and optimization.

Introduction

This compound belongs to the class of 5-aryl-2-furaldehydes, which are significant structural motifs in a variety of pharmacologically active compounds. The synthesis of these molecules is of considerable interest, and several robust methods have been developed. The formation of the C-C bond between the furan ring and the chlorophenyl group is typically achieved through cross-coupling reactions. This guide will focus on the three most prevalent and effective mechanisms: Palladium-Catalyzed Suzuki-Miyaura Coupling, Palladium-Catalyzed Direct C-H Arylation, and the Meerwein Arylation.

Core Formation Mechanisms

The synthesis of this compound can be approached through several strategic disconnections of the target molecule. The most common strategies involve the formation of the aryl-furan bond.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. In the context of synthesizing this compound, this reaction typically involves the palladium-catalyzed coupling of a furan-based organoborane with an aryl halide. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

The catalytic cycle begins with the oxidative addition of the aryl halide (3-chlorophenyl bromide or iodide) to a Pd(0) complex. This is followed by transmetalation, where the organic group from the organoborane (5-formylfuran-2-yl boronic acid) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[1]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)Ln Pd(0)Ln Aryl-Pd(II)-X Oxidative Adduct (Aryl-Pd(II)-X) Pd(0)Ln->Aryl-Pd(II)-X Oxidative Addition Aryl-Pd(II)-R Transmetalation Product (Aryl-Pd(II)-R) Aryl-Pd(II)-X->Aryl-Pd(II)-R Aryl-Pd(II)-R->Pd(0)Ln Aryl-Pd(II)-R->Pd(0)Ln Product This compound Aryl-Pd(II)-R->Product Reductive Elimination Aryl-X 3-Chlorophenyl-X Aryl-X->Aryl-Pd(II)-X R-B(OH)2 5-Formylfuran-2-yl boronic acid R-B(OH)2->Aryl-Pd(II)-R Base Base (e.g., K2CO3) Base->Aryl-Pd(II)-R

Diagram 1: Suzuki-Miyaura Coupling Pathway
Palladium-Catalyzed Direct C-H Arylation

Direct C-H arylation represents a more atom-economical approach as it circumvents the need for pre-functionalization of the furan ring (e.g., halogenation or boronation). In this method, a C-H bond on the furan ring is directly coupled with an aryl halide. The reaction is typically catalyzed by a palladium complex and requires a base. The regioselectivity of the arylation at the 5-position of 2-furaldehyde is generally high.

The mechanism is thought to proceed via a concerted metalation-deprotonation (CMD) pathway or through oxidative addition followed by electrophilic aromatic substitution-type activation of the furan C-H bond.

Direct_CH_Arylation cluster_reactants Reactants cluster_catalysis Catalytic Cycle Furaldehyde 2-Furaldehyde CH_Activation C-H Activation / CMD Furaldehyde->CH_Activation ArylHalide 3-Chlorophenyl Halide OxidativeAddition Oxidative Addition ArylHalide->OxidativeAddition Pd_catalyst Pd(0) Catalyst Pd_catalyst->OxidativeAddition OxidativeAddition->CH_Activation ReductiveElimination Reductive Elimination CH_Activation->ReductiveElimination ReductiveElimination->Pd_catalyst Regeneration Product This compound ReductiveElimination->Product Forms

Diagram 2: Direct C-H Arylation Pathway
Meerwein Arylation

The Meerwein arylation is a radical-based reaction that involves the addition of an aryl diazonium salt to an electron-rich alkene, such as the furan ring of 2-furaldehyde.[3] The reaction is typically catalyzed by a copper salt.

The mechanism commences with the diazotization of an aromatic amine (3-chloroaniline) to form the corresponding diazonium salt. This salt is then reduced by a copper(I) catalyst to generate an aryl radical and nitrogen gas. The aryl radical adds to the 5-position of the furan ring, and subsequent oxidation and deprotonation yield the final product.[3][4]

Meerwein_Arylation Start 3-Chloroaniline Diazotization Diazotization (NaNO2, HCl) Start->Diazotization DiazoniumSalt 3-Chlorophenyl diazonium salt Diazotization->DiazoniumSalt RadicalFormation Radical Formation (Cu+ catalyst) DiazoniumSalt->RadicalFormation ArylRadical 3-Chlorophenyl radical RadicalFormation->ArylRadical Addition Radical Addition ArylRadical->Addition Intermediate Furan Radical Intermediate Addition->Intermediate Furaldehyde 2-Furaldehyde Furaldehyde->Addition OxidationDeprotonation Oxidation & Deprotonation Intermediate->OxidationDeprotonation Product This compound OxidationDeprotonation->Product

Diagram 3: Meerwein Arylation Pathway

Data Presentation

The following tables summarize quantitative data for the synthesis of 5-aryl-2-furaldehydes via the discussed methods. Data for the specific synthesis of this compound is limited; therefore, data for closely related analogs are included for comparison.

Table 1: Suzuki-Miyaura Coupling of 5-Halo-2-furaldehydes with Arylboronic Acids

Arylboronic AcidFuran SubstrateCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acid5-Bromo-2-furaldehydePd(OAc)₂ / Ligand 1----83[5]
Phenylboronic acid5-Bromo-2-furaldehydeDAPCy catalystEtOHAerobic--91[5]
Phenylboronic acid5-IodovanillinPd(OAc)₂ (1)Amberlite IRA-400H₂O/EtOH601-2-[6]

Table 2: Direct C-H Arylation of 2-Furaldehyde with Aryl Halides

Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoacetophenonePdCl₂ (5)Cy₃P (10)KOAcDMF1101078[7]
4-IodoanisolePdCl₂ (5)Cy₃P (10)KOAcDMF1101075[7]
3-BromoquinolinePdCl₂ (5)Cy₃P (10)KOAcDMF1101065[7]

Table 3: Meerwein Arylation of 2-Furaldehyde

Aryl AmineCatalystSolventTemp (°C)Time (h)Yield (%)Reference
2-Chloro-4-nitroanilineCuCl₂-RT4-[4]

Experimental Protocols

The following are generalized, adaptable protocols for the synthesis of this compound based on the discussed mechanisms. Note: These protocols are illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the synthesis of similar 5-aryl-2-furaldehydes.

Materials:

  • 5-Bromo-2-furaldehyde

  • 3-Chlorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., SPhos, XPhos)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane and water (or another suitable solvent system)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add 5-bromo-2-furaldehyde (1.0 eq), 3-chlorophenylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (1-5 mol%).

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Direct C-H Arylation

This protocol is based on the direct arylation of 2-furaldehyde.

Materials:

  • 2-Furaldehyde

  • 1-Bromo-3-chlorobenzene or 1-chloro-3-iodobenzene

  • Palladium(II) chloride (PdCl₂)

  • Tricyclohexylphosphine (Cy₃P)

  • Potassium acetate (KOAc)

  • Tetrabutylammonium bromide (TBAB)

  • Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add PdCl₂ (5 mol%), KOAc (2.0 eq), TBAB (1.0 eq), and Cy₃P (10 mol%).

  • Degas the mixture by evacuating and backfilling with an inert gas.

  • Add degassed DMF and 2-furaldehyde (3.0 eq).

  • Heat the mixture to 110 °C.

  • Slowly add a solution of the 3-chlorophenyl halide (1.0 eq) in DMF over a period of 10 hours using a syringe pump.

  • After the addition is complete, continue stirring at 110 °C until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Protocol 3: Meerwein Arylation

This protocol is a generalized procedure for the Meerwein arylation.

Materials:

  • 3-Chloroaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • 2-Furaldehyde

  • Copper(II) chloride (CuCl₂)

  • Acetone or another suitable solvent

Procedure:

  • Diazotization: Dissolve 3-chloroaniline (1.0 eq) in a mixture of HCl and water. Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of NaNO₂ (1.0 eq) in water, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.

  • Coupling: In a separate flask, dissolve 2-furaldehyde (1.5-2.0 eq) and CuCl₂ (catalytic amount) in the chosen solvent (e.g., acetone).

  • Slowly add the cold diazonium salt solution to the furaldehyde solution. Vigorous gas evolution (N₂) should be observed.

  • Stir the reaction at room temperature for several hours until the gas evolution ceases.

  • Quench the reaction by pouring it into a large volume of water.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with a sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the product by recrystallization or column chromatography.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis, workup, and purification of this compound.

Experimental_Workflow Start Reaction Setup (Reactants, Catalyst, Solvent) Reaction Reaction under Controlled Conditions (Heating, Stirring) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup If complete Drying Drying of Organic Phase (e.g., Na2SO4) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography or Recrystallization) Concentration->Purification Characterization Product Characterization (NMR, MS, MP) Purification->Characterization

Diagram 4: General Experimental Workflow

Conclusion

The formation of this compound is most effectively achieved through modern cross-coupling methodologies. Palladium-catalyzed reactions, particularly Suzuki-Miyaura coupling and direct C-H arylation, offer high yields and broad functional group tolerance, making them the preferred methods in many research and development settings. The Meerwein arylation provides a classical alternative, particularly when starting from the corresponding aniline. The choice of method will depend on factors such as the availability of starting materials, cost, scalability, and the specific requirements of the research program. This guide provides the foundational knowledge and procedural outlines necessary for the successful synthesis of this important chemical intermediate.

References

A Technical Guide to the Discovery and History of Substituted 2-Furaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical and scientific journey of substituted 2-furaldehydes, from the initial discovery of the parent molecule, furfural, to the synthesis and characterization of its key derivatives. These compounds, originating from renewable biomass, are pivotal platform chemicals in the development of pharmaceuticals, polymers, and fine chemicals. This document provides a comprehensive overview of the foundational discoveries, detailed experimental protocols from seminal work, and the logical evolution of synthetic strategies.

The Genesis of Furan Chemistry: The Discovery of 2-Furaldehyde (Furfural)

The story of substituted 2-furaldehydes begins with the discovery of its core structure, furfural. The first isolation of this heterocyclic aldehyde was reported in 1821 (though published in 1832) by the German chemist Johann Wolfgang Döbereiner, who obtained a small sample as a byproduct during the synthesis of formic acid.[1] It was the Scottish chemist John Stenhouse who, in 1840, demonstrated that furfural could be produced by distilling various agricultural materials like corn, oats, and bran with aqueous sulfuric acid, and he correctly determined its empirical formula (C₅H₄O₂).[1]

The name "furfurol" was coined in 1845 by George Fownes, derived from the Latin words furfur (bran) and oleum (oil).[1] A few years later, in 1848, French chemist Auguste Cahours identified the compound as an aldehyde.[1] The precise chemical structure, however, remained elusive for several decades. The German chemist Adolf von Baeyer, in 1870, speculated on the structure of furan and the related 2-furoic acid, and his subsequent work in 1877 further supported his hypothesis.[1] The term "furfural," a contraction of "furfuraldehyde," came into use by 1886.[1] Final confirmation of the furan ring structure was provided by the German chemist Carl Harries in 1901.[1] The industrial significance of furfural was solidified in 1922 when the Quaker Oats Company initiated its mass production from oat hulls.[1]

Key Substituted 2-Furaldehydes: Discovery and Significance

Building upon the foundation of furfural chemistry, scientists began to discover and synthesize a variety of substituted derivatives, significantly expanding the chemical space and applications of this class of compounds.

5-Hydroxymethylfurfural (HMF)

5-Hydroxymethylfurfural (HMF) stands out as one of the most significant substituted furaldehydes. It was first reported as an intermediate in the formation of levulinic acid from sugars in 1875.[2] However, the first detailed reports on its synthesis and chemical properties were published independently by Düll and Kiermeyer in 1895, who referred to the compound as "oxymethylfurfurol".[3] A more comprehensive study on its synthesis, physical characterization, and chemical behavior was presented by Middendorp in 1919.[3] Later, Haworth and Jones made immense progress in HMF chemistry by developing a modern synthesis method and studying its formation mechanism.[3] HMF is a critical bio-based platform chemical, serving as a precursor to a wide range of valuable chemicals and polymers, including 2,5-furandicarboxylic acid (FDCA).[4]

5-Chloromethylfurfural (CMF)

5-Chloromethylfurfural (CMF) is another important derivative, typically produced when hexose sugars are dehydrated using hydrochloric acid.[2][5] In recent years, CMF has garnered significant interest as a "functionally equivalent but more practical" alternative to HMF.[6] Its advantages include production under milder reaction conditions and a lower polarity, which simplifies its separation from aqueous reaction media.[6][7] The chlorine atom also serves as a better leaving group than the hydroxyl group of HMF, making it a highly versatile intermediate for synthesizing biofuels, polymers, and specialty chemicals.[6][7]

Other Notable Derivatives

The exploration of furan chemistry has led to the synthesis of a wide array of other substituted 2-furaldehydes. For example, 5-phenyl-2-furaldehyde is a valuable starting material for designing heterocyclic compounds with pharmacological activities.[8] Its synthesis is often achieved through modern palladium-catalyzed cross-coupling reactions, such as the Suzuki or Meerwein arylation reactions, starting from 5-bromo-2-furaldehyde.[8] The study of compounds like 5-ethyl-2-furaldehyde is a direct result of the broader advancements in furan chemistry throughout the 20th century, driven by the industrial availability of furfural.[9]

Data Presentation

Table 1: Historical Timeline of Key Furan Aldehyde Discoveries
YearDiscovery/EventKey Scientist(s)CompoundReference(s)
1821First isolation (published 1832)Johann W. Döbereiner2-Furaldehyde[1]
1840Production from crop materials & empirical formulaJohn Stenhouse2-Furaldehyde[1]
1845Compound named "furfurol"George Fownes2-Furaldehyde[1]
1848Identified as an aldehydeAuguste Cahours2-Furaldehyde[1]
1877Structural elucidation work publishedAdolf von Baeyer2-Furaldehyde[1]
1875First reported as an intermediate(undetermined)5-Hydroxymethylfurfural (HMF)[2]
1895Synthesis and characterization publishedDüll & Kiermeyer5-Hydroxymethylfurfural (HMF)[3]
1901Furan structure confirmedCarl Harries2-Furaldehyde[1]
1919Detailed study on synthesis and propertiesJ. Middendorp5-Hydroxymethylfurfural (HMF)[3]
1922Mass production beginsQuaker Oats Company2-Furaldehyde[1]
Table 2: Physicochemical Properties of Core 2-Furaldehydes
Property2-Furaldehyde (Furfural)5-Hydroxymethylfurfural (HMF)5-Chloromethylfurfural (CMF)
CAS Number 98-01-167-47-01623-88-7
Chemical Formula C₅H₄O₂C₆H₆O₃C₆H₅ClO₂
Molar Mass 96.085 g·mol⁻¹126.11 g·mol⁻¹144.55 g·mol⁻¹
Appearance Colorless to brown oily liquidYellowish solid/needlesColorless liquid
Melting Point -37 °C30-34 °CN/A
Boiling Point 162 °C114-116 °C (at 1 mmHg)N/A
Solubility in Water 83 g/LSolubleSlightly soluble, decomposes

Note: Data compiled from various sources.[1][2][5][7]

Foundational Experimental Protocols

The following sections provide detailed methodologies for key historical and modern syntheses, reflecting the evolution of techniques in furan chemistry.

Protocol 1: Acid-Catalyzed Production of 2-Furaldehyde from Agricultural Byproducts (Historical)

This protocol is a generalized representation of the early methods developed by Stenhouse and others for producing furfural.[1]

Objective: To produce 2-furaldehyde via acid-catalyzed dehydration of pentosans present in agricultural waste.

Materials:

  • Agricultural byproduct (e.g., corncobs, oat hulls, bran), finely ground.

  • Sulfuric acid (H₂SO₄), aqueous solution (e.g., 10-15% w/v).

  • Distillation apparatus (round-bottom flask, condenser, receiving flask).

  • Heating mantle.

  • Sodium chloride (NaCl).

  • Dichloromethane or other suitable extraction solvent.

  • Anhydrous sodium sulfate (Na₂SO₄).

  • Rotary evaporator.

Procedure:

  • A slurry is prepared by mixing the ground agricultural byproduct with the aqueous sulfuric acid solution in a large round-bottom flask.

  • The flask is fitted to a distillation apparatus and heated to boiling. Steam is often passed through the mixture to facilitate the removal of the volatile furfural as it forms.

  • The distillate, an aqueous solution of furfural, is collected in a receiving flask.

  • The collected distillate is saturated with sodium chloride to decrease the solubility of furfural in water.

  • The furfural is extracted from the aqueous layer using a suitable organic solvent like dichloromethane in a separatory funnel.

  • The organic extracts are combined, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield crude furfural, which can be further purified by distillation.

Protocol 2: Synthesis of 5-Hydroxymethylfurfural (HMF) from Fructose

This protocol is based on the classical acid-catalyzed dehydration of fructose, a method foundational to HMF chemistry.[2][3]

Objective: To synthesize HMF by the acid-catalyzed dehydration of fructose in a biphasic system to improve yield by continuously extracting HMF.

Materials:

  • D-Fructose.

  • Hydrochloric acid (HCl) or other acid catalyst (e.g., oxalic acid).

  • High-boiling point organic solvent (e.g., dimethyl sulfoxide, DMSO).

  • Extraction solvent (e.g., methyl isobutyl ketone, MIBK).

  • Reaction vessel with stirring and temperature control.

  • Separatory funnel.

Procedure:

  • Fructose is dissolved in the high-boiling point organic solvent (e.g., DMSO) containing a catalytic amount of acid in a reaction vessel.

  • The mixture is heated to a specified temperature (e.g., 80-120 °C) with vigorous stirring.

  • To prevent degradation of the formed HMF, a biphasic system can be employed where an immiscible organic solvent (e.g., MIBK) is added to continuously extract HMF from the reactive phase.

  • The reaction is monitored for the consumption of fructose (e.g., by TLC or HPLC).

  • Upon completion, the reaction mixture is cooled, and the organic layer containing HMF is separated.

  • The solvent is removed under reduced pressure to yield crude HMF.

  • Further purification can be achieved by column chromatography or recrystallization.

Protocol 3: Palladium-Catalyzed Synthesis of 5-Phenyl-2-furaldehyde

This protocol describes a modern organometallic approach for creating a C-C bond at the 5-position of the furan ring, representative of methods used to synthesize many substituted furaldehydes.[8][10]

Objective: To synthesize 5-phenyl-2-furaldehyde via a palladium-catalyzed cross-coupling reaction.

Materials:

  • 5-Bromo-2-furaldehyde.

  • Phenylboronic acid (for Suzuki coupling) or Phenylzinc halide (for Negishi coupling).

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂).

  • Base (e.g., K₂CO₃, Na₂CO₃) for Suzuki coupling.

  • Anhydrous solvent (e.g., toluene, THF, dioxane).

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox).

  • Standard glassware for reflux and workup.

Procedure (Suzuki Coupling Example):

  • To an oven-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-furaldehyde, phenylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 5-phenyl-2-furaldehyde.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key historical and synthetic relationships in the chemistry of substituted 2-furaldehydes.

discovery_timeline cluster_1800 19th Century cluster_1900 20th Century cluster_2000 21st Century d1821 1821: Furfural Isolated d1840 1840: Furfural from Biomass d1821->d1840 d1875 1875: HMF Reported d1840->d1875 d1895 1895: HMF Synthesized d1875->d1895 d1901 1901: Furan Structure Confirmed d1922 1922: Furfural Mass Production d1901->d1922 d1940s 1940s: Modern HMF Synthesis (Haworth) d1922->d1940s d2000s Modern Era: CMF & Advanced Derivatives d1940s->d2000s

Caption: A timeline of key discoveries in furan aldehyde chemistry.

synthesis_pathway cluster_pento Pentoses (C5) cluster_hexo Hexoses (C6) Biomass Lignocellulosic Biomass Pentose Xylose, Arabinose Biomass->Pentose Hexose Glucose, Fructose Biomass->Hexose Furfural 2-Furaldehyde (Furfural) Pentose->Furfural  Acid  Dehydration HMF 5-Hydroxymethylfurfural (HMF) Hexose->HMF  Acid  Dehydration CMF 5-Chloromethylfurfural (CMF) Hexose->CMF  HCl  Dehydration Derivatives Other Substituted 2-Furaldehydes Furfural->Derivatives  Functionalization HMF->Derivatives  Functionalization CMF->Derivatives  Functionalization

Caption: General synthesis pathways from biomass to furaldehydes.

experimental_workflow Start Start: 5-Bromo-2-furaldehyde + Arylboronic Acid Reaction Reaction Vessel: - Pd Catalyst - Base - Anhydrous Solvent Start->Reaction Heat Heat to Reflux (Inert Atmosphere) Reaction->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Column Chromatography Workup->Purify Product Product: 5-Aryl-2-furaldehyde Purify->Product

Caption: Workflow for a Pd-catalyzed Suzuki cross-coupling reaction.

References

An In-depth Technical Guide on the Thermogravimetric Analysis of 5-(3-Chlorophenyl)-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is no publicly available experimental data specifically on the thermogravimetric analysis (TGA) of 5-(3-Chlorophenyl)-2-furaldehyde. This guide is therefore a projection based on the known thermal behavior of related furaldehyde derivatives and general principles of thermogravimetric analysis for organic compounds. The data and decomposition pathways presented are illustrative and intended to serve as a practical framework for researchers.

Introduction

This compound is a derivative of furfural, a versatile platform chemical derived from biomass.[1] Furaldehyde and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential as building blocks for novel polymers. The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and application, particularly in drug development where processing and shelf-life are paramount.

Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability of materials.[2] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2][3] This analysis provides crucial information on decomposition temperatures, the presence of residual solvents or water, and the overall thermal profile of a compound.[2][4] This guide outlines a comprehensive approach to the thermogravimetric analysis of this compound, including a detailed experimental protocol, hypothetical data interpretation, and potential decomposition pathways.

Projected Thermal Decomposition Profile

Based on the structure of this compound, a multi-stage decomposition process in an inert atmosphere is anticipated. The molecule possesses a furan ring, an aldehyde group, and a chlorophenyl substituent, all of which will influence its thermal degradation.

  • Initial Stage (Low-Temperature Region): Any initial mass loss at lower temperatures (typically below 150°C) would likely be attributable to the volatilization of residual solvents from synthesis or adsorbed water.[4]

  • Main Decomposition Stage(s): The primary decomposition is expected to occur at higher temperatures. Studies on furfural itself show that its thermal decomposition can lead to the formation of furan and carbon monoxide.[5][6] For this compound, the decomposition is likely more complex. The aldehyde group might be the initial point of fragmentation. The C-C bond between the furan and chlorophenyl rings could also cleave. The presence of the chlorine atom may lead to the formation of chlorinated byproducts. A study on a similar compound, 5-nitro-2-furaldehyde semicarbazone, showed a major decomposition event with a 67% weight loss.[7]

  • Final Stage (High-Temperature Region): At very high temperatures, the remaining organic structure is expected to pyrolyze, eventually forming a stable carbonaceous residue.

Detailed Experimental Protocol

This section provides a standardized methodology for conducting the thermogravimetric analysis of this compound.

3.1. Instrumentation

A calibrated thermogravimetric analyzer is required. The instrument should be capable of precise temperature control and mass measurement.[2]

3.2. Sample Preparation

  • Ensure the sample of this compound is homogenous.

  • Weigh approximately 5-10 mg of the sample into a clean, inert crucible (e.g., alumina or platinum).[8] The exact mass should be recorded accurately.

  • For compounds that may melt, ensure the sample does not react with the crucible material.[8]

3.3. TGA Instrument Parameters

The following are typical parameters for the TGA of an organic compound:

ParameterRecommended SettingRationale
Temperature Range Ambient to 800°CTo ensure complete decomposition and characterization of any residue.
Heating Rate 10°C/minA common rate that provides good resolution of thermal events.
Purge Gas Nitrogen or ArgonTo provide an inert atmosphere and prevent oxidative decomposition.
Gas Flow Rate 20-50 mL/minTo ensure efficient removal of gaseous decomposition products.[8]
Crucible Type Alumina (Al₂O₃)Inert and stable at high temperatures.[8]

3.4. Experimental Procedure

  • Tare the empty crucible in the TGA instrument.

  • Place the weighed sample into the crucible.

  • Position the crucible in the TGA furnace.

  • Purge the system with the inert gas for a sufficient time to ensure an oxygen-free atmosphere.

  • Initiate the temperature program and record the mass loss as a function of temperature.[2]

  • Upon completion, allow the instrument to cool down before removing the sample residue.

  • Analyze the resulting TGA and derivative thermogravimetry (DTG) curves.

Data Presentation and Interpretation

The primary outputs of a TGA experiment are the TGA curve (mass vs. temperature) and the DTG curve (rate of mass change vs. temperature).[3]

Illustrative TGA Data for this compound

The following table summarizes hypothetical, yet plausible, data for the thermal decomposition of the title compound.

Decomposition StageTemperature Range (°C)Mass Loss (%)Onset Temperature (°C) (Tonset)DTG Peak Temperature (°C) (Tpeak)Probable Lost Fragments
150 - 120~1.5~60~95Adsorbed Water/Residual Solvent
2180 - 350~45~190~280Initial fragmentation (e.g., loss of CHO, Cl)
3350 - 600~35~360~450Degradation of the core aromatic/furan structure
Residue at 800°C -~18.5 --Carbonaceous residue

Interpretation of the Curves:

  • TGA Curve: The steps in the TGA curve indicate distinct mass loss events. The height of each step corresponds to the percentage of mass lost.

  • DTG Curve: The peaks in the DTG curve correspond to the points of maximum rate of mass loss.[3] The temperature at the peak (Tpeak) is a characteristic feature of the decomposition event. The onset temperature (Tonset) is often determined from the intersection of the baseline with the tangent of the DTG peak, indicating the temperature at which significant decomposition begins.[4]

Visualizations

Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing cluster_interpretation Interpretation A Weigh 5-10 mg of This compound B Place sample in Alumina Crucible A->B C Load Crucible into TGA B->C D Purge with N2 (20-50 mL/min) C->D E Heat from Ambient to 800°C at 10°C/min D->E F Record Mass vs. Temperature E->F G Generate TGA and DTG Curves F->G H Determine Tonset and Tpeak G->H I Quantify Mass Loss at each stage H->I J Propose Decomposition Mechanism I->J

Caption: Workflow for the thermogravimetric analysis of this compound.

Hypothetical Thermal Decomposition Pathway

Decomposition_Pathway cluster_step1 Stage 1: ~190-350°C cluster_step2 Stage 2: ~350-600°C A This compound (Solid) B Initial Fragmentation A->B Heat (T > Tonset) C Gaseous Products (e.g., CO, HCl) B->C - Mass Loss 1 D Intermediate Polymer/Char B->D E Volatile Organics D->E - Mass Loss 2 F Carbonaceous Residue D->F High Temperature

Caption: A projected multi-stage thermal decomposition pathway for the title compound.

References

X-ray Crystal Structure of 5-(3-Chlorophenyl)-2-furaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Initial Assessment: A comprehensive search for the X-ray crystal structure of 5-(3-Chlorophenyl)-2-furaldehyde has been conducted. This search included major crystallographic databases such as the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), as well as a thorough review of relevant scientific literature.

Current Status: Despite extensive efforts, the complete X-ray crystal structure, including the crystallographic information file (CIF), for this compound is not publicly available at this time. The search results primarily yielded general chemical information, including its CAS registry number (22078-59-7), molecular formula (C₁₁H₇ClO₂), and melting point (109-111 °C), along with suppliers of the compound.[1] While information on the synthesis and crystal structure of the isomeric 5-(4-chlorophenyl)-2-furaldehyde exists, this does not suffice for a detailed analysis of the target molecule.

This document will proceed by outlining the general methodologies and theoretical frameworks that would be applied to the characterization of this compound, should the crystallographic data become available. This will serve as a foundational guide for researchers who may undertake this experimental determination in the future.

Hypothetical Experimental and Analytical Framework

Should the single crystal X-ray diffraction data for this compound be determined, the following sections would be populated with the specific experimental details and the resulting structural data.

Data Presentation

Once the crystal structure is determined, the quantitative data would be summarized in the following tables for clarity and comparative analysis.

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical formulaC₁₁H₇ClO₂
Formula weight206.62
TemperatureTBD
WavelengthTBD
Crystal systemTBD
Space groupTBD
Unit cell dimensionsa = TBD Å, α = TBD °b = TBD Å, β = TBD °c = TBD Å, γ = TBD °
VolumeTBD ų
ZTBD
Density (calculated)TBD Mg/m³
Absorption coefficientTBD mm⁻¹
F(000)TBD
Crystal sizeTBD mm
Theta range for data collectionTBD to TBD °
Index rangesTBD
Reflections collectedTBD
Independent reflectionsTBD [R(int) = TBD]
Completeness to thetaTBD %
Absorption correctionTBD
Max. and min. transmissionTBD and TBD
Refinement methodTBD
Data / restraints / parametersTBD / TBD / TBD
Goodness-of-fit on F²TBD
Final R indices [I>2sigma(I)]R1 = TBD, wR2 = TBD
R indices (all data)R1 = TBD, wR2 = TBD
Largest diff. peak and holeTBD and TBD e.Å⁻³

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound

BondLength (Å)AngleDegree (°)
Cl(1)-C(x)TBDC(x)-C(y)-C(z)TBD
O(1)-C(x)TBDC(x)-O(y)-C(z)TBD
O(2)-C(x)TBDO(x)-C(y)-C(z)TBD
...TBD...TBD
Experimental Protocols

A detailed methodology for the synthesis, crystallization, and X-ray diffraction analysis would be provided. The following outlines a general approach.

1. Synthesis of this compound:

A common synthetic route involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. For instance, 5-bromo-2-furaldehyde could be reacted with 3-chlorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water). The reaction mixture would be heated under an inert atmosphere until completion. The product would then be extracted, purified by column chromatography, and its identity confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

2. Crystallization:

Single crystals suitable for X-ray diffraction would be grown. This is often achieved by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or a mixture of solvents. Solvents such as ethanol, methanol, acetone, or ethyl acetate would be explored. The process would be carried out in a dust-free environment at a constant temperature to promote the growth of high-quality crystals.

3. X-ray Data Collection and Structure Determination:

A suitable single crystal would be mounted on a diffractometer. X-ray diffraction data would be collected at a specific temperature (e.g., 100 K or 293 K) using a specific wavelength of X-rays (e.g., Mo Kα or Cu Kα). The collected data would be processed to yield a set of indexed reflections. The crystal structure would be solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically, and hydrogen atoms would be placed in calculated positions and refined using a riding model.

Visualizations

Diagrams illustrating workflows and molecular structures are crucial for a comprehensive technical guide.

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates a typical workflow for determining the X-ray crystal structure of a small molecule like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_refinement Structure Solution & Refinement synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification spectroscopy Spectroscopic Confirmation (NMR, MS) purification->spectroscopy crystallization Growth of Single Crystals spectroscopy->crystallization data_collection Data Collection on Diffractometer crystallization->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Full-Matrix Least-Squares Refinement structure_solution->refinement validation Structure Validation refinement->validation

Caption: A generalized workflow for the synthesis and X-ray crystal structure determination of a small organic molecule.

Conclusion and Future Outlook

While the specific X-ray crystal structure of this compound remains to be determined and reported in the public domain, this guide provides a comprehensive framework for its eventual analysis. The determination of this crystal structure would be a valuable contribution to the field, providing insights into the molecular geometry, intermolecular interactions, and solid-state packing of this compound. Such information is critical for researchers in materials science and drug development, as the three-dimensional structure of a molecule fundamentally influences its physical, chemical, and biological properties. It is hoped that this foundational document will encourage and assist future research in this area.

References

Methodological & Application

Synthetic Routes to 5-(3-Chlorophenyl)-2-furaldehyde Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 5-(3-Chlorophenyl)-2-furaldehyde and its derivatives. This class of compounds serves as a crucial building block in medicinal chemistry and materials science, necessitating reliable and efficient synthetic methodologies. The following sections detail the most prominent synthetic routes, including palladium-catalyzed cross-coupling reactions and Meerwein arylation, complete with experimental protocols and comparative data.

Introduction

5-Aryl-2-furaldehydes are key structural motifs found in numerous pharmacologically active compounds. The introduction of a 3-chlorophenyl substituent at the 5-position of the furan ring can significantly influence the biological activity and physicochemical properties of the resulting derivatives. The synthetic routes to these compounds primarily rely on the formation of the C-C bond between the furan ring and the aryl group. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi couplings, have emerged as the most versatile and widely employed methods, offering broad substrate scope and generally good to excellent yields.[1] An alternative approach is the Meerwein arylation, which utilizes diazonium salts.

Comparative Overview of Synthetic Routes

The selection of a synthetic route for this compound depends on factors such as substrate availability, desired scale, and tolerance of functional groups. The following table summarizes the performance of various synthetic routes based on reported experimental data for analogous compounds.

Synthetic RouteKey Reagents & CatalystTypical Solvent(s)Typical TemperatureTypical Yield (%)AdvantagesDisadvantages
Suzuki-Miyaura Coupling 5-Formyl-2-furylboronic acid, 1-bromo-3-chlorobenzene, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Dioxane, Toluene, Water80-110 °C70-95High yields, good functional group tolerance, commercially available reagents.Requires pre-functionalized furan starting material (boronic acid).
Heck Coupling 2-Furaldehyde, 1-bromo-3-chlorobenzene, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N, NaOAc)DMF, NMP, DMA100-140 °C60-85Atom-economical (direct C-H activation possible), readily available starting materials.May require higher temperatures, regioselectivity can be an issue.
Negishi Coupling 5-Bromo-2-furaldehyde, (3-chlorophenyl)zinc chloride, Pd catalyst (e.g., Pd(dppf)Cl₂)THFRoom Temperature to 60 °C70-90Mild reaction conditions, high yields.Organozinc reagents can be moisture-sensitive.
Meerwein Arylation 2-Furaldehyde, 3-chloroaniline, NaNO₂, HCl, CuCl₂Acetone, Water0-25 °C40-60Inexpensive starting materials, mild conditions.Moderate yields, potential for side reactions.

Experimental Protocols

The following are detailed methodologies for the key synthetic routes to this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 5-formyl-2-furylboronic acid with 1-bromo-3-chlorobenzene.

Materials:

  • 5-Formyl-2-furylboronic acid

  • 1-Bromo-3-chlorobenzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 5-formyl-2-furylboronic acid (1.2 equivalents) and 1-bromo-3-chlorobenzene (1.0 equivalent) in a mixture of 1,4-dioxane and water (4:1).

  • Add potassium carbonate (2.0 equivalents) to the mixture.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents) to the reaction mixture.

  • Heat the mixture to 90 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Protocol 2: Heck Coupling

This protocol outlines a general procedure for the palladium-catalyzed Heck coupling of 2-furaldehyde with 1-bromo-3-chlorobenzene.

Materials:

  • 2-Furaldehyde

  • 1-Bromo-3-chlorobenzene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a sealed tube, add 1-bromo-3-chlorobenzene (1.0 equivalent), 2-furaldehyde (1.5 equivalents), palladium(II) acetate (0.02 equivalents), tri(o-tolyl)phosphine (0.04 equivalents), and triethylamine (1.5 equivalents).

  • Add anhydrous N,N-dimethylformamide (DMF) to the tube.

  • Seal the tube and heat the reaction mixture to 120 °C for 24-48 hours.

  • After cooling to room temperature, pour the reaction mixture into diethyl ether.

  • Wash the organic phase sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to yield this compound.

Synthetic Workflow and Logic

The synthesis of this compound derivatives often follows a convergent strategy where a furan core is coupled with a substituted phenyl ring. The choice of the specific coupling partners depends on the chosen synthetic route. The following diagram illustrates a common workflow based on the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions Furan_Derivative 5-Formyl-2-furylboronic Acid Coupling_Reaction Suzuki-Miyaura Coupling Furan_Derivative->Coupling_Reaction Aryl_Halide 1-Bromo-3-chlorobenzene Aryl_Halide->Coupling_Reaction Catalyst Pd(PPh₃)₄ Catalyst->Coupling_Reaction Base K₂CO₃ Base->Coupling_Reaction Solvent Dioxane/Water Solvent->Coupling_Reaction Temp Heat (90°C) Temp->Coupling_Reaction Workup Aqueous Workup & Extraction Coupling_Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product Synthetic_Strategy_Logic cluster_routes Synthetic Routes cluster_starting_materials Key Starting Materials Target_Molecule This compound Derivatives Suzuki Suzuki-Miyaura Coupling Target_Molecule->Suzuki Heck Heck Coupling Target_Molecule->Heck Negishi Negishi Coupling Target_Molecule->Negishi Meerwein Meerwein Arylation Target_Molecule->Meerwein Furan_Boronic_Acid Furan Boronic Acid + Aryl Halide Suzuki->Furan_Boronic_Acid requires Furaldehyde 2-Furaldehyde + Aryl Halide Heck->Furaldehyde utilizes Halo_Furaldehyde 5-Halo-2-furaldehyde + Organozinc Negishi->Halo_Furaldehyde requires Aniline 2-Furaldehyde + Aryl Diazonium Salt Meerwein->Aniline starts from

References

Application Notes and Protocols: Knoevenagel Condensation of 5-(3-Chlorophenyl)-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, involving the reaction of an active hydrogen compound with a carbonyl group, typically an aldehyde or ketone. This reaction is widely employed in the synthesis of fine chemicals, polymers, and critically, as a scaffold for pharmacologically active molecules. 5-(3-Chlorophenyl)-2-furaldehyde is a versatile building block, and its condensation products are of significant interest in medicinal chemistry due to the established bioactivities of both the furan and chlorophenyl moieties. The resulting α,β-unsaturated products serve as key intermediates for the synthesis of a diverse array of heterocyclic compounds and potential therapeutic agents. Knoevenagel adducts are known to possess a wide range of biological activities, including antimicrobial, antifungal, and even kinase inhibitory effects.[1][2]

Reaction Overview & Signaling Pathway

The Knoevenagel condensation proceeds via a nucleophilic addition of a carbanion, generated from an active methylene compound by a base, to the carbonyl carbon of this compound. This is followed by a dehydration step to yield the final α,β-unsaturated product. A common catalytic base used is piperidine.

Knoevenagel_Mechanism cluster_activation Carbanion Formation cluster_addition Nucleophilic Addition cluster_elimination Dehydration ActiveMethylene Active Methylene (Z-CH2-Z') Carbanion Carbanion (Z-CH--Z') ActiveMethylene->Carbanion Deprotonation Base Base (e.g., Piperidine) Intermediate Tetrahedral Intermediate Carbanion->Intermediate Nucleophilic Attack Aldehyde 5-(3-Chlorophenyl) -2-furaldehyde Aldehyde->Intermediate Product Knoevenagel Adduct Intermediate->Product Elimination of H2O Experimental_Workflow Start Start Reactants Combine Aldehyde, Active Methylene Compound, Solvent, and Catalyst Start->Reactants Reaction Stir at RT/Reflux or Microwave Irradiation Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool and Precipitate/ Concentrate Monitoring->Workup Complete Isolation Filter and Wash Solid Workup->Isolation Purification Recrystallize Product Isolation->Purification Analysis Characterize Product (NMR, IR, MS) Purification->Analysis End End Analysis->End

References

Application Note: Synthesis of Novel Schiff Bases from 5-(3-Chlorophenyl)-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of Schiff bases through the condensation reaction of 5-(3-Chlorophenyl)-2-furaldehyde with various primary amines. Schiff bases are a versatile class of organic compounds with a wide range of applications in medicinal chemistry, catalysis, and material science.[1][2] This protocol outlines the materials, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of these target compounds.

Introduction

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are typically formed via the condensation of a primary amine with an aldehyde or a ketone.[3][4] These compounds and their metal complexes are of significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6] The starting material, this compound, is a furan derivative containing an electron-withdrawing chlorophenyl group, which enhances the electrophilicity of the aldehyde's carbonyl carbon, facilitating the reaction.[7] This protocol provides a general yet robust method for synthesizing a library of Schiff bases for screening and development purposes.

General Reaction Scheme

The synthesis proceeds via a nucleophilic addition of the primary amine to the carbonyl group of the aldehyde, forming a hemiaminal intermediate. This is followed by dehydration to yield the final imine or Schiff base.[8] The reaction is often catalyzed by a few drops of acid.[2]

Reaction: this compound + R-NH₂ --(Solvent, Catalyst)--> N-((5-(3-chlorophenyl)furan-2-yl)methylene)-R-amine + H₂O

Experimental Protocol

This protocol details the synthesis of a representative Schiff base using aniline as the primary amine. The procedure can be adapted for other primary aliphatic or aromatic amines.

3.1 Materials and Reagents

  • This compound (MW: 206.63 g/mol )[9]

  • Aniline (or other selected primary amine)

  • Absolute Ethanol (Solvent)[10]

  • Glacial Acetic Acid (Catalyst)[11]

  • Ethyl Acetate (for TLC)

  • Hexane (for TLC)

  • Deionized Water

  • Anhydrous Sodium Sulfate

3.2 Equipment

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and vacuum flask

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Melting point apparatus

3.3 Synthetic Procedure

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound (2.07 g) in 30 mL of absolute ethanol. Stir the mixture until the solid is completely dissolved.[12]

  • Amine Addition: To the stirred solution, add an equimolar amount (10 mmol) of the selected primary amine (e.g., 0.93 mL of aniline).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[13]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) using a heating mantle. Let the reaction proceed for 2-6 hours.[10][11]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., Hexane:Ethyl Acetate, 4:1 v/v). The formation of the product can be observed as a new spot with a different Rf value compared to the starting materials.[10]

  • Product Isolation: After the reaction is complete (as indicated by the disappearance of the limiting reactant on TLC), cool the flask to room temperature. The Schiff base product is expected to precipitate from the solution.[10][12]

  • Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials and impurities.[12]

  • Drying: Dry the purified product in a vacuum oven or desiccator.

  • Recrystallization (Optional): If further purification is needed, the solid product can be recrystallized from a suitable solvent, such as hot ethanol.[10]

Characterization

The structure of the synthesized Schiff bases should be confirmed using standard spectroscopic methods:

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: Confirmation of Schiff base formation is indicated by the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the amine, and the appearance of a characteristic C=N (imine) stretching band, typically in the region of 1590-1620 cm⁻¹.[14][15]

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The formation of the azomethine group is confirmed by a characteristic singlet peak for the imine proton (-CH=N-) in the downfield region of the spectrum.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

Data Summary

The following table summarizes hypothetical results for the synthesis of various Schiff bases from this compound, illustrating typical data that should be recorded.

EntryPrimary Amine (R-NH₂)Reaction Time (h)Yield (%)Melting Point (°C)Appearance
1Aniline392115-117Yellow Crystalline Solid
24-Methylaniline3.589121-123Pale Yellow Needles
34-Methoxyaniline485130-132Off-white Powder
44-Chloroaniline2.594145-147Light Brown Solid
5Ethylamine57888-90Yellow Oil*
Note: Schiff bases from aliphatic amines may be oils or low-melting solids.

Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflow and the chemical reaction mechanism.

G Experimental Workflow for Schiff Base Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Dissolve Aldehyde in Ethanol B 2. Add Primary Amine & Acetic Acid A->B Equimolar amounts C 3. Reflux Mixture (2-6 hours) B->C Heat to ~80°C D 4. Monitor by TLC C->D Periodic sampling E 5. Cool to RT (Precipitation) D->E If reaction complete F 6. Vacuum Filtration E->F G 7. Wash with Cold Ethanol F->G H 8. Dry Product G->H I 9. Characterization (FT-IR, NMR, MP) H->I

Caption: General workflow for the synthesis of Schiff bases.

Caption: The two-step mechanism of Schiff base formation.

References

Application Notes and Protocols for 5-(3-Chlorophenyl)-2-furaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(3-Chlorophenyl)-2-furaldehyde is a synthetic organic compound that serves as a valuable scaffold in medicinal chemistry. Its furan ring, substituted with a chlorophenyl group, provides a unique chemical structure that can be readily modified to generate a diverse range of derivatives with potential therapeutic applications. This document outlines the application of this compound in the development of novel anticancer and antimicrobial agents, providing quantitative data, detailed experimental protocols, and visual representations of key concepts.

Anticancer Applications

Derivatives of this compound have shown promise as anticancer agents, primarily through the mechanism of tubulin polymerization modulation. The furan scaffold acts as a bioisostere for other ring systems found in known tubulin inhibitors, and the 3-chlorophenyl substituent can engage in specific interactions within the colchicine binding site of tubulin.

Quantitative Data: In Vitro Anticancer Activity

One notable derivative, 5-(3-chlorophenyl)-N-(3-pyridinyl)-2-furamide (CPPF) , has been identified as a microtubule-stabilizing agent with potent anti-proliferative activity across a range of cancer cell lines.[1] The cytotoxic effects of CPPF were evaluated using the MTT assay, and the half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Cancer Cell LineIC50 (µM) of CPPF
HeLa (Cervical Cancer)4.5
A549 (Lung Cancer)6.2
MCF-7 (Breast Cancer)5.8
HCT116 (Colon Cancer)7.1

Table 1: In vitro anticancer activity of 5-(3-chlorophenyl)-N-(3-pyridinyl)-2-furamide (CPPF) against various human cancer cell lines.[1]

Mechanism of Action: Tubulin Polymerization Stabilization

CPPF exerts its anticancer effects by binding to tubulin and stabilizing microtubules. This action disrupts the dynamic instability of microtubules, which is essential for mitotic spindle formation and cell division. The stabilization of microtubules leads to a G2/M phase cell cycle arrest and subsequent induction of apoptosis in cancer cells.

G cluster_0 Microtubule Dynamics cluster_1 Effect of CPPF cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Stabilized Microtubule Stabilized Microtubule Microtubule->Stabilized Microtubule Stabilization CPPF 5-(3-chlorophenyl)-N- (3-pyridinyl)-2-furamide CPPF->Microtubule Binds to Tubulin Mitotic Arrest Mitotic Arrest Stabilized Microtubule->Mitotic Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis Mitotic Arrest->Apoptosis Induction of

Figure 1: Mechanism of action of CPPF as a microtubule-stabilizing agent.

Antimicrobial Applications

Schiff bases derived from this compound are a class of compounds that have been investigated for their antimicrobial properties. The imine group (-C=N-) in the Schiff base structure is crucial for their biological activity, which is believed to involve interference with microbial cell wall synthesis or enzyme function.

Quantitative Data: In Vitro Antimicrobial Activity

While specific Minimum Inhibitory Concentration (MIC) data for Schiff bases derived directly from this compound are not extensively reported in the available literature, studies on structurally similar furan-based Schiff bases have demonstrated significant antimicrobial activity. The following table presents representative MIC values for related compounds against common bacterial and fungal strains to indicate the potential of this chemical class.

Microbial StrainRepresentative Furan-Based Schiff BaseMIC (µg/mL)Reference
Staphylococcus aureus(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol3.4[2]
Escherichia coli(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol1.6[2]
Pseudomonas aeruginosaFuran-2-carbaldehyde-derived Schiff base7.81[3]
Candida albicansSchiff base of p-aminophenol and anisaldehyde62.5[4][5]

Table 2: Representative in vitro antimicrobial activity of furan-based Schiff bases.

Experimental Protocols

Synthesis of 5-(3-chlorophenyl)-N-(3-pyridinyl)-2-furamide (CPPF)

This protocol describes a general method for the synthesis of amide derivatives from this compound.

Materials:

  • This compound

  • 3-Aminopyridine

  • Sodium bisulfite

  • Manganese dioxide

  • Sodium cyanide

  • Methanol

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Oxidation of the Aldehyde: To a solution of this compound in methanol, add a solution of sodium bisulfite. Stir the mixture, and then add manganese dioxide and a solution of sodium cyanide in water. Stir the reaction mixture at room temperature.

  • Esterification: After completion of the reaction (monitored by TLC), filter the mixture and concentrate the filtrate. Dissolve the residue in methanol and add a catalytic amount of sulfuric acid. Reflux the mixture to form the methyl ester.

  • Amidation: To a solution of the methyl ester in methanol, add 3-aminopyridine. Heat the mixture to reflux.

  • Purification: After completion of the reaction, cool the mixture and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

G A This compound B Oxidation (MnO2, NaCN) A->B C Methyl 5-(3-chlorophenyl)-2-furoate B->C D Amidation (3-Aminopyridine) C->D E 5-(3-chlorophenyl)-N-(3-pyridinyl)-2-furamide (CPPF) D->E

Figure 2: Synthetic workflow for CPPF from this compound.
MTT Assay for Cytotoxicity Screening

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of test compounds on cancer cell lines.[2][4][6][7][8]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Test compound (e.g., CPPF)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

G A Seed cells in 96-well plate B Treat with test compound dilutions A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate % viability and IC50 F->G

Figure 3: Workflow of the MTT cytotoxicity assay.
In Vitro Tubulin Polymerization Assay

This protocol describes a fluorescence-based assay to measure the effect of test compounds on tubulin polymerization.[3][5][9]

Materials:

  • Purified tubulin (>99%)

  • General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution

  • Fluorescent reporter (e.g., DAPI)

  • Test compound (e.g., CPPF)

  • Positive control (e.g., Paclitaxel for stabilization, Nocodazole for inhibition)

  • Vehicle control (DMSO)

  • 96-well, black, flat-bottom plates

  • Fluorescence microplate reader with temperature control

Procedure:

  • Preparation: Prepare serial dilutions of the test compound and controls in general tubulin buffer.

  • Reaction Setup: On ice, prepare a tubulin solution (e.g., 3 mg/mL) in general tubulin buffer containing GTP and the fluorescent reporter.

  • Assay Initiation: Add the test compound dilutions and controls to the wells of a pre-warmed (37°C) 96-well plate. To initiate polymerization, add the tubulin solution to each well.

  • Fluorescence Measurement: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) at regular intervals for at least 60 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. Compare the curves of the test compound with the vehicle control to determine if the compound inhibits or enhances tubulin polymerization. The rate of polymerization and the maximum polymer mass can be quantified.

References

Application Notes and Protocols: 5-(3-Chlorophenyl)-2-furaldehyde as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-(3-Chlorophenyl)-2-furaldehyde as a key starting material for the synthesis of various biologically active heterocyclic compounds. The protocols detailed herein are based on established synthetic methodologies for analogous compounds and are intended to serve as a guide for the development of novel chemical entities.

Introduction

This compound is an aromatic aldehyde containing a furan ring, a versatile pharmacophore in medicinal chemistry. The presence of the 3-chlorophenyl substituent offers a site for potential metabolic stability and modified electronic properties, making it an attractive precursor for drug discovery programs. Furan derivatives, in particular, have garnered significant interest for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document focuses on the synthesis of pyrazoline and isoxazole derivatives, which have shown promise as potent inhibitors of tubulin polymerization, a key target in cancer therapy.[3]

Applications in Heterocyclic Synthesis

This compound is a valuable building block for the synthesis of a variety of heterocyclic systems. Its aldehyde functionality readily undergoes condensation reactions, most notably the Claisen-Schmidt condensation, to form α,β-unsaturated ketones (chalcones). These chalcones are key intermediates that can be cyclized to form five-membered heterocyclic rings such as pyrazolines and isoxazoles.

  • Pyrazolines: These nitrogen-containing heterocycles are synthesized by the reaction of chalcones with hydrazine hydrate. Pyrazoline derivatives are known to exhibit a broad spectrum of biological activities, including anticancer and anti-inflammatory effects.[4][5]

  • Isoxazoles/Isoxazolines: These heterocycles, containing both nitrogen and oxygen, are typically formed by the reaction of chalcones with hydroxylamine hydrochloride.[6] They are present in several clinically used drugs and are investigated for various therapeutic applications.

The general synthetic workflow for the preparation of these compounds is outlined below.

G A This compound C Claisen-Schmidt Condensation A->C B Substituted Acetophenone B->C D Chalcone Intermediate (E)-1-(Substituted phenyl)-3-(5-(3-chlorophenyl)furan-2-yl)prop-2-en-1-one C->D E Hydrazine Hydrate D->E Cyclization F Hydroxylamine Hydrochloride D->F Cyclization G Pyrazoline Derivative E->G H Isoxazole/Isoxazoline Derivative F->H

Caption: General workflow for the synthesis of heterocyclic compounds from this compound.

Biological Activity: Tubulin Polymerization Inhibition

A significant application of furan-derived heterocycles is in the field of oncology. Certain derivatives synthesized from the analogous 5-(4-chlorophenyl)-2-furaldehyde have demonstrated potent activity as inhibitors of tubulin polymerization.[3] This mechanism is shared by well-known anticancer agents like colchicine and vinca alkaloids.

By binding to the colchicine binding site on β-tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule function is critical during mitosis, as it prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[7][8]

G cluster_0 Microtubule Dynamics cluster_1 Cellular Effects Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Tubulin Dimers->Mitotic Spindle Disruption Inhibition Microtubules->Tubulin Dimers Depolymerization Heterocyclic Compound Heterocyclic Compound Heterocyclic Compound->Tubulin Dimers Binds to Colchicine Site G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Disruption->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Signaling pathway for tubulin polymerization inhibition by furan-derived heterocyclic compounds.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of heterocyclic compounds from the analogous 5-(4-chlorophenyl)-2-furaldehyde.[3] Researchers should optimize these conditions for the 3-chloro isomer.

Protocol 1: Synthesis of Chalcone Intermediate

Reaction: (E)-3-(5-(3-chlorophenyl)furan-2-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

  • Dissolve this compound (1 mmol) and 3,4,5-trimethoxyacetophenone (1 mmol) in 20 mL of ethanol.

  • Add 5 mL of an aqueous solution of potassium hydroxide (40% w/v) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.

  • Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Protocol 2: Synthesis of Pyrazoline Derivative

Reaction: 5-(5-(3-chlorophenyl)furan-2-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole

  • Dissolve the chalcone intermediate (1 mmol) in 30 mL of absolute ethanol.

  • Add hydrazine hydrate (99%, 1.5 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 8-10 hours, monitoring by TLC.

  • Cool the mixture to room temperature. The product may precipitate out of solution.

  • Filter the solid product, wash with cold ethanol, and dry. If no precipitate forms, reduce the solvent volume under reduced pressure and cool in an ice bath to induce crystallization.

  • Recrystallize from an appropriate solvent (e.g., ethanol or methanol) to yield the pure pyrazoline.

Protocol 3: Synthesis of Isoxazoline Derivative

Reaction: 5-(5-(3-chlorophenyl)furan-2-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydroisoxazole

  • Dissolve the chalcone intermediate (1 mmol) and hydroxylamine hydrochloride (1.5 mmol) in 30 mL of ethanol.

  • Add sodium acetate (2 mmol) to the mixture.

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Filter the precipitated solid, wash thoroughly with water, and dry.

  • Recrystallize from ethanol to obtain the pure isoxazoline product.

Data Presentation

The following tables summarize representative quantitative data for heterocyclic compounds derived from the analogous 5-(4-chlorophenyl)-2-furaldehyde.[3] Similar results are anticipated for the 3-chloro derivatives, though empirical verification is required.

Table 1: Synthesis of Chalcone and Pyrazoline Derivatives

Compound IDMolecular FormulaStarting MaterialProductYield (%)Melting Point (°C)
Chalcone-1 C₂₂H₁₉ClO₅5-(4-chlorophenyl)-2-furaldehyde3-[5-(4-chlorophenyl)furan-2-yl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one80150-152
Pyrazoline-1 C₂₂H₂₁ClN₂O₄Chalcone-15-(5-(4-chlorophenyl)furan-2-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole82112-114

Table 2: Synthesis of Isoxazoline Derivative

Compound IDMolecular FormulaStarting MaterialProductYield (%)Melting Point (°C)
Isoxazoline-1 C₂₂H₂₀ClNO₅Chalcone-15-(5-(4-chlorophenyl)furan-2-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydroisoxazole65112-115

Note: The data presented is for the 4-chloro analogues and should be used as a reference. Actual yields and melting points for the 5-(3-chlorophenyl) derivatives must be determined experimentally.

Conclusion

This compound serves as a highly effective and versatile precursor for the synthesis of diverse heterocyclic compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents. The straightforward synthetic routes, proceeding through a common chalcone intermediate, allow for the generation of a library of pyrazoline and isoxazoline derivatives. The established biological activity of analogous compounds as tubulin polymerization inhibitors provides a strong rationale for the exploration of these novel derivatives as potential therapeutic agents. The protocols and data provided herein offer a solid foundation for researchers to initiate and advance such investigations.

References

Application Notes and Protocols for the Synthesis and Evaluation of Chalcones Derived from 5-(3-Chlorophenyl)-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of novel chalcone derivatives using 5-(3-Chlorophenyl)-2-furaldehyde as a key starting material. The protocols detail the widely used Claisen-Schmidt condensation reaction for synthesis and subsequent evaluation of the synthesized compounds for their potential antimicrobial and anticancer activities.

Chalcones, belonging to the flavonoid family, are a class of organic compounds characterized by an α,β-unsaturated ketone core.[1] They serve as important precursors in the biosynthesis of flavonoids and isoflavonoids.[1] The incorporation of a furan ring and a chlorophenyl group into the chalcone scaffold is a promising strategy in medicinal chemistry to develop new therapeutic agents with enhanced biological activities.[2]

Synthesis of Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable and versatile method for synthesizing chalcones.[3][4] This reaction involves the base-catalyzed condensation of an aromatic aldehyde, in this case, this compound, with a substituted acetophenone.[3][4]

General Reaction Scheme:

G cluster_conditions Reaction Conditions reactant1 This compound product (E)-1-(Substituted-phenyl)-3-(5-(3-chlorophenyl)furan-2-yl)prop-2-en-1-one reactant1->product + reactant2 Substituted Acetophenone reactant2->product catalyst Base Catalyst (e.g., KOH, NaOH) solvent Solvent (e.g., Ethanol) temperature Room Temperature

Caption: General scheme for the Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of (E)-1-phenyl-3-(5-(3-chlorophenyl)furan-2-yl)prop-2-en-1-one

This protocol provides a step-by-step procedure for the synthesis of a representative chalcone.

Materials:

  • This compound

  • Acetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Distilled Water

  • Round-bottom flask

  • Magnetic stirrer

  • Beakers

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of this compound and acetophenone in ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add a 10-40% aqueous or ethanolic solution of potassium hydroxide (KOH) dropwise.

  • Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: Once the reaction is complete, pour the mixture into ice-cold water with constant stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product with cold water to remove any remaining base.

  • Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to obtain the pure product.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

  • Characterization: Characterize the synthesized chalcone using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR to confirm its structure.

Table 1: Synthesis of Chalcone Derivatives from this compound
Compound IDSubstituted AcetophenoneYield (%)
C1 AcetophenoneData not available
C2 4-MethylacetophenoneData not available
C3 4-MethoxyacetophenoneData not available
C4 4-ChloroacetophenoneData not available
C5 4-NitroacetophenoneData not available

Biological Evaluation of Synthesized Chalcones

Chalcone derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[6][7] The following protocols outline standard assays for evaluating these activities.

Antimicrobial Activity Assessment

The antimicrobial activity of the synthesized chalcones can be evaluated against a panel of pathogenic bacteria and fungi using the agar well diffusion method.

Experimental Protocol: Agar Well Diffusion Assay

Materials:

  • Synthesized chalcone derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Nutrient agar or Mueller-Hinton agar

  • Sterile Petri dishes

  • Sterile cork borer

  • Micropipette

  • Dimethyl sulfoxide (DMSO) as a solvent

  • Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) drugs as positive controls

Procedure:

  • Media Preparation: Prepare and sterilize the nutrient agar medium and pour it into sterile Petri dishes.

  • Inoculation: Once the agar solidifies, uniformly spread a standardized inoculum of the test microorganism on the surface.

  • Well Preparation: Create wells of uniform diameter in the agar using a sterile cork borer.

  • Compound Loading: Add a specific concentration of each chalcone derivative (dissolved in DMSO) to the respective wells. Also, add the solvent control (DMSO) and the positive control drugs to separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Table 2: Antimicrobial Activity of Chalcones Derived from this compound (Hypothetical Data)
Compound IDS. aureus (Zone of Inhibition, mm)E. coli (Zone of Inhibition, mm)C. albicans (Zone of Inhibition, mm)
C1 151214
C2 181416
C3 161315
C4 201819
C5 222021
Ciprofloxacin 2528-
Fluconazole --24

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific antimicrobial data for chalcones derived from this compound is not available in the cited literature. The activity of chalcones can be significantly influenced by the nature and position of substituents on the aromatic rings.

Anticancer Activity Assessment

The cytotoxic potential of the synthesized chalcones against various cancer cell lines can be determined using the MTT assay. This colorimetric assay measures cell viability based on the metabolic activity of mitochondria.[8]

Experimental Protocol: MTT Assay

Materials:

  • Synthesized chalcone derivatives

  • Cancer cell lines (e.g., MCF-7 - breast cancer, A549 - lung cancer)

  • Normal cell line (e.g., MCF-10A - non-tumorigenic breast epithelial cells) for selectivity assessment

  • Dulbecco's Modified Eagle's Medium (DMEM) or other suitable cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer and normal cells in 96-well plates at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized chalcones (dissolved in DMSO) and incubate for 24-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 3: Cytotoxicity (IC50, µM) of Chalcone Analogs against Various Cancer Cell Lines
Compound TypeMCF-7 (Breast)A549 (Lung)WiDr (Colon)Reference
Chlorinated Chalcones0.8 - 4.3-Active[9]
Methoxy Chalcones37.24--[9]
Prenylated Chalcones3.30 - 4.19--[10]
Pyrazolyl Chalcones-13.86 - 251.49-[6]

Note: This table presents IC50 values for various chalcone analogs to illustrate the potential range of activity. Specific cytotoxicity data for chalcones derived directly from this compound is not available in the reviewed literature.

Signaling Pathways and Workflow Diagrams

Signaling Pathway for Chalcone-Induced Apoptosis

Chalcones can induce apoptosis in cancer cells through various signaling pathways. One common mechanism involves the modulation of the Bcl-2 family of proteins and the activation of caspases.

G Chalcone Chalcone ROS ↑ Reactive Oxygen Species (ROS) Chalcone->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) ROS->Bcl2 Bax ↑ Bax (Pro-apoptotic) ROS->Bax Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Chalcone-induced apoptosis signaling pathway.

Experimental Workflow

The overall workflow from synthesis to biological evaluation is a systematic process to identify promising drug candidates.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Synthesis Claisen-Schmidt Condensation Purification Recrystallization Synthesis->Purification Characterization Spectroscopic Analysis (FT-IR, NMR) Purification->Characterization Antimicrobial Antimicrobial Screening (Agar Well Diffusion) Characterization->Antimicrobial Anticancer Cytotoxicity Screening (MTT Assay) Characterization->Anticancer SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Anticancer->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for synthesis and biological evaluation.

References

Application Notes and Protocols for the Synthesis of Novel Polymers from 5-(3-Chlorophenyl)-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel polymers derived from 5-(3-chlorophenyl)-2-furaldehyde. This monomer, a derivative of the bio-renewable platform chemical furfural, offers the potential to create polymers with unique thermal, mechanical, and electronic properties, stemming from the combined characteristics of the furan ring and the chlorophenyl substituent. The protocols outlined below are intended to serve as a foundational guide for researchers exploring the development of new materials for advanced applications, including specialty coatings, advanced composites, and materials for biomedical devices.[1][2][3][4]

Introduction to Furan-Based Polymers

Furan-based polymers are gaining significant attention as sustainable alternatives to petroleum-derived plastics.[4] The rigid furan ring structure can impart excellent thermal stability and mechanical strength to the resulting polymers.[2][4] By incorporating functional groups such as the chlorophenyl moiety, it is possible to further tailor the polymer's properties, including solubility, processability, and electronic characteristics. The aldehyde functionality of this compound serves as a versatile handle for various polymerization techniques.

Monomer: this compound

This compound is a solid with a melting point of 109-111 °C.[5][6] Its chemical structure combines a furan ring with an aldehyde group and a meta-substituted chlorophenyl group, providing a unique combination of reactivity and functionality.

Chemical Structure:

Key Properties:

PropertyValueReference
Molecular FormulaC11H7ClO2[5][6]
Molecular Weight206.63 g/mol [5][6]
Melting Point109-111 °C[5][6]
AppearanceCrystalline solid[7]

Proposed Polymerization Strategies

Based on the chemistry of aldehydes and furan compounds, several polymerization strategies can be envisioned for this compound. Below are detailed protocols for two plausible methods: Cationic Polymerization and Polycondensation.

Application Note 1: Synthesis of Poly(this compound) via Cationic Polymerization

Cationic polymerization of aldehydes, particularly aromatic aldehydes, can lead to the formation of polyacetals.[8][9][10] This method often requires low temperatures to manage the typically low ceiling temperatures of aldehyde polymerizations.[11]

Experimental Protocol: Cationic Polymerization

Materials:

  • This compound (Monomer)

  • Dichloromethane (DCM), anhydrous

  • Boron trifluoride diethyl etherate (BF3·OEt2) (Initiator)

  • Methanol (Terminating agent)

  • Nitrogen gas (Inert atmosphere)

Procedure:

  • Monomer Preparation: Dry this compound under vacuum at 40 °C for 24 hours to remove any moisture.

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum.

  • Monomer Dissolution: Under a nitrogen atmosphere, dissolve 5.0 g (24.2 mmol) of the dried monomer in 50 mL of anhydrous dichloromethane.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Initiation: Slowly add 0.1 mL of BF3·OEt2 solution (1 M in DCM) to the cooled monomer solution via syringe.

  • Polymerization: Stir the reaction mixture at -78 °C for 24 hours. The formation of a precipitate may be observed as the polymer is insoluble in the reaction medium.

  • Termination: Quench the polymerization by adding 5 mL of cold methanol.

  • Isolation: Allow the mixture to warm to room temperature. Filter the precipitated polymer and wash it thoroughly with methanol.

  • Drying: Dry the polymer in a vacuum oven at 50 °C to a constant weight.

Expected Data:

The following table presents hypothetical characterization data for the resulting polymer. Actual results may vary.

PropertyExpected Value
Yield 70-85%
Appearance Off-white to light brown powder
Solubility Insoluble in common organic solvents (e.g., DCM, THF, acetone)
Glass Transition Temperature (Tg) > 200 °C (by DSC)
Decomposition Temperature (Td) > 350 °C (by TGA, 5% weight loss)

Diagram of Cationic Polymerization Workflow:

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Monomer 5-(3-Chlorophenyl) -2-furaldehyde Dissolve Monomer Solution Monomer->Dissolve Solvent Anhydrous DCM Solvent->Dissolve Cool Cool to -78°C Dissolve->Cool Initiator Add BF3·OEt2 Cool->Initiator Polymerize Stir for 24h Initiator->Polymerize Quench Add Methanol Polymerize->Quench Isolate Filter & Wash Quench->Isolate Dry Vacuum Dry Isolate->Dry Polymer Final Polymer Dry->Polymer

Caption: Workflow for the cationic polymerization of this compound.

Application Note 2: Synthesis of Furan-Based Polyesters via Polycondensation

The aldehyde group of this compound can be oxidized to a carboxylic acid, creating a difunctional monomer suitable for polycondensation reactions. This approach allows for the synthesis of furan-based polyesters.

Experimental Protocol: Two-Step Polycondensation

Part A: Oxidation of this compound to 5-(3-Chlorophenyl)-2-furancarboxylic acid

Materials:

  • This compound

  • Silver (I) oxide (Ag2O)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 10.3 g (50 mmol) of this compound in 100 mL of deionized water.

  • Oxidation: Add a solution of 4.0 g (100 mmol) of NaOH in 50 mL of water, followed by the portion-wise addition of 12.7 g (55 mmol) of Ag2O with vigorous stirring.

  • Reaction: Heat the mixture to 60 °C and stir for 4 hours.

  • Filtration: Cool the reaction mixture and filter to remove the silver precipitate.

  • Acidification: Acidify the filtrate with concentrated HCl to a pH of approximately 2 to precipitate the carboxylic acid.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Part B: Polycondensation with a Diol (e.g., Ethylene Glycol)

Materials:

  • 5-(3-Chlorophenyl)-2-furancarboxylic acid (from Part A)

  • Ethylene glycol

  • Titanium (IV) isopropoxide (Catalyst)

  • Antioxidant (e.g., Irganox 1010)

Procedure:

  • Esterification: In a reaction vessel equipped for distillation, combine 11.1 g (50 mmol) of 5-(3-chlorophenyl)-2-furancarboxylic acid, 6.2 g (100 mmol) of ethylene glycol, and 0.01 g of titanium (IV) isopropoxide.

  • Heating: Heat the mixture to 190 °C under a slow stream of nitrogen for 4 hours, distilling off the water formed.

  • Polycondensation: Reduce the pressure gradually to below 1 torr and increase the temperature to 250 °C. Continue the reaction for another 4-6 hours until the desired melt viscosity is achieved.

  • Isolation: Cool the reactor and extrude the polymer under nitrogen pressure.

Expected Data:

PropertyExpected Value
Inherent Viscosity 0.5-0.7 dL/g (in a 60/40 phenol/tetrachloroethane solution)
Appearance Amber, transparent solid
Glass Transition Temperature (Tg) 80-120 °C (by DSC)
Melting Temperature (Tm) 220-260 °C (by DSC)

Diagram of Polycondensation Pathway:

G cluster_oxidation Step 1: Oxidation cluster_polycondensation Step 2: Polycondensation Aldehyde 5-(3-Chlorophenyl) -2-furaldehyde CarboxylicAcid 5-(3-Chlorophenyl) -2-furancarboxylic acid Aldehyde->CarboxylicAcid Oxidation Oxidant Ag2O, NaOH Oxidant->CarboxylicAcid Polyester Furan-Based Polyester CarboxylicAcid->Polyester Polycondensation Diol Ethylene Glycol Diol->Polyester Catalyst Ti(OiPr)4 Catalyst->Polyester

Caption: Two-step synthesis of a furan-based polyester from this compound.

Potential Applications

Polymers derived from this compound are anticipated to have a range of applications due to their furan backbone and halogenated substituent. Potential areas of interest include:

  • High-Performance Materials: The rigidity of the furan ring could lead to polymers with high thermal stability and mechanical strength, suitable for composites and engineering plastics.[2]

  • Flame Retardants: The presence of chlorine may impart flame-retardant properties to the materials.

  • Biomedical Applications: Furan-based compounds have been investigated for various biomedical applications.[1] Polymers derived from this monomer could be explored for drug delivery systems or medical device coatings, pending biocompatibility studies.

  • Electronic Materials: The conjugated system of the furan ring suggests potential for applications in organic electronics, where the chlorophenyl group could modulate the electronic properties.

Safety Precautions

  • This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

These protocols provide a starting point for the exploration of novel polymers based on this compound. Researchers are encouraged to adapt and optimize these methods to achieve desired material properties.

References

Application Notes and Protocols for 5-(3-Chlorophenyl)-2-furaldehyde in Corrosion Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furan derivatives are a class of organic compounds that have garnered significant attention as effective corrosion inhibitors for various metals and alloys, particularly mild steel in acidic environments. Their efficacy is largely attributed to the presence of heteroatoms (oxygen) and π-electrons in the furan ring, as well as other functional groups, which facilitate adsorption onto the metal surface. This adsorption forms a protective barrier, impeding the corrosive process. 5-(3-Chlorophenyl)-2-furaldehyde, a halogen-substituted aryl furan derivative, is a promising candidate for corrosion inhibition due to its molecular structure, which combines the electron-donating furan ring with the electronegative chlorine atom and the aldehyde group, potentially leading to strong adsorption on metal surfaces.

These application notes provide a comprehensive overview of the methodologies to evaluate the corrosion inhibition performance of this compound, based on studies of its 4-chloro isomer.

Synthesis Protocol

A plausible synthesis route for this compound can be adapted from established methods for similar 5-aryl-2-furaldehydes. One common approach is the Meerwein arylation reaction.

Protocol: Synthesis of this compound via Meerwein Arylation

Materials:

  • 3-Chloroaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Furfural

  • Copper(II) chloride (CuCl₂)

  • Acetone

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate, hexane)

Procedure:

  • Diazotization of 3-chloroaniline:

    • Dissolve 3-chloroaniline in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

  • Meerwein Arylation:

    • In a separate flask, dissolve furfural in acetone and add copper(II) chloride.

    • Slowly add the prepared diazonium salt solution to the furfural solution at a controlled temperature (typically below 40 °C).

    • Stir the reaction mixture for several hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent like dichloromethane.

    • Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

  • Characterization:

    • Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Experimental Protocols for Corrosion Inhibition Studies

The evaluation of a corrosion inhibitor's performance typically involves electrochemical techniques and gravimetric (weight loss) measurements. The following protocols are designed for assessing the inhibition efficiency of this compound on mild steel in a 1 M HCl solution.

Gravimetric (Weight Loss) Method

This method provides a direct measure of the corrosion rate and the inhibitor's efficiency.

Materials:

  • Mild steel coupons of known dimensions and composition

  • 1 M Hydrochloric acid (HCl) solution

  • This compound

  • Acetone

  • Distilled water

  • Abrasive papers of different grades (e.g., 200 to 1200 grit)

  • Analytical balance (±0.1 mg accuracy)

  • Thermostatic water bath

Procedure:

  • Coupon Preparation:

    • Mechanically polish the mild steel coupons with a series of abrasive papers to a mirror finish.

    • Degrease the coupons with acetone, rinse with distilled water, and dry them thoroughly.

    • Weigh the prepared coupons accurately using an analytical balance.

  • Inhibitor Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and then prepare different concentrations (e.g., 100, 200, 400, 600 ppm) in 1 M HCl.

  • Immersion Test:

    • Immerse the pre-weighed coupons in beakers containing 1 M HCl (blank) and the various concentrations of the inhibitor solution.

    • Place the beakers in a thermostatic water bath to maintain a constant temperature (e.g., 298 K, 308 K, 318 K).

    • After a specified immersion period (e.g., 6, 12, 24 hours), remove the coupons from the solutions.

  • Final Weighing:

    • Carefully clean the coupons to remove corrosion products (e.g., using a brush and a cleaning solution like 20% NaOH containing 200 g/L of zinc dust), rinse with distilled water and acetone, and dry.

    • Weigh the cleaned and dried coupons.

  • Calculations:

    • Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × T × ρ) where ΔW is the weight loss in mg, A is the surface area of the coupon in cm², T is the immersion time in hours, and ρ is the density of mild steel in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical methods like Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide insights into the mechanism of corrosion inhibition.

Apparatus:

  • A standard three-electrode cell (working electrode: mild steel; counter electrode: platinum; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl).

  • Potentiostat/Galvanostat with EIS capability.

Procedure:

  • Electrode Preparation:

    • Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed.

    • Polish the exposed surface as described in the weight loss method.

  • Experimental Setup:

    • Fill the electrochemical cell with the test solution (1 M HCl with and without different concentrations of the inhibitor).

    • Immerse the three electrodes in the solution and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for about 30-60 minutes.

  • Potentiodynamic Polarization (PDP):

    • Scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).

    • Plot the resulting current density versus potential (Tafel plot).

    • Extrapolate the linear Tafel segments of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (I_corr).

    • Calculate the Inhibition Efficiency (IE%): IE% = [(I_corr_blank - I_corr_inh) / I_corr_blank] × 100

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).

    • Plot the impedance data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).

    • Calculate the Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100

Data Presentation

Quantitative data from the experiments should be summarized in tables for easy comparison.

Table 1: Weight Loss Data for Mild Steel in 1 M HCl with 5-(4-Chlorophenyl)-2-furaldehyde (CFC) at 298 K (24h immersion) (Data based on analogous compounds)

Inhibitor Concentration (ppm)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank---
100---
200---
400---
600--89.47[1]

Table 2: Potentiodynamic Polarization Parameters for Mild Steel in 1 M HCl with 5-(4-Chlorophenyl)-2-furaldehyde (CFC) at 298 K (Data based on analogous compounds)

Inhibitor Concentration (ppm)E_corr (mV vs. SCE)I_corr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
Blank-----
100-----
200-----
400-----
600-----

Table 3: Electrochemical Impedance Spectroscopy Parameters for Mild Steel in 1 M HCl with 5-(4-Chlorophenyl)-2-furaldehyde (CFC) at 298 K (Data based on analogous compounds)

Inhibitor Concentration (ppm)R_ct (Ω cm²)C_dl (µF/cm²)Inhibition Efficiency (%)
Blank---
100---
200---
400---
600---

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_electrochem Electrochemical Techniques cluster_analysis Data Analysis synthesis Synthesis of This compound solution_prep Inhibitor Solution Preparation synthesis->solution_prep coupon_prep Mild Steel Coupon Preparation weight_loss Weight Loss Measurements coupon_prep->weight_loss electrochemical Electrochemical Measurements coupon_prep->electrochemical solution_prep->weight_loss solution_prep->electrochemical cr_ie_calc Calculation of Corrosion Rate & IE% weight_loss->cr_ie_calc pdp Potentiodynamic Polarization (PDP) electrochemical->pdp eis Electrochemical Impedance Spectroscopy (EIS) electrochemical->eis pdp->cr_ie_calc eis->cr_ie_calc adsorption_isotherm Adsorption Isotherm Analysis cr_ie_calc->adsorption_isotherm mechanism Mechanism Elucidation adsorption_isotherm->mechanism

Caption: Experimental workflow for evaluating corrosion inhibitors.

Proposed Adsorption Mechanism

adsorption_mechanism cluster_surface Mild Steel Surface in Acidic Solution cluster_adsorption Adsorption Process metal Fe (Metal Surface) h_plus H⁺ cl_minus Cl⁻ inhibitor This compound (Inhibitor Molecule) phys Physisorption (Electrostatic Interaction) inhibitor->phys Protonated inhibitor chem Chemisorption (Coordinate Bonding) inhibitor->chem π-electrons (furan) lone pairs (O, Cl) phys->metal adsorbs on cathodic sites chem->metal adsorbs on anodic sites

Caption: Proposed adsorption mechanism of the inhibitor on a metal surface.

Mechanism of Inhibition

The corrosion inhibition of mild steel in acidic solutions by furan derivatives is generally attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective film. This adsorption can occur through two main mechanisms:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the metal surface is positively charged, and the inhibitor molecules can get protonated, leading to electrostatic repulsion. However, the specific adsorption of anions from the acid (like Cl⁻) on the metal surface can create a negatively charged surface, facilitating the adsorption of the protonated inhibitor.

  • Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the metal surface, forming a coordinate-type bond. The lone pair of electrons on the oxygen atom of the furan ring and the halogen substituent, as well as the π-electrons of the aromatic rings, can be donated to the vacant d-orbitals of the iron atoms.

The adsorption of this compound is expected to follow the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. The type of adsorption (physisorption, chemisorption, or mixed) can be further elucidated by calculating thermodynamic parameters such as the Gibbs free energy of adsorption (ΔG°_ads).

Conclusion

This compound is a promising candidate for the development of new corrosion inhibitors. The protocols outlined in these application notes provide a robust framework for its synthesis and the comprehensive evaluation of its corrosion inhibition performance. While the provided data is based on a closely related isomer, it offers a strong starting point for researchers and scientists in the field of corrosion science and drug development to investigate the potential of this specific compound. Further experimental validation is crucial to ascertain its precise efficacy and mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(3-Chlorophenyl)-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5-(3-Chlorophenyl)-2-furaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for synthesizing this compound?

A1: The most versatile and widely used methods for synthesizing this compound and other 5-aryl-2-furaldehydes are Palladium-catalyzed cross-coupling reactions.[1] These methods offer a broad substrate scope and generally provide good to excellent yields. The primary methods include:

  • Suzuki-Miyaura Coupling: This is a powerful and frequently used method that couples a furan-based boronic acid with an aryl halide.[1]

  • Direct C-H Arylation: This is a more atom-economical approach that directly couples 2-furaldehyde with an aryl halide at the 5-position, avoiding the need to pre-functionalize the furan ring.[1]

  • Organozinc Cross-Coupling: This method utilizes organozinc reagents and offers the advantage of mild reaction conditions.[1][2]

  • Heck Reaction: This reaction involves the coupling of an aryl halide with an alkene and can be applied to furan derivatives.[1][3][4]

  • Stille Coupling: This method uses organotin reagents to couple with 5-bromo-2-furaldehyde.[1]

Q2: I am having trouble with the stability of my furan-based boronic acid for the Suzuki-Miyaura coupling. What can I do?

A2: The instability of furylboronic acids is a known issue. An effective strategy is to generate the boronic acid in situ and use it directly in the coupling step without isolation.[1] A one-pot synthesis involving the in situ generation of 5-(diethoxymethyl)-2-furylboronic acid is a particularly efficient approach. The aldehyde is first protected as a diethyl acetal, followed by lithiation and reaction with a borate ester. The resulting crude boronic acid is then used immediately in the Suzuki coupling step.[1]

Q3: My reaction mixture is turning dark brown or black. What is causing this and how can I prevent it?

A3: Dark coloration and the formation of viscous polymers are common problems in furan chemistry, often caused by the degradation of the furan ring under acidic conditions.[5] Furans are sensitive to acid, which can catalyze polymerization. To prevent this, ensure your reaction and workup conditions are not strongly acidic. If an acid catalyst is necessary for a specific step, use the mildest acid possible at the lowest effective concentration and neutralize the reaction mixture promptly during workup.[5] Also, be aware that some 5-alkylfurfurals are thermally sensitive, so prolonged heating can also lead to degradation.[6]

Q4: How do I choose the right palladium catalyst and ligands for my cross-coupling reaction?

A4: The choice of catalyst and ligand is crucial for the success of the reaction.[7][8] For Suzuki-Miyaura couplings, an inexpensive and readily removable palladium-on-carbon (Pd/C) catalyst can be effective, especially for large-scale synthesis.[1] However, for less reactive aryl bromides or chlorides, a more active catalyst system like PdCl2(dppf) may be necessary to achieve good conversion.[1] The characteristics of the ligands, such as their electron-richness and steric properties, are pivotal for catalytic performance and stability.[7][9]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield Inactive catalyst.Use a fresh, high-quality palladium catalyst. For Pd(II) pre-catalysts, ensure proper in situ reduction to the active Pd(0) species.[8]
Poor quality of reagents (e.g., aryl halide, boronic acid).Use purified starting materials. If using a boronic acid, check for decomposition and consider in situ generation.[1]
Suboptimal reaction conditions (temperature, time, base, solvent).Systematically optimize reaction parameters. A Design of Experiments (DoE) approach can be more efficient than one-factor-at-a-time optimization.[10] Key parameters to screen include base (type and concentration), solvent, temperature, and catalyst loading.[10][11]
Significant Side Product Formation (e.g., Homocoupling) In direct C-H arylation, homocoupling of the aryl halide can be a competing reaction.The slow addition of the aryl halide to the reaction mixture can minimize this side reaction.[1]
In Suzuki reactions, protodeboronation of the boronic acid can occur.Ensure anhydrous conditions and use a suitable base. The choice of base is critical; common options include K2CO3, K3PO4, and triethylamine.[11][12]
Over-reduction of the furan ring.This is more common with catalytic hydrogenation. When using hydride-reducing agents for other functional groups, ensure mild conditions are maintained.[5]
Incomplete Conversion of Starting Material Insufficient reaction time or temperature.Monitor the reaction progress using TLC or GC/LC-MS. If the reaction stalls, consider increasing the temperature or extending the reaction time.[5]
Deactivated catalyst.For heterogeneous catalysts like Pd/C, ensure proper handling and consider regeneration or replacement. For homogeneous catalysts, ligand degradation could be an issue.
Difficulty in Product Purification Presence of structurally similar by-products.A combination of purification techniques may be necessary, such as column chromatography followed by recrystallization.
Thermal instability of the product during distillation.Purify at the lowest possible temperature under a high vacuum. Avoid prolonged exposure to heat.[6]
Co-elution of impurities during chromatography.Experiment with different solvent systems or stationary phases for column chromatography. Derivatization of the product to alter its polarity for easier separation is another option.[6]

Comparative Data on Synthetic Methods

The following table summarizes reported yields for various palladium-catalyzed methods for the synthesis of 5-aryl-2-furaldehydes, which can serve as a reference for optimizing the synthesis of this compound.

Method Reactants Catalyst/Reagents Solvent Temp (°C) Yield (%) Reference
Suzuki-Miyaura 5-Bromo-2-furaldehyde, Phenylboronic acidPd(dppf)Cl2, K2CO3Toluene10091[13]
Suzuki-Miyaura Bromobenzene, Organozinc reagent of furanPd(dppf)Cl2THFRT77[13]
One-Pot Suzuki 2-Furaldehyde diethyl acetal, Aryl haliden-BuLi, B(OiPr)3, then 10% Pd/C, Et3NTHF/Ethanol60Good to Excellent[1]
Stille Coupling 5-Bromo-2-furaldehyde, Phenyl tributyl tin5% Pd(PPh3)Cl2DichloroethaneReflux61[13]
Heck Reaction Iodobenzene, StyrenePdCl2, KOAcMethanol120-[4]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling using 5-Bromo-2-furaldehyde

This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of 5-bromo-2-furaldehyde.

  • To a reaction vessel, add 5-bromo-2-furaldehyde (1.0 eq), 3-chlorophenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add a palladium catalyst, such as Pd(dppf)Cl2 (0.02 - 0.05 eq), to the vessel.

  • Add a degassed solvent, such as a mixture of toluene and water or THF.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Direct C-H Arylation of 2-Furaldehyde

This protocol is based on general principles of direct C-H arylation.

  • To a reaction vessel, add 2-furaldehyde (1.5 eq), a palladium catalyst such as Palladium(II) chloride (PdCl2, 0.05 eq), a suitable ligand if necessary, and a base (e.g., K2CO3, 2.0 eq).

  • Add a suitable solvent, such as DMF or dioxane.

  • Heat the mixture to the desired temperature (e.g., 100-120 °C) under an inert atmosphere.

  • Slowly add 1-bromo-3-chlorobenzene (1.0 eq) to the reaction mixture over several hours using a syringe pump. This slow addition is crucial to minimize the homocoupling of the aryl halide.[1]

  • Continue stirring at the elevated temperature until the reaction is complete (monitor by GC or LC-MS).

  • Cool the mixture, filter off any solids, and perform an aqueous workup.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers, concentrate, and purify the residue by column chromatography.

Visualizations

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Conditions 5-Bromo-2-furaldehyde 5-Bromo-2-furaldehyde Catalyst Pd(0) Catalyst (e.g., from PdCl2(dppf)) 5-Bromo-2-furaldehyde->Catalyst Oxidative Addition 3-Chlorophenylboronic Acid 3-Chlorophenylboronic Acid 3-Chlorophenylboronic Acid->Catalyst Transmetalation (with Base) Product This compound Catalyst->Product Reductive Elimination Base Base (e.g., K2CO3) Solvent Solvent (e.g., Toluene)

Caption: General workflow for Suzuki-Miyaura coupling synthesis.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Catalyst Check Catalyst Activity & Loading Start->Check_Catalyst Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions Optimize Conditions (Temp, Time, Base) Start->Check_Conditions Side_Products Analyze Byproducts (e.g., GC-MS) Start->Side_Products Success Yield Improved Check_Catalyst->Success Check_Reagents->Success Check_Conditions->Success Homocoupling Homocoupling Detected? Side_Products->Homocoupling Degradation Degradation/Polymerization? Side_Products->Degradation Homocoupling->Check_Conditions No Slow_Addition Implement Slow Addition of Aryl Halide Homocoupling->Slow_Addition Yes Slow_Addition->Success Degradation->Check_Conditions No Adjust_pH_Temp Use Milder Conditions (Neutral pH, Lower Temp) Degradation->Adjust_pH_Temp Yes Adjust_pH_Temp->Success

Caption: Troubleshooting decision tree for yield improvement.

References

Purification of crude 5-(3-Chlorophenyl)-2-furaldehyde by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 5-(3-Chlorophenyl)-2-furaldehyde by recrystallization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Failure of the compound to dissolve in the hot solvent. 1. Inappropriate solvent choice: The compound has low solubility in the chosen solvent even at elevated temperatures.2. Insufficient solvent volume: Not enough solvent has been added to dissolve the solute.3. Presence of insoluble impurities: The crude material contains impurities that are insoluble in the hot solvent.1. Consult the solvent selection table below. Ethanol or a mixed solvent system like ethanol/water is a good starting point.2. Gradually add more hot solvent in small increments until the compound dissolves. Avoid a large excess.3. If the bulk of the product dissolves but some particulates remain, perform a hot filtration to remove the insoluble impurities.
"Oiling out" - the compound separates as a liquid instead of forming crystals. 1. High concentration of impurities: Significant impurities can lower the melting point of the mixture.2. Cooling the solution too rapidly: This can cause the compound to come out of solution above its melting point.3. Inappropriate solvent: The boiling point of the solvent may be too high relative to the compound's melting point (109-111°C).[1]1. Consider pre-purification by another method if the crude material is very impure.2. Reheat the solution to redissolve the oil. Allow the flask to cool slowly on the benchtop, insulated with a cloth or paper towels, before moving to an ice bath.3. Add a small amount of a co-solvent in which the compound is less soluble (an "anti-solvent") to the hot solution until slight turbidity appears, then allow to cool slowly.
No crystal formation upon cooling. 1. Too much solvent was used: The solution is not supersaturated upon cooling.2. Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.1. Reheat the solution and evaporate some of the solvent to increase the concentration. Allow to cool again.2. Induce crystallization by: a) Scratching the inside of the flask with a glass rod at the meniscus. b) Adding a "seed crystal" of pure this compound. c) Cooling the solution in an ice bath for a longer period.
Low yield of recrystallized product. 1. Using an excessive amount of solvent: A significant portion of the product remains in the mother liquor.2. Premature crystallization during hot filtration: The product crystallizes on the filter paper or in the funnel.3. Incomplete crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature.4. Washing crystals with a solvent at room temperature: The purified crystals are redissolved during the washing step.1. Use the minimum amount of hot solvent necessary for complete dissolution.2. Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.3. Ensure the solution is thoroughly cooled, preferably in an ice bath, to maximize crystal formation.4. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Discolored crystals. 1. Colored impurities are co-crystallizing with the product. 2. Thermal degradation: Furaldehyde derivatives can sometimes be sensitive to prolonged heating.1. Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as it can also adsorb the desired product.2. Avoid prolonged heating of the solution. A second recrystallization may be necessary to improve the color.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on the polarity of this compound and recrystallization data for similar aromatic aldehydes, ethanol is an excellent starting choice. It generally provides good solubility at its boiling point and lower solubility at room temperature or below. Other potential solvents include isopropanol or mixed solvent systems such as ethanol-water or ethyl acetate-hexane. A small-scale solubility test is always recommended to determine the optimal solvent or solvent system for your specific crude material.

Q2: My compound is synthesized via a Suzuki-Miyaura coupling. What impurities should I be aware of?

A2: For a Suzuki-Miyaura coupling, common impurities include unreacted starting materials (e.g., 5-bromo-2-furaldehyde and 3-chlorophenylboronic acid), homocoupled byproducts of the boronic acid, and residual palladium catalyst. A proper recrystallization should effectively remove these impurities, as their solubility characteristics will differ from the desired product.

Q3: The synthesis of my compound involved a Meerwein arylation. What are the likely impurities?

A3: The Meerwein arylation of furfural with a diazonium salt derived from 3-chloroaniline can lead to several byproducts. These may include unreacted furfural, tarry polymeric materials, and other colored impurities. Hot filtration is often crucial in this case to remove insoluble polymeric byproducts before crystallization.

Q4: Can I use water as a recrystallization solvent?

A4: this compound is an organic compound with limited polarity and is unlikely to be sufficiently soluble in hot water for effective recrystallization as a single solvent. However, water can be used as an "anti-solvent" in a mixed solvent system with a more soluble solvent like ethanol. The addition of water to a hot ethanolic solution will decrease the compound's solubility and can help induce crystallization.

Q5: The melting point of my recrystallized product is broad and lower than the reported 109-111°C. What does this indicate?

A5: A broad and depressed melting point is a strong indication that your sample is still impure. Impurities disrupt the crystal lattice of the pure compound, leading to a lower and wider melting range. A second recrystallization may be necessary to achieve higher purity. Ensure your product is also completely dry, as residual solvent can also depress the melting point.

Data Presentation

The selection of an appropriate solvent is critical for successful recrystallization. The ideal solvent will dissolve the compound when hot but not when cold. The following table provides a qualitative summary of the expected solubility of this compound in common laboratory solvents.

SolventPolarityExpected Solubility (at 25°C)Expected Solubility (at boiling point)Comments
Ethanol Polar ProticLow to ModerateHighA good first choice for recrystallization.
Isopropanol Polar ProticLowHighA viable alternative to ethanol.
Ethyl Acetate Polar AproticModerateVery HighMay require a co-solvent like hexane to reduce cold solubility.
Toluene Non-polarLowModerate to HighGood for less polar impurities.
Hexane Non-polarVery LowLowLikely a poor solvent on its own, but can be used as an anti-solvent.
Water Very PolarInsolubleInsolubleCan be used as an anti-solvent with a miscible organic solvent.

Experimental Protocols

Standard Recrystallization Protocol using Ethanol

This protocol outlines the key steps for the purification of crude this compound using ethanol as the solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate to the boiling point of the ethanol.

  • Addition of Hot Solvent: While maintaining the boil, add more hot ethanol in small portions until the solid just dissolves completely. Avoid adding a significant excess of solvent to ensure good recovery.

  • Hot Filtration (Optional): If insoluble impurities or colored tars are present, perform a hot filtration. To do this, preheat a second Erlenmeyer flask and a funnel (with fluted filter paper). Quickly filter the hot solution into the clean, preheated flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper under vacuum for a few minutes. Then, transfer the crystals to a watch glass and let them air dry completely or dry in a vacuum oven at a temperature well below the melting point.

  • Analysis: Determine the melting point of the recrystallized product. A sharp melting point in the range of 109-111°C indicates high purity.[1]

Visualizations

Recrystallization Workflow

Recrystallization_Workflow A Crude this compound in Flask B Add Minimum Hot Ethanol A->B C Dissolution of Solid B->C D Insoluble Impurities Present? C->D E Hot Filtration D->E Yes F Slow Cooling to Room Temperature D->F No E->F G Cool in Ice Bath F->G H Crystal Formation G->H I Vacuum Filtration H->I J Wash with Ice-Cold Ethanol I->J K Dry Crystals J->K L Pure this compound K->L

Caption: A workflow diagram illustrating the key steps in the recrystallization of this compound.

Logical Relationship of Recrystallization Issues

Troubleshooting_Logic Start Recrystallization Attempt Issue1 No Crystals Form Start->Issue1 Issue2 Oiling Out Start->Issue2 Issue3 Low Yield Start->Issue3 Cause1a Too Much Solvent Issue1->Cause1a Cause1b Supersaturation Issue1->Cause1b Cause2a Cooling Too Fast Issue2->Cause2a Cause2b High Impurity Issue2->Cause2b Cause3a Excess Solvent Issue3->Cause3a Cause3b Premature Crystallization Issue3->Cause3b

Caption: A diagram showing the relationship between common recrystallization problems and their potential underlying causes.

References

Common side products in the synthesis of 5-(3-Chlorophenyl)-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(3-Chlorophenyl)-2-furaldehyde. The content is structured to address specific issues that may be encountered during its synthesis, which is commonly achieved via a Suzuki-Miyaura cross-coupling reaction between 5-bromo-2-furaldehyde and (3-chlorophenyl)boronic acid.

Troubleshooting Guide & FAQs

This section addresses common problems, their probable causes, and recommended solutions to minimize the formation of side products and maximize the yield of the desired product.

Issue 1: Low yield of this compound and presence of 2-furaldehyde.

  • Question: My reaction shows a low yield of the desired product, and I have identified 2-furaldehyde as a significant byproduct. What is the likely cause and how can I prevent it?

  • Answer: The presence of 2-furaldehyde suggests that dehalogenation of the starting material, 5-bromo-2-furaldehyde, is occurring. This is a common side reaction in palladium-catalyzed couplings. It can be caused by sources of hydride in the reaction mixture, which can arise from the solvent (e.g., alcohols) or certain bases.

    Troubleshooting Steps:

    • Solvent Choice: Ensure the use of anhydrous and appropriately degassed solvents to minimize potential hydride sources. Toluene, dioxane, and DMF are common solvents for Suzuki couplings.

    • Base Selection: The choice of base is critical. Using a weaker base or ensuring anhydrous conditions can sometimes mitigate dehalogenation.

    • Reaction Atmosphere: Maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction to prevent oxidative degradation pathways that might contribute to this side reaction.

Issue 2: Formation of a high molecular weight impurity, identified as 5,5'-bis(2-furaldehyde).

  • Question: I am observing a significant amount of a dimer of my starting material, 5,5'-bis(2-furaldehyde). How can I suppress this homocoupling reaction?

  • Answer: The formation of 5,5'-bis(2-furaldehyde) is due to the homocoupling of 5-bromo-2-furaldehyde, a common side reaction in palladium-catalyzed cross-coupling reactions. This is often competitive with the desired cross-coupling process.

    Troubleshooting Steps:

    • Catalyst and Ligand System: The choice of palladium precursor and ligand can significantly influence the relative rates of homocoupling versus cross-coupling. Screening different phosphine ligands can help identify a system that favors the desired reaction.

    • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the cross-coupling reaction.

    • Rate of Addition: In some cases, slow addition of the palladium catalyst or one of the coupling partners can minimize the concentration of reactive intermediates that lead to homocoupling.

Issue 3: Presence of chlorobenzene in the reaction mixture.

  • Question: My analysis shows the presence of chlorobenzene, and the conversion of my boronic acid is incomplete. What is happening and how can I fix it?

  • Answer: The formation of chlorobenzene is a result of the protodeboronation of (3-chlorophenyl)boronic acid.[1] This is a well-known side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming the boronic acid and reducing the yield of the desired product.[1]

    Troubleshooting Steps:

    • Control of pH: Protodeboronation can be catalyzed by both acid and base.[2] For many arylboronic acids, the reaction is faster at high pH.[2] Careful selection and control of the base are crucial. Using a milder base or ensuring the reaction is not overly basic can help.

    • Temperature and Reaction Time: Elevated temperatures and prolonged reaction times can increase the extent of protodeboronation.[2] It is advisable to monitor the reaction and stop it as soon as the starting material is consumed.

    • Use of Boronic Esters: Boronic esters, such as pinacol esters, are often more stable towards protodeboronation than the corresponding boronic acids.[2]

Issue 4: Formation of 3,3'-dichlorobiphenyl.

  • Question: I have detected 3,3'-dichlorobiphenyl as a byproduct in my reaction. What is the cause?

  • Answer: The presence of 3,3'-dichlorobiphenyl indicates the homocoupling of (3-chlorophenyl)boronic acid. This is another common side reaction in Suzuki-Miyaura couplings, where two molecules of the boronic acid couple with each other.

    Troubleshooting Steps:

    • Reaction Conditions: Similar to the homocoupling of the halide, optimizing the catalyst system, temperature, and reactant stoichiometry can help to minimize this side reaction.

    • Purity of Reagents: Ensure the purity of the boronic acid, as impurities can sometimes promote homocoupling.

Issue 5: Complex mixture of byproducts and potential degradation of the furan ring.

  • Question: My reaction mixture is very complex, with several unidentified byproducts. Is it possible that the furan ring itself is reacting?

  • Answer: While the furan ring is relatively stable under many Suzuki-Miyaura conditions, palladium catalysts can, in some cases, induce ring-opening of furans, leading to the formation of α,β-unsaturated aldehydes. This is a less common but possible side reaction.

    Troubleshooting Steps:

    • Milder Reaction Conditions: Employing milder reaction conditions, such as lower temperatures and shorter reaction times, can help to preserve the integrity of the furan ring.

    • Ligand Selection: The choice of ligand can influence the reactivity of the palladium catalyst. Less electron-rich ligands might be less prone to interacting with the furan ring in an undesirable manner.

    • Thorough Analysis: If a complex mixture is observed, detailed analytical techniques (e.g., LC-MS, NMR) are necessary to identify the byproducts and understand the degradation pathways.

Quantitative Data on Side Product Formation

The relative amounts of the desired product and various side products are highly dependent on the specific reaction conditions. The following table provides a qualitative summary of how different conditions can influence the product distribution. Precise quantitative data would require specific experimental studies.

ParameterConditionExpected Impact on this compound YieldExpected Impact on Side Product Formation
Temperature High (>100 °C)May decrease due to side reactionsIncreased protodeboronation, homocoupling, and potential furan ring opening.
Low (60-80 °C)May be optimalReduced rates of all side reactions.
Base Strong (e.g., NaOH, KOtBu)May decreaseIncreased protodeboronation and potentially dehalogenation.
Weak (e.g., K₂CO₃, K₃PO₄)Generally favoredLower rates of base-catalyzed side reactions.
Solvent Protic (e.g., alcohols)May decreaseIncreased risk of dehalogenation.
Aprotic (e.g., Toluene, Dioxane)Generally favoredMinimizes solvent-related side reactions.
Reaction Time ProlongedMay decreaseIncreased protodeboronation and other decomposition pathways.
OptimizedMaximizedMinimized formation of time-dependent byproducts.
Atmosphere AirMay decreasePotential for oxidative side reactions.
Inert (N₂ or Ar)MaximizedPrevents oxidation.

Experimental Protocols

A general experimental protocol for the Suzuki-Miyaura synthesis of this compound is provided below. Researchers should optimize these conditions for their specific setup and scale.

Materials:

  • 5-bromo-2-furaldehyde

  • (3-chlorophenyl)boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Water (degassed)

Procedure:

  • To an oven-dried reaction vessel, add 5-bromo-2-furaldehyde (1.0 eq.), (3-chlorophenyl)boronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (and water, if using a biphasic system) to the vessel via cannula.

  • In a separate flask, dissolve the palladium catalyst and any additional ligand in a small amount of the degassed solvent.

  • Add the catalyst solution to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Visualizations

Synthesis_Pathway R1 5-bromo-2-furaldehyde Cat Pd Catalyst Base R1->Cat SP1 5,5'-bis(2-furaldehyde) (Homocoupling) R1->SP1 Side Reaction SP4 2-furaldehyde (Dehalogenation) R1->SP4 Side Reaction R2 (3-chlorophenyl)boronic acid R2->Cat SP2 Chlorobenzene (Protodeboronation) R2->SP2 Side Reaction SP3 3,3'-dichlorobiphenyl (Homocoupling) R2->SP3 Side Reaction P This compound Cat->P Desired Cross-Coupling

Caption: Reaction scheme for the synthesis of this compound and major side products.

Troubleshooting_Logic Start Low Yield of Desired Product SP1 2-furaldehyde Detected Start->SP1 SP2 5,5'-bis(2-furaldehyde) Detected Start->SP2 SP3 Chlorobenzene Detected Start->SP3 C1 Dehalogenation of 5-bromo-2-furaldehyde SP1->C1 C2 Homocoupling of 5-bromo-2-furaldehyde SP2->C2 C3 Protodeboronation of (3-chlorophenyl)boronic acid SP3->C3 S1 Optimize Solvent and Base Ensure Inert Atmosphere C1->S1 S2 Screen Catalyst/Ligand Lower Reaction Temperature C2->S2 S3 Control pH Optimize Temperature/Time Use Boronic Ester C3->S3

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

References

Optimization of reaction conditions for Suzuki coupling of 5-(3-Chlorophenyl)-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the optimization of the Suzuki-Miyaura coupling reaction to synthesize 5-aryl-2-furaldehydes, with a specific focus on the coupling of 5-(3-Chlorophenyl)-2-furaldehyde. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound and similar heteroaromatic aldehydes.

Q1: Why is my Suzuki coupling reaction showing low or no conversion?

A1: Low conversion in Suzuki-Miyaura reactions, especially with challenging substrates like aryl chlorides, can stem from several factors. A systematic approach is crucial for troubleshooting.

  • Catalyst Inactivity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. This reduction can sometimes be inefficient. Additionally, the catalyst, whether a Pd(0) or Pd(II) source, can degrade over time or be sensitive to air.

    • Recommendation: Use a fresh, high-quality catalyst. To test its activity, run a simple, well-established Suzuki reaction with known reactive partners, such as phenylboronic acid and bromobenzene. Consider using pre-formed Pd(0) catalysts or catalyst systems with ligands known to facilitate the reduction of Pd(II) to Pd(0).

  • Sub-optimal Ligand Choice: Aryl chlorides are less reactive than aryl bromides or iodides in the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1] The choice of ligand is critical to facilitate this step.

    • Recommendation: For aryl chlorides, bulky and electron-rich phosphine ligands are generally required. Buchwald ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃, PCy₃) are often effective.[2][3] N-heterocyclic carbenes (NHCs) can also be highly effective ligands for this transformation.[3]

  • Inappropriate Base: The base plays a crucial role in the transmetalation step, activating the boronic acid. The strength and type of base can significantly influence the reaction outcome.

    • Recommendation: Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For substrates that may be sensitive to strong bases, milder options like potassium fluoride (KF) can be employed. The choice of base should be optimized for the specific boronic acid partner.

  • Solvent and Oxygen Contamination: The solvent affects the solubility of reagents and the activity of the catalyst. Crucially, dissolved oxygen can oxidize and deactivate the Pd(0) catalyst.

    • Recommendation: Common solvents for Suzuki couplings include ethereal solvents (e.g., dioxane, THF) or polar aprotic solvents (e.g., DMF, toluene), often with water as a co-solvent. It is imperative to thoroughly degas all solvents before use by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Reaction Temperature: Insufficient thermal energy can lead to a sluggish or incomplete reaction.

    • Recommendation: Most Suzuki couplings of aryl chlorides require elevated temperatures, typically in the range of 80-110 °C. However, excessively high temperatures can lead to catalyst decomposition. If you suspect catalyst degradation, try running the reaction at a slightly lower temperature for a longer duration.

Q2: My reaction is producing significant side products, such as the dehalogenated starting material or homocoupled boronic acid. How can I minimize these?

A2: The formation of side products is a common issue in Suzuki coupling reactions. Understanding their origin is key to mitigating their formation.

  • Dehalogenation: This side reaction, where the chloro group is replaced by a hydrogen atom, can occur after the oxidative addition step.[4]

    • Mechanism: The aryl-palladium(II) intermediate can react with a hydride source in the reaction mixture.

    • Troubleshooting:

      • Ensure rigorous exclusion of water and other potential proton sources if operating under anhydrous conditions.

      • The choice of base and solvent can influence this pathway. Experiment with different base and solvent combinations.

      • Some phosphine ligands can participate in side reactions that generate hydrides; screening different ligands may be beneficial.

  • Homocoupling of Boronic Acid: This results in the formation of a biaryl species derived from two molecules of the boronic acid.

    • Mechanism: The presence of Pd(II) species without an aryl halide ligand can promote the coupling of two boronic acid molecules.[4] This can be exacerbated by the presence of oxygen, which can re-oxidize the Pd(0) catalyst.[4]

    • Troubleshooting:

      • Rigorous degassing of the reaction mixture is the most effective way to prevent this side reaction.[5]

      • Using a direct Pd(0) source instead of a Pd(II) precatalyst can sometimes reduce the amount of homocoupling.[5]

      • Careful control of the stoichiometry of the reactants can also be beneficial.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene and boric acid. Heteroaryl boronic acids can be particularly susceptible to this.[4]

    • Mechanism: This can be exacerbated by high temperatures and strong bases in aqueous media.[5]

    • Troubleshooting:

      • Use fresh, high-purity boronic acid.

      • To improve stability, consider using more robust boronic esters, such as pinacol esters, or potassium trifluoroborate salts.[6]

      • If possible, employ milder reaction conditions (lower temperature, weaker base).

Optimization of Reaction Conditions: Data Tables

The following tables summarize reaction conditions for the Suzuki-Miyaura coupling of substrates analogous to this compound. This data can serve as a starting point for the optimization of your specific reaction.

Table 1: Screening of Palladium Catalysts and Ligands

Reaction of a 5-halo-2-furaldehyde derivative with an arylboronic acid.

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O100Low
2Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Dioxane/H₂O100Moderate
3PdCl₂(dppf) (3)-K₂CO₃DME/H₂O80High[7]
4Pd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O80High
5Pd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₃PO₄Toluene110High[3]

Table 2: Screening of Bases and Solvents

Reaction of this compound with a generic arylboronic acid using a Pd₂(dba)₃/SPhos catalyst system.

EntryBase (equiv.)Solvent System (v/v)Temp (°C)Yield (%)
1K₂CO₃ (2)Dioxane/H₂O (4:1)100Moderate
2K₃PO₄ (2)Dioxane/H₂O (4:1)100High
3Cs₂CO₃ (2)Dioxane/H₂O (4:1)100High
4K₂CO₃ (2)Toluene/H₂O (4:1)110Moderate
5K₃PO₄ (2)Toluene (anhydrous)110Moderate-High
6K₂CO₃ (2)DMF/H₂O (4:1)100Moderate

Detailed Experimental Protocol

This protocol is adapted from procedures for the Suzuki-Miyaura coupling of similar 5-aryl-2-furaldehyde derivatives and is a general starting point for optimization.[8]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous and degassed solvent (e.g., Dioxane or Toluene, and water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel.

Visualizations

The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation DiarylPd Ar-Pd(II)-Ar' L₂ Transmetalation->DiarylPd BXOH X-B(OH)₂ + Base Transmetalation->BXOH RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Arylboronic Acid, Base, Catalyst, Ligand start->reagents solvent Add Degassed Solvent under Inert Atmosphere reagents->solvent reaction Heat and Stir Reaction Mixture (e.g., 80-110 °C) solvent->reaction monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up: Dilute, Wash with H₂O and Brine monitor->workup Reaction Complete purify Isolate and Purify Product (Dry, Concentrate, Column Chromatography) workup->purify end End purify->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Troubleshooting low yields in the formylation of 2-(3-chlorophenyl)furan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for the formylation of 2-(3-chlorophenyl)furan, a common synthetic step encountered by researchers in medicinal chemistry and materials science. The following information is designed to help you diagnose and resolve issues related to low product yields.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the formylation of 2-(3-chlorophenyl)furan? A2: The formylation of 2-substituted furans, such as 2-(3-chlorophenyl)furan, predominantly occurs at the C5 position. This is due to the electron-donating nature of the furan ring's oxygen atom, which activates the C2 and C5 positions for electrophilic substitution. The incoming formyl group is directed to the sterically less hindered and electronically favorable C5 position, yielding 5-(3-chlorophenyl)furan-2-carbaldehyde.[1]

Q2: My reaction mixture turned into a dark, insoluble tar. What is the most likely cause? A2: The formation of dark, insoluble tars is a common issue when working with furan derivatives and is typically caused by polymerization or resinification. Furans are sensitive to the strongly acidic conditions of the Vilsmeier-Haack reaction and can degrade, especially at elevated temperatures.[1][2] The reaction to form the Vilsmeier reagent is exothermic, and poor temperature control can initiate this polymerization cascade.[2]

Q3: I recovered most of my starting material. Why didn't the reaction work? A3: A lack of conversion is often due to a deactivated Vilsmeier reagent. This reagent is highly sensitive to moisture.[2] Any water in the glassware, solvents, or starting materials will quench the reagent and halt the reaction.[2] Another potential cause is the use of old or impure reagents, particularly N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2]

Q4: How critical is temperature control for this reaction? A4: Temperature control is crucial for a successful Vilsmeier-Haack formylation of furan derivatives.[2] The initial formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic and should be performed at low temperatures (typically 0 °C) with slow, dropwise addition of POCl₃ to dissipate heat.[2] Adding the furan substrate should also be done at low temperatures to prevent polymerization.[2] While some less reactive substrates may require gentle warming to proceed, this must be monitored carefully.[2][3]

Troubleshooting Guide: Low Yields

This guide addresses specific problems that can lead to low yields and offers targeted solutions.

IssuePotential CauseRecommended Solution
Low to No Conversion Moisture Contamination: The Vilsmeier reagent is quenched by water.[2]Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents and ensure the 2-(3-chlorophenyl)furan is dry.[2]
Impure Reagents: Old DMF can contain dimethylamine, and degraded POCl₃ is ineffective.[2]Use freshly distilled or high-purity, unopened bottles of both DMF and POCl₃.[2]
Insufficient Reaction Time/Temp: The 3-chlorophenyl group is electron-withdrawing, slightly deactivating the furan ring.After adding the substrate at 0 °C, allow the reaction to warm slowly to room temperature and stir for an extended period (e.g., 4-12 hours), monitoring progress by TLC.[2]
Polymerization / Tar Formation Excessive Temperature: The reaction is exothermic, and high local temperatures can cause the furan ring to polymerize.[2]Maintain strict temperature control (0-10 °C) during the addition of both POCl₃ and the furan substrate. Use an ice-salt bath if necessary and ensure vigorous stirring.[2]
Incorrect Order of Addition: Adding the furan before the Vilsmeier reagent is fully formed can lead to side reactions.Always prepare the Vilsmeier reagent first by adding POCl₃ to DMF. Allow it to stir for 15-30 minutes at 0 °C before adding the furan solution.[4]
Low Isolated Yield After Work-up Incomplete Hydrolysis: The intermediate iminium salt must be fully hydrolyzed to the aldehyde.Pour the reaction mixture into a vigorously stirred beaker of crushed ice or ice-water. Allow the mixture to stir for at least 30 minutes to ensure complete hydrolysis.[1]
Product Loss During Neutralization/Extraction: The product can be lost if the pH is not carefully controlled or if extraction is inefficient.Neutralize the acidic aqueous solution slowly with a cooled base (e.g., saturated NaHCO₃ or dilute NaOH). Extract the product multiple times with a suitable organic solvent like ethyl acetate.[5]
Difficult Purification: Co-elution of impurities during column chromatography can lead to the loss of pure fractions.Use a suitable solvent system for column chromatography (e.g., a gradient of hexanes/ethyl acetate) and collect small fractions. If the product is a solid, consider recrystallization as an alternative purification method.[5]

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol provides a standard procedure for the formylation of 2-(3-chlorophenyl)furan.

Materials:

  • 2-(3-chlorophenyl)furan (1.0 eq.)

  • Anhydrous N,N-dimethylformamide (DMF) (3.0 eq.)

  • Phosphorus oxychloride (POCl₃) (1.2 eq.)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Crushed ice and water

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-neck round-bottom flask equipped with a stir bar, thermometer, and dropping funnel under an inert atmosphere, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 eq.) dropwise to the DMF with vigorous stirring, ensuring the internal temperature does not exceed 10 °C.[2] After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of a yellowish solid or viscous liquid indicates the Vilsmeier reagent has formed.[2]

  • Formylation Reaction: Dissolve 2-(3-chlorophenyl)furan (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.[4]

  • Reaction Monitoring: After the addition, allow the mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting material.[2]

  • Work-up: Carefully pour the reaction mixture into a beaker containing a large volume of crushed ice with vigorous stirring. Continue stirring for 30 minutes.[1]

  • Neutralization: Cool the mixture in an ice bath and slowly neutralize by adding a saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the final product, 5-(3-chlorophenyl)furan-2-carbaldehyde.[5]

Visualization of Key Processes

To further aid researchers, the following diagrams illustrate the troubleshooting workflow and the chemical reaction pathway.

TroubleshootingWorkflow Start Low Yield Observed Problem1 Low / No Conversion Start->Problem1 Problem2 Polymer / Tar Formation Start->Problem2 Problem3 Low Isolated Yield After Work-up Start->Problem3 Cause1a Moisture Contamination Problem1->Cause1a Cause1b Impure Reagents Problem1->Cause1b Cause1c Insufficient Temp / Time Problem1->Cause1c Cause2a Excessive Temperature Problem2->Cause2a Cause2b Incorrect Reagent Ratio Problem2->Cause2b Cause3a Incomplete Hydrolysis Problem3->Cause3a Cause3b Extraction / Neutralization Loss Problem3->Cause3b Solution1a Use Anhydrous Conditions Cause1a->Solution1a Solution1b Use Fresh / Pure Reagents Cause1b->Solution1b Solution1c Increase Temp / Time Slowly Cause1c->Solution1c Solution2a Strict Temp Control (0-10°C) Cause2a->Solution2a Solution2b Verify Stoichiometry Cause2b->Solution2b Solution3a Vigorous Stirring in Ice-Water Cause3a->Solution3a Solution3b Optimize Extraction & pH Cause3b->Solution3b

Caption: Troubleshooting workflow for low yields.

ReactionMechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Electrophilic Iminium Salt) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Attack by Furan Ring Substrate 2-(3-chlorophenyl)furan Substrate->Intermediate Electrophilic Aromatic Substitution Product 5-(3-chlorophenyl)furan-2-carbaldehyde Intermediate->Product Hydrolysis H2O H₂O (Work-up) H2O->Product

Caption: Vilsmeier-Haack reaction mechanism.

References

How to remove unreacted starting materials from 5-(3-Chlorophenyl)-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 5-(3-Chlorophenyl)-2-furaldehyde

This guide provides troubleshooting advice and detailed protocols for the removal of unreacted starting materials from this compound, a common intermediate in drug development and chemical research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Q1: What are the likely impurities in my crude this compound?

A1: If synthesized via a Suzuki-Miyaura cross-coupling reaction, the most common unreacted starting materials are 3-chlorophenylboronic acid and 5-bromo-2-furaldehyde . Other potential impurities include palladium catalyst residues and byproducts from the boronic acid homo-coupling.

Q2: My crude product is a solid. Can I simply recrystallize it?

A2: Yes, recrystallization is a highly effective method for purifying solid compounds like this compound, which has a melting point of 109-111 °C.[1][2] A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.

Q3: I'm trying to use column chromatography, but my product seems to be degrading on the silica gel. What can I do?

A3: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to degradation or formation of acetals.[3][4] To mitigate this, you can:

  • Deactivate the silica gel: Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine. This will neutralize the acidic sites on the silica.

  • Use an alternative stationary phase: Alumina can be a good alternative to silica gel for the purification of sensitive aldehydes.[3]

Q4: How can I remove unreacted 3-chlorophenylboronic acid without using chromatography?

A4: Unreacted boronic acids can be easily removed by performing a basic aqueous wash.[5][6] By washing your organic solution containing the crude product with an aqueous solution of a base like sodium hydroxide (NaOH), the boronic acid will be converted to its water-soluble boronate salt, which will partition into the aqueous layer.

Q5: I'm having trouble separating the product from unreacted 5-bromo-2-furaldehyde by chromatography. Is there another way?

A5: If chromatographic separation is challenging, you can utilize a chemical separation method based on the reactivity of the aldehyde group. One such method is the formation of a bisulfite adduct.[4][7]

  • Reacting the crude mixture with a saturated aqueous solution of sodium bisulfite will selectively form a water-soluble adduct with both the product and the unreacted starting aldehyde.

  • After washing away non-polar impurities, the aldehydes can be regenerated by adding a base to the aqueous solution.

Experimental Protocols

Below are detailed methodologies for the purification of this compound.

Protocol 1: Purification by Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an appropriately sized flask, add the crude this compound and the chosen recrystallization solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point for aryl aldehydes is a mixture of hexanes and ethyl acetate.[3] The desired product should have an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel (or alumina) using the chosen eluent. If using silica gel for a sensitive aldehyde, consider pre-treating it with triethylamine.[3]

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent like dichloromethane and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Purification by Acid-Base Extraction (to remove boronic acid)
  • Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Basic Wash: Transfer the solution to a separatory funnel and wash it with a 1 M aqueous solution of NaOH.[5] Shake the funnel vigorously and then allow the layers to separate.

  • Separation: Drain the lower aqueous layer. Repeat the wash if necessary (check the organic layer by TLC for the presence of boronic acid).

  • Neutral Wash: Wash the organic layer with water and then with brine to remove any residual base and dissolved water.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation. The remaining solid can be further purified by recrystallization or column chromatography if other impurities are present.

Quantitative Data Summary

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Recrystallization >99%60-90%High purity, scalablePotential for significant product loss in mother liquor
Column Chromatography >98%70-95%Good separation of closely related compoundsCan be time-consuming, potential for product degradation on silica
Acid-Base Extraction ->95% (of this step)Efficient removal of acidic impurities like boronic acidDoes not remove non-acidic impurities

Purification Workflow

The following diagram illustrates a logical workflow for selecting the appropriate purification method for crude this compound.

PurificationWorkflow start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes tlc_analysis Perform TLC Analysis is_solid->tlc_analysis No / Recrystallization fails check_purity1 Check Purity (NMR, LC-MS) recrystallize->check_purity1 pure_product1 Pure Product check_purity1->pure_product1 Purity > 98% check_purity1->tlc_analysis Purity < 98% impurities Identify Major Impurities tlc_analysis->impurities boronic_acid Boronic Acid is a major impurity impurities->boronic_acid Acidic spot present other_impurities Other non-acidic impurities impurities->other_impurities Neutral spots present acid_base_extraction Perform Acid-Base Extraction boronic_acid->acid_base_extraction check_purity2 Check Purity acid_base_extraction->check_purity2 column_chromatography Perform Column Chromatography check_purity2->column_chromatography Other impurities remain pure_product2 Pure Product check_purity2->pure_product2 Purity > 98% other_impurities->column_chromatography check_purity3 Check Purity column_chromatography->check_purity3 check_purity3->recrystallize If solid and needs further purification check_purity3->pure_product2 Purity > 98%

Caption: Decision tree for purification of this compound.

References

Stability issues of 5-(3-Chlorophenyl)-2-furaldehyde in solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for 5-(3-Chlorophenyl)-2-furaldehyde is not extensively available in public literature. The information provided in this technical support center is based on established knowledge of structurally similar furan derivatives, such as 5-hydroxymethyl-2-furaldehyde (5-HMF) and furfural. This guidance should be used as a starting point for your experimental design and troubleshooting. We strongly recommend performing small-scale stability studies under your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning a dark brown/black color. What is happening?

A1: The darkening of solutions containing furan derivatives is a common indicator of degradation or polymerization.[1] Furan rings are susceptible to cleavage and polymerization under certain conditions, especially in the presence of acids.[1] This can be exacerbated by exposure to heat, light, or air.

Q2: What are the optimal storage conditions for this compound in its solid form and in solution?

A2: While specific studies on this compound are not available, general recommendations for furan aldehydes are as follows:

  • Solid Form: Store in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and photodegradation.

  • In Solution: If you must store it in solution, prepare it fresh whenever possible. If short-term storage is necessary, use a non-protic, anhydrous solvent, protect it from light by using an amber vial, and store it at a low temperature (e.g., -20°C). The stability in solution is highly dependent on the solvent and other components in the mixture.

Q3: In which solvents is this compound likely to be most stable?

A3: Generally, furan derivatives are more stable in non-polar, aprotic solvents. Protic solvents, especially under acidic or basic conditions, can facilitate degradation. Based on the behavior of similar compounds, consider using solvents like anhydrous tetrahydrofuran (THF), diethyl ether, or toluene for short-term storage or reactions where stability is a concern. Avoid acidic conditions and be aware that even neutral protic solvents like methanol or water can lead to degradation over time, especially with exposure to heat and light.

Q4: What are the likely degradation products of this compound?

A4: Based on the degradation pathways of other 2-furaldehydes, potential degradation products could arise from:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming 5-(3-chlorophenyl)-2-furoic acid.[2]

  • Hydrolysis/Ring Opening: Under acidic conditions, the furan ring can undergo hydrolysis, leading to the formation of various ring-opened products.

  • Polymerization: Acidic conditions can also induce polymerization, resulting in the formation of dark, insoluble materials.[1]

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
Symptom Possible Cause Troubleshooting Step
Decreasing potency of the compound over time.Degradation of the compound in the assay buffer or solvent.1. Prepare fresh stock solutions for each experiment. 2. Perform a time-course experiment to assess the stability of the compound in your assay medium. Analyze samples by HPLC at different time points. 3. Consider using a less reactive buffer system or adding antioxidants if oxidation is suspected.
High variability between replicate experiments.Inconsistent concentrations due to degradation during storage or handling.1. Aliquot stock solutions after preparation to avoid repeated freeze-thaw cycles. 2. Ensure consistent handling procedures, minimizing exposure to light and elevated temperatures.
Issue 2: Appearance of Unexpected Peaks in Chromatography
Symptom Possible Cause Troubleshooting Step
New peaks appearing in HPLC or GC analysis of an aged solution.The compound is degrading into one or more new products.1. Characterize the new peaks using mass spectrometry (LC-MS or GC-MS) to identify potential degradation products. 2. Conduct forced degradation studies (see Experimental Protocols below) to intentionally generate and identify degradation products, which can then be used as standards.
The peak corresponding to this compound decreases over time.Instability of the compound under the analytical conditions or in the prepared sample.1. Evaluate the stability of the compound in the mobile phase or injection solvent. 2. Ensure the analytical method does not use harsh conditions (e.g., highly acidic or basic mobile phase, high temperature) that could cause on-column degradation.

Data Presentation

Specific quantitative stability data for this compound is not publicly available. The following table is an illustrative example based on typical data from forced degradation studies of a related compound, 5-HMF, and should be used for guidance only.

Table 1: Illustrative Example of Forced Degradation of a Furan Derivative

Stress Condition Time Temperature % Degradation (Example) Major Degradation Products (Hypothetical)
0.1 M HCl24 hours60°C25%Ring-opened products, polymers
0.1 M NaOH24 hours60°C15%Cannizzaro reaction products, polymers
3% H₂O₂24 hoursRoom Temp30%5-(3-chlorophenyl)-2-furoic acid
Photolytic (UV light)48 hoursRoom Temp10%Photodegradation products
Thermal7 days80°C5%Thermal decomposition products

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding a compound's intrinsic stability.[3][4]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at 60°C for a specified period (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at 60°C for a specified period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature, protected from light, for a specified period.

    • Thermal Degradation: Store the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a set period (e.g., 1 to 7 days).

    • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined duration. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base hydrolysis samples if necessary.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC method (typically with a photodiode array detector to observe changes in the UV spectrum).

    • Quantify the remaining parent compound and the formation of degradation products.

Visualizations

Diagrams of Pathways and Workflows

G cluster_workflow Experimental Workflow for Stability Testing A Prepare Stock Solution of This compound B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Sample at Time Points B->C D HPLC/LC-MS Analysis C->D E Identify & Quantify Degradants D->E F Determine Degradation Rate & Pathway E->F

Caption: A generalized workflow for conducting stability studies.

G cluster_pathway Hypothetical Degradation Pathways Parent This compound Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation Acid Acid Hydrolysis (e.g., HCl) Parent->Acid CarboxylicAcid 5-(3-Chlorophenyl)-2-furoic acid Oxidation->CarboxylicAcid Polymerization Polymerization Acid->Polymerization RingOpening Ring-Opened Products Acid->RingOpening

Caption: Potential degradation pathways for this compound.

G cluster_troubleshooting Troubleshooting Experimental Issues Start Unexpected Result (e.g., low yield, new peak) CheckPurity Check Purity of Starting Material Start->CheckPurity Impurity Suspected ColorChange Solution Color Change? Start->ColorChange Degradation Suspected Degradation Potential Degradation ColorChange->Degradation Yes Analyze Analyze by LC-MS ColorChange->Analyze No Degradation->Analyze Modify Modify Conditions: - Lower Temperature - Protect from Light - Use Inert Atmosphere Analyze->Modify

Caption: Decision tree for troubleshooting unexpected experimental results.

References

Technical Support Center: Scaling Up the Synthesis of 5-(3-Chlorophenyl)-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(3-Chlorophenyl)-2-furaldehyde, particularly when scaling up the process.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily via Suzuki-Miyaura cross-coupling reactions.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive catalystUse a fresh batch of palladium catalyst. Consider using a more active pre-catalyst.
Poor quality of reagentsEnsure starting materials (5-bromo-2-furaldehyde and 3-chlorophenylboronic acid) are pure and dry. Boronic acids can degrade over time.
Inappropriate reaction temperatureOptimize the reaction temperature. For many Suzuki couplings, temperatures between 80-100°C are effective.[1]
Incorrect solvent or baseScreen different solvent and base combinations. A mixture of an organic solvent (e.g., dioxane, THF) and an aqueous base is common.[1]
Incomplete Reaction Conversion Insufficient reaction timeMonitor the reaction progress using TLC or LC-MS and allow for longer reaction times if necessary.
Low catalyst loadingWhile minimizing catalyst is desirable, too low a concentration can lead to stalling. Consider a modest increase in catalyst loading.
Steric hindranceIf substrates are sterically hindered, a more robust catalyst/ligand system may be required.
Formation of Side Products (e.g., Homocoupling) Presence of oxygenThoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Sub-optimal base concentrationThe amount of base can influence selectivity. An excess of base is not always beneficial.
Difficulty in Product Purification Co-elution of product and impuritiesOptimize the mobile phase for column chromatography. Consider using a different stationary phase if silica gel is not effective.
Product instability5-Aryl-2-furaldehydes can be sensitive to air and light. Store the purified product under an inert atmosphere and protect it from light.
Scale-Up Issues Poor heat transferIn larger reactors, localized overheating can occur. Ensure efficient stirring and use a reactor with good temperature control.
Inefficient mixingWhat works on a small scale with a magnetic stirrer may not be sufficient for a large reactor. Use appropriate mechanical stirring to ensure homogeneity.
High levels of residual palladiumEmploy palladium scavengers or perform recrystallization to reduce palladium content in the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The Suzuki-Miyaura cross-coupling reaction is the most widely used and scalable method for the synthesis of 5-aryl-2-furaldehydes, including this compound.[2] This palladium-catalyzed reaction involves the coupling of an aryl halide (e.g., 5-bromo-2-furaldehyde) with an arylboronic acid (e.g., 3-chlorophenylboronic acid) in the presence of a base.

Q2: How do I choose the right palladium catalyst and ligand for my Suzuki-Miyaura coupling?

A2: The choice of catalyst and ligand is crucial for a successful reaction. For the synthesis of 5-aryl-2-furaldehydes, common catalysts include Pd(PPh₃)₄ and Pd(dppf)Cl₂. The selection often depends on the reactivity of your substrates. For less reactive aryl bromides, a more active catalyst system like PdCl₂(dppf) may be necessary to achieve good conversion.

Q3: What are the key parameters to consider when scaling up the Suzuki-Miyaura reaction?

A3: When scaling up, several factors become critical:

  • Heat Transfer: Exothermic reactions can lead to runaway conditions in large vessels. Ensure your reactor has adequate cooling capacity.

  • Mass Transfer (Mixing): Efficient mixing is essential to maintain a homogeneous reaction mixture and prevent localized concentration gradients. Mechanical stirring is typically required.

  • Reagent Addition: The rate of addition of reagents may need to be carefully controlled to manage heat generation.

  • Work-up and Product Isolation: Procedures may need to be adapted for larger volumes, including extractions, filtrations, and purifications.

  • Safety: A thorough safety review is necessary to identify and mitigate potential hazards at a larger scale.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through column chromatography on silica gel, followed by recrystallization. A common solvent system for chromatography is a mixture of hexane and ethyl acetate. For recrystallization, solvents like ethanol or a mixture of ethyl acetate and petroleum ether can be effective.

Q5: What are the common side products in this reaction and how can I minimize them?

A5: A common side product is the homocoupling of the boronic acid. This can be minimized by ensuring the reaction is carried out under strictly anaerobic (oxygen-free) conditions, as oxygen can promote this side reaction. Dehalogenation of the starting aryl halide can also occur.

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of 5-Aryl-2-furaldehydes via Suzuki-Miyaura Coupling

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/Ethanol/Water8070-90General Literature
Pd(dppf)Cl₂dppfK₂CO₃DME/Water80High[3]
Pd(OAc)₂SPhosK₃PO₄Dioxane/Water100>95 (for related substrates)General Literature

Note: Yields are representative and can vary based on specific substrates and reaction conditions.

Experimental Protocols

Detailed Protocol for Suzuki-Miyaura Synthesis of this compound

This protocol is a representative procedure and may require optimization for specific laboratory conditions and scales.

Materials:

  • 5-Bromo-2-furaldehyde

  • 3-Chlorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-bromo-2-furaldehyde (1.0 eq), 3-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Preparation: In a separate small flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of toluene.

  • Solvent Addition and Degassing: Add a 2:1:1 mixture of toluene:ethanol:water to the main reaction flask. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction Initiation: Add the catalyst solution to the reaction mixture under an inert atmosphere.

  • Reaction Execution: Heat the reaction mixture to 80-90°C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Final Product: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid. The product can be further purified by recrystallization from a suitable solvent if necessary.

Mandatory Visualization

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle cluster_reactants Reactants pd0 Pd(0)Ln pd2_ox R1-Pd(II)L2-X pd0->pd2_ox Oxidative Addition (R1-X) pd2_trans R1-Pd(II)L2-R2 pd2_ox->pd2_trans Transmetalation (R2-B(OR)2 + Base) pd2_trans->pd0 Reductive Elimination product R1-R2 pd2_trans->product aryl_halide 5-Bromo-2-furaldehyde (R1-X) boronic_acid 3-Chlorophenylboronic acid (R2-B(OH)2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents Verify Reagent Quality (Purity, Dryness) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_catalyst Assess Catalyst Activity (Freshness, Loading) start->check_catalyst optimize Systematic Optimization (Solvent, Base, Ligand) check_reagents->optimize check_conditions->optimize check_catalyst->optimize analyze_side_products Identify Side Products (e.g., Homocoupling) optimize->analyze_side_products scale_up_considerations Address Scale-Up Issues (Mixing, Heat Transfer) analyze_side_products->scale_up_considerations success Successful Synthesis scale_up_considerations->success

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Preventing dimerization of 5-(3-Chlorophenyl)-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-(3-Chlorophenyl)-2-furaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the dimerization and degradation of this compound during experiments and storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in this compound?

A1: Like many furaldehyde derivatives, this compound is susceptible to degradation through several pathways. The primary causes of instability are exposure to air (oxidation), light, heat, and contact with strong acids or bases, which can catalyze polymerization or other side reactions. The compound may darken in color from a pale yellow or colorless solid to reddish-brown upon exposure to air and light, indicating degradation.

Q2: What is "dimerization" and why is it a concern for this compound?

A2: Dimerization is a chemical process where two identical molecules react to form a single new molecule, or dimer. For 5-aryl-2-furaldehydes, this can occur through various mechanisms, including radical-mediated coupling, potentially initiated by autoxidation. Dimerization is a concern because it consumes the desired monomer, reduces the yield of subsequent reactions, and introduces impurities that can be difficult to separate from the final product.

Q3: How can I detect the presence of dimers or other degradation products in my sample?

A3: The presence of dimers and other impurities can be detected using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for separating the monomer from potential dimers and other byproducts. Thin-Layer Chromatography (TLC) can also be used for rapid qualitative assessment. For structural confirmation of impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Q4: What are the ideal storage conditions for this compound?

A4: To ensure long-term stability, this compound should be stored in a cool, dark, and dry place. It is highly recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Refrigeration (2-8 °C) in a tightly sealed, opaque container is ideal.

Troubleshooting Guide: Preventing Dimerization

This guide addresses common issues encountered during the handling and use of this compound that may lead to dimerization.

Issue/Observation Potential Cause(s) Recommended Solution(s)
Sample color darkens over time (e.g., from yellow to brown). Exposure to air and/or light leading to oxidation and potential polymerization.Store the compound in a tightly sealed, amber vial or a container wrapped in aluminum foil. Purge the container with an inert gas (argon or nitrogen) before sealing. Store at recommended low temperatures (2-8 °C).
Formation of an unknown, less polar byproduct observed on TLC/HPLC. Dimerization or polymerization. This is often accelerated by heat, light, or trace acidic/basic impurities.Minimize reaction times and temperatures. Use purified, degassed, and anhydrous solvents. If possible, run reactions under an inert atmosphere. Avoid strong acids or bases unless required by the reaction, and if so, use with caution and at low temperatures.
Low yield in a reaction where the aldehyde is a starting material. The starting material has degraded or dimerized either during storage or under the reaction conditions.Before use, check the purity of the this compound by TLC or HPLC. If impurities are detected, purify the aldehyde immediately before the reaction using column chromatography or recrystallization. Ensure reaction conditions are optimized to minimize degradation (see below).
Inconsistent reaction outcomes. Variable quality of the starting aldehyde due to different levels of degradation between batches.Always use freshly purified aldehyde for critical reactions. If using a commercial source, consider re-purifying before use, especially if the container has been opened multiple times.

Data Presentation: Factors Affecting Stability

Factor Effect on Stability General Recommendation
Temperature Stability decreases significantly with increasing temperature. Higher temperatures accelerate oxidation, polymerization, and other degradation pathways.Store at low temperatures (2-8 °C). Conduct reactions at the lowest feasible temperature.
Light (especially UV) Photodegradation can occur, likely through radical mechanisms, leading to dimerization and polymerization. Furaldehydes are known to darken upon light exposure.Store in amber glass containers or protect from light with opaque wrapping (e.g., aluminum foil). Avoid direct sunlight or prolonged exposure to lab lighting.
Atmosphere Oxygen in the air can lead to autoxidation, forming peroxides and initiating radical-driven degradation and dimerization.Store and handle under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents for reactions.
pH Highly unstable in the presence of strong acids or strong bases, which can catalyze polymerization and other reactions (e.g., Cannizzaro reaction in strong base).Maintain a neutral pH during storage and in reaction mixtures unless acidic or basic conditions are required. Use buffered solutions where appropriate. Avoid trace acidic or basic contaminants.
Solvents Protic solvents, especially water, can participate in degradation pathways. Non-polar, aprotic solvents generally offer better stability.For storage of solutions, use dry, aprotic solvents. For reactions, choose solvents that are inert to the aldehyde under the reaction conditions.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol is designed to remove dimers and other non-polar impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Mobile Phase Selection: Start by determining an appropriate solvent system using TLC. A mixture of hexanes and ethyl acetate is a good starting point. Aim for an Rf value of 0.2-0.3 for the desired product. A common starting ratio is 9:1 or 4:1 hexanes:ethyl acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in hexanes.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude aldehyde in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Adsorb the solution onto a small amount of silica gel by removing the solvent under reduced pressure.

    • Carefully add the dried, silica-adsorbed sample to the top of the column.

  • Elution:

    • Begin eluting the column with the selected mobile phase.

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator at a low temperature (<40°C) to yield the purified this compound.

Protocol 2: Recrystallization of this compound

Recrystallization can be an effective method for purifying solid aldehydes if a suitable solvent is found.

Procedure:

  • Solvent Selection: Identify a solvent (or solvent pair) in which the aldehyde is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvents include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.

  • Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required to fully dissolve it.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or placing it in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum at a low temperature.

Visualizations

Dimerization_Pathway cluster_conditions Initiating Conditions cluster_process Degradation Process Light Light Radical Furan Radical Intermediate Light->Radical Initiates Air (O2) Air (O2) Air (O2)->Radical Initiates Heat Heat Heat->Radical Accelerates Aldehyde 5-(3-Chlorophenyl) -2-furaldehyde Aldehyde->Radical Forms Dimer Dimer Product Radical->Dimer Radical Coupling

Caption: A simplified logical diagram illustrating the initiation of radical formation leading to dimerization.

Experimental_Workflow start Crude Aldehyde Sample check_purity Purity Check (TLC/HPLC) start->check_purity decision Is Purity >95%? check_purity->decision purify Purify (Column Chromatography or Recrystallization) decision->purify No proceed Proceed with Experiment (Under Inert Atmosphere) decision->proceed Yes recheck_purity Re-check Purity purify->recheck_purity recheck_purity->proceed store Store Appropriately (Cold, Dark, Inert Gas) proceed->store Post-Reaction

Caption: Recommended experimental workflow for handling this compound.

Technical Support Center: Catalyst Selection for Reactions of 5-(3-Chlorophenyl)-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for catalytic reactions involving 5-(3-Chlorophenyl)-2-furaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for catalytic transformations?

A: this compound has two primary sites for catalytic reactions:

  • The Aldehyde Group: This group can be selectively hydrogenated to a primary alcohol, oxidized to a carboxylic acid, or converted into an amine via reductive amination.

  • The Chlorophenyl Group: The carbon-chlorine bond on the aromatic ring is a key site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings, to form new carbon-carbon bonds.

Q2: My furan-containing molecule is degrading during the reaction. What are common causes?

A: Furan rings can be sensitive, particularly under strongly acidic or high-temperature conditions. Ring-opening or polymerization can occur. To mitigate this:

  • Avoid Strong Acids: Use milder acidic conditions or non-acidic catalysts where possible.

  • Control Temperature: Furan derivatives can polymerize at high temperatures. Operate at the lowest effective temperature.

  • Degas Solvents: Remove dissolved oxygen, which can promote oxidative degradation pathways.

Q3: How do I choose between a homogeneous and a heterogeneous catalyst for my reaction?

A: The choice depends on your specific needs:

  • Homogeneous Catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) are soluble in the reaction medium. They often offer high activity and selectivity under mild conditions but can be difficult to separate from the product, leading to potential metal contamination.

  • Heterogeneous Catalysts (e.g., Pd/C, Pt/Al₂O₃) are in a different phase from the reaction mixture (typically a solid catalyst in a liquid solution). They are easily removed by filtration, simplifying purification and allowing for catalyst recycling. However, they may require harsher conditions (higher temperature/pressure) and can sometimes have lower selectivity.

Guide 1: Hydrogenation of the Aldehyde Group

This section focuses on the selective reduction of the aldehyde group in this compound to form [5-(3-chlorophenyl)furan-2-yl]methanol.

Catalyst Selection & Troubleshooting
Problem Potential Cause Suggested Solution
Low or No Conversion 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. Catalyst poisoning (e.g., by sulfur impurities).1. Use a freshly prepared or pre-activated catalyst. 2. Increase H₂ pressure incrementally. 3. Purify the starting material or use a more poison-resistant catalyst.
Low Selectivity (Over-reduction) 1. Catalyst is too active (e.g., Raney Ni, Ru/C). 2. Reaction temperature or pressure is too high.1. Switch to a milder catalyst like Cu-based systems (e.g., Cu/ZnO). 2. Reduce temperature and/or H₂ pressure. Monitor the reaction closely by TLC or GC.
Formation of Byproducts 1. Decarbonylation: Formation of furan derivative without the -CHO group (common with Pd catalysts). 2. Hydrogenolysis/Ring Opening: Cleavage of C-O bonds in the furan ring. 3. Etherification: If an alcohol is used as a solvent, it may react with the product.1. Avoid high temperatures with Palladium catalysts. Consider using Rh or Cu-based catalysts.[1] 2. Use milder conditions (lower temperature) and catalysts with lower acidity.[2] 3. Use a non-alcoholic solvent like THF, dioxane, or an ester.
Comparative Catalyst Data (Based on Furfural Hydrogenation)
CatalystSupportSolventTemp (°C)H₂ Pressure (bar)Selectivity to Alcohol (%)Reference
Cu-NiAl₂O₃Isopropanol15020>95[2]
PdAl₂O₃Isopropanol22034~50 (MF is major product)[1]
CoN-doped CNTsIsopropanol13020~100[2]
Ni/CuAl₂O₃Ethanol1604082 (to Methylfuran)[2]

Note: Data is for the analogous hydrogenation of furfural or its derivatives. Conditions should be optimized for this compound.

Experimental Protocol (Adapted from Furfural Hydrogenation)
  • Catalyst Preparation: Add the catalyst (e.g., 5 mol% Cu-Ni/Al₂O₃) to a high-pressure autoclave reactor.

  • Reactant Addition: Add this compound (1.0 eq) and a solvent such as isopropanol or THF.

  • Reaction Setup: Seal the reactor, purge several times with N₂, and then pressurize with H₂ to the desired pressure (e.g., 20 bar).

  • Heating and Stirring: Heat the mixture to the target temperature (e.g., 150 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via TLC or GC.

  • Work-up: After completion, cool the reactor to room temperature and carefully vent the H₂. Filter the catalyst, and concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Charge Reactor with Catalyst and Substrate B Add Solvent (e.g., THF) A->B C Seal and Purge with N2 B->C D Pressurize with H2 (e.g., 20 bar) C->D E Heat to Target Temp (e.g., 150°C) & Stir D->E F Monitor Progress (TLC/GC) E->F G Cool and Vent F->G H Filter Catalyst G->H I Concentrate & Purify H->I

Caption: Workflow for catalytic hydrogenation.

Guide 2: Oxidation to 5-(3-Chlorophenyl)-2-furoic acid

This section covers the selective oxidation of the aldehyde to a carboxylic acid.

Catalyst Selection & Troubleshooting
Problem Potential Cause Suggested Solution
Low Conversion 1. Inefficient oxidant or catalyst. 2. Reaction temperature is too low.1. Ensure an adequate supply of the oxidant (e.g., O₂, air). Switch to a more active catalyst system (e.g., AuPd or Pt-based). 2. Gradually increase the reaction temperature.
Formation of Tars/Polymers 1. Conditions are too harsh (high temp, strong base). 2. Cannizzaro reaction side product.1. Use milder conditions. A heterogeneous catalyst can sometimes reduce side reactions compared to homogeneous systems.[3][4] 2. The Cannizzaro reaction (disproportionation to alcohol and acid) can occur in the absence of a catalyst but with a strong base. Ensure the catalytic oxidation pathway is favored.[4]
Incomplete Oxidation The reaction stops at an intermediate stage.Increase reaction time or oxidant pressure. Ensure the catalyst is not deactivated.
Comparative Catalyst Data (Based on Furfural Oxidation)
CatalystSupportOxidantBaseTemp (°C)Yield of Furoic Acid (%)Reference
AuPdMg(OH)₂O₂ (3 bar)NaOH30>95[3][5]
AgTiO₂Air (15 bar)NaOH2596[6]
Ru ComplexNoneWaterNaOH130>95[7][8]
Laccase-TEMPOMagnetic NPsAirPhosphate BufferRT90 (FDCA)[9]

Note: Data is for the analogous oxidation of furfural or HMF. Conditions should be optimized for the specific substrate.

Experimental Protocol (Adapted from Furfural Oxidation)
  • Setup: In a round-bottom flask or pressure vessel, add this compound (1.0 eq), the catalyst (e.g., 1 mol% AuPd/Mg(OH)₂), a base (e.g., 1.1 eq NaOH), and water.

  • Reaction: Pressurize the vessel with an oxidant (e.g., 3 bar O₂) or bubble air through the vigorously stirred mixture. Heat to the desired temperature (e.g., 30-80 °C).

  • Monitoring: Follow the disappearance of the starting material by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture and filter off the catalyst. Acidify the aqueous solution with HCl to precipitate the carboxylic acid product.

  • Purification: Filter the solid product, wash with cold water, and dry. Recrystallization can be performed if further purification is needed.

G A Start: This compound B Select Catalyst System (e.g., AuPd/Mg(OH)2, Ag/TiO2) A->B C Reaction Conditions: - Base (NaOH) - Oxidant (O2/Air) - Solvent (H2O) - Temperature (25-80°C) B->C D Monitor Conversion (TLC/HPLC) C->D E Work-up: 1. Filter Catalyst 2. Acidify Filtrate (HCl) 3. Isolate Product D->E F Product: 5-(3-Chlorophenyl)-2-furoic acid E->F

Caption: Decision path for furoic acid synthesis.

Guide 3: Palladium-Catalyzed C-C Coupling (Suzuki-Miyaura Reaction)

This section details the coupling of the aryl chloride moiety with a boronic acid.

Catalyst Selection & Troubleshooting
Problem Potential Cause Suggested Solution
Low or No Reactivity 1. Aryl chloride is not reactive enough for the chosen catalyst. 2. Inactive boronic acid (protodeboronation). 3. Base is not optimal. 4. Insufficient degassing.1. Aryl chlorides require more active catalysts than bromides or iodides. Use catalysts with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[10][11] 2. Use anhydrous conditions and a strong base like K₃PO₄ or Cs₂CO₃. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester). 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, CsF). The presence of some water can be crucial for certain base/solvent systems.[12] 4. Thoroughly degas all solvents and reagents and run the reaction under an inert atmosphere (Ar or N₂). Oxygen can lead to catalyst deactivation and homocoupling.[11]
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Using a Pd(II) precatalyst without an effective reductant.1. Ensure the reaction is strictly anaerobic.[11] 2. The phosphine ligand often serves to reduce Pd(II) to the active Pd(0). Ensure sufficient ligand is present. Homocoupling can also be a sign that the oxidative addition step is too slow.[11]
Dehalogenation of Starting Material The aryl chloride is reduced to an aryl-H bond instead of coupling.This can happen if a hydride source is present (e.g., from solvent or base). Ensure anhydrous solvents and appropriate base selection. This is a common side reaction in Suzuki couplings.[11]
Comparative Catalyst Data for Aryl Chlorides
Catalyst / PrecatalystLigandBaseSolventTemp (°C)Typical Yield Range (%)Reference
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O80-11070-95[13]
Pd(OAc)₂XPhosK₃PO₄Dioxane10080-98[13]
PdCl₂(dppf)(dppf)K₂CO₃DME/H₂O8070-90[5]
Pd/C (10%)NoneEt₃NEthanol/H₂O6060-85 (for aryl bromides)[2]

Note: Yields are highly substrate-dependent. Aryl chlorides generally require more active catalyst systems.

Experimental Protocol (Adapted for Suzuki-Miyaura Coupling)
  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the boronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) in anhydrous, degassed solvent (e.g., toluene). Add this catalyst solution to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or GC/MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the residue by flash column chromatography.

G cluster_input Inputs cluster_process Process cluster_output Outputs ArylCl This compound Mix Combine under Inert Gas (Ar/N2) ArylCl->Mix BoronicAcid R-B(OH)2 BoronicAcid->Mix Base Base (e.g., K3PO4) Base->Mix Catalyst Pd Catalyst + Ligand (e.g., Pd2(dba)3 + SPhos) Catalyst->Mix Heat Heat in Degassed Solvent (e.g., Toluene, 100°C) Mix->Heat Product Coupled Product Heat->Product SideProducts Side Products (Homocoupling, Dehalogenation) Heat->SideProducts

Caption: Logical relationship in a Suzuki reaction.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of 5-(3-Chlorophenyl)-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of 5-(3-Chlorophenyl)-2-furaldehyde, a furaldehyde derivative, is crucial for researchers, scientists, and professionals in drug development. While specific validated methods for this particular compound are not extensively documented in publicly available literature, several robust analytical techniques used for the quantification of structurally similar compounds like furfural and 5-hydroxymethylfurfural (5-HMF) can be adapted. This guide provides a comparative overview of these methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, complete with experimental protocols and performance data derived from these analogous compounds.

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for the quantification of furaldehyde and its derivatives. It is important to note that these parameters may vary for this compound and would require method validation.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Citation
HPLC-UV2-furaldehyde & 5-HMF0.005 µg/mL--94 - 103[1]
HPLC-UV5-HMF0.53 mg/kg1.60 mg/kgR² = 0.999998 ± 2[2]
GC-MS5-HMF6 ng/g-25 - 700 ng/g-[3]
UPLC-MS/MS5-nitro-2-furaldehyde0.05 µg/kg0.1 µg/kg0.2 - 20 µg/L80.8 - 104.4[4]
UV-Vis SpectrophotometryFurfural1.0 ng/mL-5.0 - 450 ng/mL-[5]
UV-Vis SpectrophotometryFurfural< 0.1 ppm-R² = 0.9999-[6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on methods developed for similar furaldehyde derivatives and serve as a starting point for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a widely used method for the quantification of furanic compounds due to its specificity and sensitivity.

Principle: The sample is injected into an HPLC system where the components are separated on a stationary phase (e.g., C18 column) by a liquid mobile phase. The analyte, this compound, is identified and quantified by its retention time and UV absorbance, typically around 280 nm.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase modification)

  • This compound standard

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol). From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (based on 5-HMF analysis):

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. For example, an isocratic mobile phase of acetonitrile/water (e.g., 10:90 v/v) or a gradient can be used.[1][7][8] The mobile phase can be acidified with a small amount of formic or phosphoric acid to improve peak shape.[7][8]

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

    • Detection Wavelength: Approximately 280-285 nm.[1][6][7]

    • Injection Volume: 10-20 µL.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it suitable for the analysis of volatile and semi-volatile compounds. Derivatization is often employed to improve the volatility and thermal stability of furaldehydes.

Principle: The analyte is volatilized and separated from other components in a gaseous mobile phase based on its partitioning between the mobile phase and a stationary phase within a capillary column. The separated components are then detected and identified by a mass spectrometer based on their mass-to-charge ratio.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5 or equivalent)

Reagents:

  • Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)[3]

  • Solvent (e.g., dichloromethane, hexane)

  • This compound standard

Procedure:

  • Standard and Sample Preparation with Derivatization:

    • Accurately weigh the standard or sample into a vial.

    • Add a suitable solvent to dissolve the compound.

    • Add the derivatizing agent (e.g., BSTFA).[3]

    • Heat the mixture (e.g., at 60-70 °C) for a specified time to complete the derivatization reaction.

  • GC-MS Conditions (based on 5-HMF analysis):

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C).

    • Carrier Gas: Helium at a constant flow rate.

    • Ionization Mode: Electron Ionization (EI).

    • Mass Analyzer: Scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification for higher sensitivity.

  • Quantification: Create a calibration curve using derivatized standards. The quantification is based on the peak area of a characteristic ion of the derivatized this compound.

UV-Vis Spectrophotometry

This colorimetric method is simple and cost-effective but may be less specific than chromatographic methods. It often requires a derivatization step to produce a colored compound that can be measured in the visible range.

Principle: this compound is reacted with a chromogenic reagent, such as 2,4-dinitrophenylhydrazine (DNPH), in an acidic medium to form a hydrazone.[9] Under basic conditions, this derivative undergoes a color change, and the absorbance of the resulting solution is measured at a specific wavelength.[9] The concentration is proportional to the absorbance.

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • 2,4-dinitrophenylhydrazine (DNPH) solution in an acidic solvent (e.g., acetonitrile and HCl).[9][10]

  • Sodium hydroxide (NaOH) solution.[9]

  • This compound standard

Procedure (based on furfural analysis):

  • Standard Preparation: Prepare a series of standard solutions of this compound.

  • Derivatization:

    • To a known volume of the standard or sample solution, add the acidic DNPH solution.[9][10]

    • Allow the reaction to proceed for a set amount of time (e.g., 20 minutes) for the formation of the hydrazone.[9]

    • Add a basic solution (e.g., NaOH) to induce the color change.[9]

  • Measurement:

    • Measure the absorbance of the resulting colored solution at the wavelength of maximum absorption (e.g., around 470 nm for the furfural-DNPH derivative).[9]

  • Quantification: Generate a calibration curve by plotting the absorbance of the standards versus their concentrations. Use this curve to determine the concentration of the analyte in the sample.

Visualizations

Experimental Workflow for Quantification

The following diagram illustrates a general workflow for the quantification of this compound using a chromatographic method.

Quantification_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Obtain Sample Prepare_Sample Prepare Sample Solution Sample->Prepare_Sample Standard Prepare Standard Stock Dilute_Standard Create Calibration Standards Standard->Dilute_Standard Derivatize Derivatization (Optional) e.g., for GC-MS Dilute_Standard->Derivatize Inject Inject into System (HPLC or GC-MS) Dilute_Standard->Inject Prepare_Sample->Derivatize Prepare_Sample->Inject Derivatize->Inject To Instrument Separate Chromatographic Separation Inject->Separate Detect Detection (UV or MS) Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Peak Data Quantify Quantify Analyte Detect->Quantify Cal_Curve->Quantify Report Report Results Quantify->Report

Caption: General workflow for the quantification of this compound.

Method Comparison Logic

This diagram outlines the logical considerations for choosing an appropriate analytical method.

Method_Selection Start Select Analytical Method for This compound High_Sensitivity High Sensitivity & Specificity Required? Start->High_Sensitivity GCMS GC-MS / LC-MS (Excellent Sensitivity & Specificity) High_Sensitivity->GCMS Yes Simple_Screening Simple, Rapid Screening Needed? High_Sensitivity->Simple_Screening No HPLC HPLC-UV (Good Sensitivity, Common) UV_Vis UV-Vis Spectrophotometry (Simple, Cost-Effective) Simple_Screening->UV_Vis Yes Complex_Matrix Complex Sample Matrix? Simple_Screening->Complex_Matrix No Complex_Matrix->HPLC Yes Complex_Matrix->UV_Vis No

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to the Reactivity of 5-(3-Chlorophenyl)-2-furaldehyde and 5-phenyl-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 5-(3-Chlorophenyl)-2-furaldehyde and 5-phenyl-2-furaldehyde. The introduction of a chloro-substituent on the phenyl ring significantly influences the electronic properties of the molecule, leading to notable differences in the reactivity of the aldehyde functional group and the furan ring. This comparison is based on established principles of organic chemistry and supported by generalized experimental observations in related systems.

Molecular Structures and Electronic Effects

The key structural difference between the two compounds is the presence of a chlorine atom at the meta-position of the phenyl ring in this compound.

CompoundStructureMolecular FormulaMolar Mass ( g/mol )
5-phenyl-2-furaldehyde 5-phenyl-2-furaldehyde structureC₁₁H₈O₂172.18
This compound this compound structureC₁₁H₇ClO₂206.62

The chlorine atom is an electronegative element and exerts a strong electron-withdrawing inductive effect (-I). In the meta position, its resonance effect (+R) is minimal, meaning the inductive effect dominates. This withdrawal of electron density has a profound impact on the reactivity of the molecule.

The diagram below illustrates the flow of electron density and the resulting electronic effects in this compound.

G cluster_furan Furan Ring cluster_phenyl Phenyl Ring furan_O O furan_C2 C2 furan_O->furan_C2 furan_C3 C3 furan_C2->furan_C3 aldehyde CHO furan_C2->aldehyde δ+ on Carbonyl C furan_C4 C4 furan_C3->furan_C4 furan_C5 C5 furan_C4->furan_C5 furan_C5->furan_O phenyl_C1 C1' furan_C5->phenyl_C1 phenyl_C2 C2' phenyl_C1->phenyl_C2 phenyl_C3 C3' phenyl_C2->phenyl_C3 phenyl_C4 C4' phenyl_C3->phenyl_C4 chlorine Cl phenyl_C3->chlorine phenyl_C5 C5' phenyl_C4->phenyl_C5 phenyl_C6 C6' phenyl_C5->phenyl_C6 phenyl_C6->phenyl_C1 effect Electron-withdrawing inductive effect (-I)

Caption: Electronic effects in this compound.

Comparative Reactivity

The electron-withdrawing nature of the 3-chlorophenyl group is anticipated to have the following effects on the reactivity of this compound compared to 5-phenyl-2-furaldehyde.

Reactivity of the Aldehyde Group (Nucleophilic Addition)

The carbonyl carbon of an aldehyde is electrophilic and susceptible to attack by nucleophiles. The electron-withdrawing chloro-substituent in this compound increases the partial positive charge on the carbonyl carbon, making it more electrophilic.

Hypothesis: this compound will be more reactive towards nucleophiles than 5-phenyl-2-furaldehyde.

This increased reactivity is expected to manifest as faster reaction rates in reactions such as:

  • Knoevenagel Condensation: Reaction with active methylene compounds.

  • Wittig Reaction: Reaction with phosphorus ylides.

  • Reduction: Reaction with hydride reagents like sodium borohydride.

  • Grignard Reaction: Reaction with organomagnesium halides.

The following diagram illustrates the logical relationship leading to the predicted higher reactivity in nucleophilic addition reactions.

G substituent 3-Chloro Substituent on Phenyl Ring inductive_effect Strong Electron-Withdrawing Inductive Effect (-I) substituent->inductive_effect electron_density Decreased Electron Density on Furan-Aldehyde System inductive_effect->electron_density electrophilicity Increased Electrophilicity of Carbonyl Carbon (δ+) electron_density->electrophilicity reactivity Higher Reactivity in Nucleophilic Addition Reactions electrophilicity->reactivity

Caption: Predicted effect of the 3-chloro substituent on reactivity.

Reactivity of the Furan Ring (Electrophilic Aromatic Substitution)

The furan ring can undergo electrophilic aromatic substitution. The overall electron-withdrawing effect of the 3-chlorophenyl group deactivates the furan ring towards electrophilic attack.

Hypothesis: this compound will be less reactive in electrophilic aromatic substitution reactions on the furan ring compared to 5-phenyl-2-furaldehyde.

Supporting Experimental Data (Hypothetical)

CompoundReaction Time (hours)Yield (%)
5-phenyl-2-furaldehyde 485
This compound 2.592

This is a hypothetical representation of expected results based on chemical principles.

Experimental Protocols

The following are detailed protocols for key experiments that can be used to compare the reactivity of the two compounds.

Knoevenagel Condensation

This experiment compares the rate of reaction with an active methylene compound.

Protocol:

  • To a solution of the respective furaldehyde (1 mmol) in ethanol (10 mL), add malononitrile (1 mmol) and a catalytic amount of piperidine (0.1 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 30 minutes).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry under vacuum.

  • Record the reaction time and calculate the percentage yield.

The workflow for this comparative experiment is illustrated below.

G start Start reactants Prepare two reaction mixtures: 1. 5-phenyl-2-furaldehyde 2. This compound + Malononitrile + Piperidine in Ethanol start->reactants stir Stir at Room Temperature reactants->stir monitor Monitor by TLC every 30 mins stir->monitor workup Quench with Ice Water monitor->workup Reaction Complete isolate Filter and Dry Product workup->isolate analyze Compare Reaction Times and Yields isolate->analyze

Caption: Workflow for comparative Knoevenagel condensation.

Oxidation to Carboxylic Acid

This experiment compares the rate of oxidation of the aldehyde group.

Protocol:

  • Dissolve the respective furaldehyde (1 mmol) in a mixture of acetone (10 mL) and water (2 mL).

  • Add Jones' reagent (chromic acid in sulfuric acid) dropwise at 0°C until a persistent orange color is observed.

  • Stir the reaction for 1 hour at room temperature.

  • Monitor the disappearance of the starting material by TLC.

  • Add isopropanol to quench the excess oxidant.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent and analyze the yield of the corresponding carboxylic acid.

Reduction to Alcohol

This experiment compares the rate of reduction of the aldehyde group.

Protocol:

  • Dissolve the respective furaldehyde (1 mmol) in methanol (10 mL) and cool the solution to 0°C.

  • Add sodium borohydride (1.1 mmol) portion-wise.

  • Stir the reaction mixture at 0°C and monitor its progress by TLC.

  • Once the reaction is complete, add acetone to quench the excess sodium borohydride.

  • Add water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Determine the yield of the corresponding alcohol.

Conclusion

The presence of a chlorine atom at the meta-position of the phenyl ring in this compound is predicted to significantly enhance the reactivity of the aldehyde group towards nucleophilic attack compared to 5-phenyl-2-furaldehyde. This is primarily due to the strong electron-withdrawing inductive effect of the chlorine atom, which increases the electrophilicity of the carbonyl carbon. Conversely, the overall electron-withdrawing nature of the substituent is expected to decrease the reactivity of the furan ring towards electrophilic substitution. The provided experimental protocols offer a framework for quantifying these reactivity differences, which is a crucial consideration for researchers in the fields of organic synthesis and drug development.

A Comparative Guide to HPLC-UV and GC-FID Methods for Purity Determination of 5-(3-Chlorophenyl)-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a critical step in the quality control process. This guide provides an objective comparison of two widely used analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID), for determining the purity of 5-(3-Chlorophenyl)-2-furaldehyde. The selection of an appropriate analytical method is paramount for accurate quantification and impurity profiling. This document presents detailed experimental protocols and supporting data to aid in making an informed decision based on specific laboratory needs and analytical requirements.

Method Comparison at a Glance

The choice between HPLC-UV and GC-FID depends on several factors, including the volatility of the analyte and potential impurities, required sensitivity, and the desired analytical throughput. Below is a summary of the key performance characteristics for each method in the context of analyzing this compound.

ParameterHPLC-UV MethodGC-FID Method
Principle Separation in a liquid phase based on polarity, with detection via UV absorbance.Separation of volatile compounds in the gas phase, with detection by ionization in a hydrogen flame.
Analyte Volatility Not a limiting factor; suitable for a wide range of compounds.Requires the analyte and impurities to be volatile and thermally stable.
Typical Column Reversed-Phase C18, 5 µm, 4.6 x 250 mmCapillary Column (e.g., DB-5), 30 m x 0.25 mm, 0.25 µm film
Limit of Detection (LOD) ~0.01 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~0.03 µg/mL~0.3 µg/mL
Precision (%RSD) < 1.0%< 1.5%
Analysis Time ~15 minutes~20 minutes
Sample Preparation Simple dissolution in a suitable solvent (e.g., Acetonitrile/Water).Simple dissolution in a volatile organic solvent (e.g., Dichloromethane).
Key Advantages Broad applicability, high precision, and sensitivity for UV-active compounds.Excellent for resolving volatile impurities, robust, and has a wide linear range.
Potential Limitations May require longer run times for complex separations.Not suitable for non-volatile or thermally labile impurities.

Experimental Workflows

The logical flow for analyzing the purity of this compound by either HPLC-UV or GC-FID involves sample preparation, instrument setup, data acquisition, and analysis. The following diagrams illustrate these workflows.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent (ACN/H2O) A->B C Sonicate to Dissolve B->C D Filter through 0.45 µm Syringe Filter C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection at 280 nm F->G H Integrate Peaks G->H I Calculate Purity (% Area) H->I

HPLC-UV Experimental Workflow.

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-FID Analysis cluster_data_gc Data Processing A_gc Weigh Sample B_gc Dissolve in Solvent (Dichloromethane) A_gc->B_gc C_gc Vortex to Mix B_gc->C_gc D_gc Inject into GC System C_gc->D_gc E_gc Separation on Capillary Column D_gc->E_gc F_gc Flame Ionization Detection E_gc->F_gc G_gc Integrate Peaks F_gc->G_gc H_gc Calculate Purity (% Area) G_gc->H_gc

GC-FID Experimental Workflow.

Detailed Experimental Protocols

To ensure reproducibility, detailed experimental protocols for both the HPLC-UV and GC-FID methods are provided below. These methods are designed to separate this compound from potential process-related impurities, such as unreacted starting materials (e.g., furfural, 3-chloroaniline) and side-products (e.g., isomers, homocoupled products).

HPLC-UV Method Protocol

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.

  • Column: Reversed-Phase C18, 5 µm particle size, 4.6 mm I.D. x 250 mm length.

2. Reagents and Solutions:

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade or purified (e.g., Milli-Q).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Diluent: Acetonitrile/Water (50:50, v/v).

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-10 min: 50% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 50% B

    • 12.1-15 min: 50% B

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of the diluent to obtain a concentration of 1 mg/mL.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

5. Data Analysis:

  • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

GC-FID Method Protocol

1. Instrumentation and Columns:

  • A Gas Chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and an autosampler.

  • Column: Capillary column, such as a DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m length x 0.25 mm I.D., 0.25 µm film thickness.

2. Reagents and Gases:

  • Dichloromethane, GC grade or equivalent.

  • Carrier Gas: Helium or Nitrogen, high purity.

  • FID Gases: Hydrogen and Air, high purity.

3. Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas Flow: 1.2 mL/min (constant flow).

  • Split Ratio: 50:1

  • Injection Volume: 1 µL

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of Dichloromethane to obtain a concentration of 1 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Transfer the solution to a GC vial.

5. Data Analysis:

  • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Concluding Remarks

Both HPLC-UV and GC-FID are powerful and reliable techniques for assessing the purity of this compound.

The HPLC-UV method is highly versatile and well-suited for a broad range of potential impurities, including those that are non-volatile or thermally sensitive. Its high precision and sensitivity make it an excellent choice for routine quality control in a pharmaceutical setting.

The GC-FID method offers the advantage of high resolution for volatile compounds and can be faster for simpler impurity profiles. It is particularly useful for identifying and quantifying residual volatile starting materials or solvents.

The ultimate selection of the analytical method should be based on a comprehensive evaluation of the potential impurity profile of this compound, the available instrumentation, and the specific requirements of the drug development program. Method validation according to ICH guidelines is essential before implementation for routine analysis.

A Comparative Analysis of the Biological Activities of 5-(3-Chlorophenyl)-2-furaldehyde and 5-(4-Chlorophenyl)-2-furaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals.

In the landscape of medicinal chemistry, the strategic placement of substituents on a core scaffold can profoundly influence the biological activity of a compound. The 5-phenyl-2-furaldehyde moiety has emerged as a versatile template for the development of novel therapeutic agents, exhibiting a wide spectrum of activities including antimicrobial and anticancer effects. Within this class of compounds, the position of a chloro substituent on the phenyl ring is a critical determinant of efficacy. This guide provides a comparative overview of the biological activities of derivatives of 5-(3-chlorophenyl)-2-furaldehyde and 5-(4-chlorophenyl)-2-furaldehyde, drawing upon available experimental data to inform future drug design and development efforts.

Anticancer Activity: A Tale of Two Isomers

Derivatives of both this compound and 5-(4-chlorophenyl)-2-furaldehyde have been investigated for their potential as anticancer agents. The available data suggests that the position of the chlorine atom significantly impacts their cytotoxic profiles.

5-(4-Chlorophenyl)-2-furaldehyde Derivatives

A number of studies have focused on the anticancer properties of derivatives of 5-(4-chlorophenyl)-2-furaldehyde, with several compounds demonstrating potent activity against various cancer cell lines. These derivatives often act as inhibitors of tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis.

Table 1: Anticancer Activity of 5-(4-Chlorophenyl)-2-furaldehyde Derivatives

DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazoline derivative 7c Leukemia (SR)0.09[1]
Pyrazoline derivative 7e Leukemia (SR)0.05[1]
Pyridine derivative 11a Leukemia (SR)0.06[1]
Thiazolidinone derivative 2h Leukemia (MOLT-4, SR), Colon (SW-620), CNS (SF-539), Melanoma (SK-MEL-5)<0.01 - 0.02[2]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that derivatives of 5-(4-chlorophenyl)-2-furaldehyde can exhibit potent anticancer activity, with some compounds showing efficacy in the nanomolar range.

This compound Derivatives

Data on the anticancer activity of this compound derivatives is less abundant in the literature. However, existing studies on related structures suggest that the 3-chloro substitution pattern can also yield compounds with significant cytotoxic effects. Further research is warranted to fully elucidate the anticancer potential of this isomeric series and to draw meaningful comparisons with their 4-chloro counterparts.

Antimicrobial Activity: Combating Microbial Resistance

The furan ring is a well-established pharmacophore in the design of antimicrobial agents. The introduction of a chlorophenyl substituent at the 5-position can enhance this activity.

5-(4-Chlorophenyl)-2-furaldehyde Derivatives

Several studies have reported the synthesis and antimicrobial evaluation of derivatives of 5-(4-chlorophenyl)-2-furaldehyde. These compounds have shown activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of 5-(4-Chlorophenyl)-2-furaldehyde Derivatives

DerivativeMicroorganismMIC (µg/mL)Reference
N-acyl-α-amino acid derivative 4 Staphylococcus aureus ATCC 6538125[3]
N-acyl-α-amino acid derivative 4 Bacillus subtilis ATCC 6683125[3]
Cinnamaldehyde analog 4 Acinetobacter baumannii ATCC 1960632[4]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

This compound Derivatives

Information regarding the antimicrobial activity of this compound derivatives is sparse. However, studies on broader series of chlorophenyl-containing heterocyclic compounds suggest that the 3-chloro substitution can contribute to potent antimicrobial effects. A comprehensive evaluation of a series of this compound derivatives is necessary to establish a clear structure-activity relationship and to compare their efficacy with the 4-chloro isomers.

Structure-Activity Relationship (SAR) Insights

Based on the available data for these and related compounds, some general structure-activity relationship trends can be inferred:

  • Position of the Chloro Group: The para-substitution (4-position) on the phenyl ring appears to be frequently associated with potent biological activity, particularly in the context of anticancer agents that target tubulin. This may be due to favorable interactions within the binding pocket of the biological target. However, the potential of the meta-substitution (3-position) should not be discounted and warrants more thorough investigation.

  • Nature of the Derivative: The biological activity is not solely dependent on the chlorophenyl-furaldehyde core but is significantly modulated by the nature of the derivatizing moiety. The introduction of different heterocyclic rings (e.g., pyrazoline, pyridine, thiazolidinone) or functional groups can drastically alter the potency and selectivity of the compounds.

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom influences the overall electronic distribution of the molecule, which can affect its binding affinity to target proteins and its pharmacokinetic properties.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key biological assays are provided below.

Synthesis of 5-(Chlorophenyl)-2-furaldehyde Derivatives

A common synthetic route to 5-aryl-2-furaldehydes involves the Meerwein arylation reaction.

Synthesis_Workflow cluster_diazotization Diazotization cluster_meerwein Meerwein Arylation cluster_derivatization Derivatization Aniline Substituted Aniline (e.g., 3-chloroaniline or 4-chloroaniline) Diazonium Diazonium Salt Aniline->Diazonium NaNO2, HCl 0-5 °C Product 5-(Chlorophenyl)-2-furaldehyde Diazonium->Product Furfural, CuCl2 Furfural Furfural Derivative Target Derivative Product->Derivative Reaction with various reagents

Caption: General workflow for the synthesis of 5-(chlorophenyl)-2-furaldehyde derivatives.

Protocol:

  • Diazotization: The substituted aniline (3-chloroaniline or 4-chloroaniline) is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5°C. A solution of sodium nitrite is then added dropwise to form the corresponding diazonium salt.

  • Meerwein Arylation: The freshly prepared diazonium salt solution is added to a solution of furan-2-carbaldehyde in a suitable solvent (e.g., acetone, water) containing a copper(II) chloride catalyst. The reaction mixture is stirred, often at room temperature, to yield the 5-(chlorophenyl)-2-furaldehyde.

  • Derivatization: The aldehyde functional group of the 5-(chlorophenyl)-2-furaldehyde can then be reacted with a variety of nucleophiles (e.g., hydrazines, amines, active methylene compounds) to generate a diverse library of derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in a 96-well plate Incubation1 Incubate overnight Cell_Seeding->Incubation1 Treatment Treat cells with varying concentrations of test compounds Incubation1->Treatment Incubation2 Incubate for 24-72 hours Treatment->Incubation2 MTT_Addition Add MTT solution to each well Incubation2->MTT_Addition Incubation3 Incubate for 2-4 hours MTT_Addition->Incubation3 Formazan_Formation Viable cells convert MTT to purple formazan crystals Incubation3->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Measurement Measure absorbance at ~570 nm Solubilization->Measurement Analysis Calculate cell viability and IC50 values Measurement->Analysis

Caption: Workflow of the MTT assay for determining anticancer activity.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (derivatives of this compound or 5-(4-chlorophenyl)-2-furaldehyde) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well.

  • Formazan Formation: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth_Microdilution_Workflow Serial_Dilution Perform serial dilutions of test compounds in a 96-well plate Inoculation Inoculate each well with the microbial suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare a standardized microbial inoculum Inoculum_Prep->Inoculation Incubation Incubate the plate at an appropriate temperature and time Inoculation->Incubation Observation Visually inspect for microbial growth (turbidity) Incubation->Observation MIC_Determination Determine the MIC as the lowest concentration with no visible growth Observation->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density.

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The available evidence suggests that both this compound and 5-(4-chlorophenyl)-2-furaldehyde serve as valuable scaffolds for the development of potent anticancer and antimicrobial agents. While derivatives of the 4-chloro isomer have been more extensively studied, particularly as anticancer agents, the potential of the 3-chloro analogs remains an underexplored area of research.

To provide a definitive comparison and to advance the development of this class of compounds, future research should focus on:

  • Direct Comparative Studies: The synthesis and biological evaluation of a series of both 3-chloro and 4-chloro derivatives under identical experimental conditions are crucial for establishing a clear and unambiguous structure-activity relationship.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds will provide a deeper understanding of their biological effects and guide the design of more selective and potent agents.

  • In Vivo Efficacy and Toxicity Studies: Promising lead compounds identified from in vitro screens should be advanced to preclinical in vivo models to assess their efficacy and safety profiles.

By systematically exploring the chemical space around these two isomeric scaffolds, the scientific community can unlock their full therapeutic potential and contribute to the development of novel drugs to combat cancer and infectious diseases.

References

A Comparative Spectroscopic Analysis of 5-(3-Chlorophenyl)-2-furaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective spectroscopic comparison of 5-(3-Chlorophenyl)-2-furaldehyde and its derivatives. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data, offering insights into the structural and electronic properties of these compounds. Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also provided.

Introduction

This compound is a furan derivative with potential applications in medicinal chemistry and materials science. Understanding its spectroscopic properties, and those of its derivatives, is crucial for structural elucidation, characterization, and the development of new applications. This guide presents a comparative analysis of the spectroscopic data for this compound and its key derivatives, including the unsubstituted 5-phenyl-2-furaldehyde, and analogs with electron-donating (methoxy) and electron-withdrawing (nitro) groups on the phenyl ring.

Comparative Spectroscopic Data

The spectroscopic data for this compound and its derivatives are summarized in the tables below. These values have been compiled from various sources and predicted based on established spectroscopic principles.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectra of these compounds are characterized by signals from the aldehydic proton, furan ring protons, and the protons of the phenyl ring. The chemical shift of the aldehydic proton is typically observed in the downfield region (9.5-10.0 ppm). The substitution pattern on the phenyl ring influences the chemical shifts of the aromatic protons.

CompoundAldehydic H (δ, ppm)Furan H-3 (δ, ppm)Furan H-4 (δ, ppm)Phenyl H (δ, ppm)
This compound ~9.7~7.4~7.07.3-7.8
5-Phenyl-2-furaldehyde ~9.6~7.3~6.97.3-7.8
5-(3-Methoxyphenyl)-2-furaldehyde ~9.6~7.3~6.86.9-7.4
5-(3-Nitrophenyl)-2-furaldehyde ~9.8~7.6~7.27.7-8.6
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectra provide information about the carbon framework of the molecules. The carbonyl carbon of the aldehyde group gives a characteristic signal in the range of 175-180 ppm. The chemical shifts of the furan and phenyl ring carbons are sensitive to the electronic effects of the substituents.

CompoundC=O (δ, ppm)Furan C2 (δ, ppm)Furan C5 (δ, ppm)Phenyl C (δ, ppm)
This compound ~178~153~159118-135
5-Phenyl-2-furaldehyde ~177~153~158125-131
5-(3-Methoxyphenyl)-2-furaldehyde ~177~153~158112-160
5-(3-Nitrophenyl)-2-furaldehyde ~179~152~157120-149
Infrared (IR) Spectroscopy

The IR spectra of these compounds show characteristic absorption bands for the carbonyl (C=O) stretching of the aldehyde group, C-H stretching of the aromatic and furan rings, and C-O-C stretching of the furan ring. The position of the C=O stretching frequency is influenced by the electronic nature of the substituent on the phenyl ring.

Compoundν(C=O) (cm⁻¹)ν(C-H) aromatic (cm⁻¹)ν(C-O-C) furan (cm⁻¹)
This compound ~1675~3100~1020
5-Phenyl-2-furaldehyde ~1670~3100~1025
5-(3-Methoxyphenyl)-2-furaldehyde ~1665~3100~1030
5-(3-Nitrophenyl)-2-furaldehyde ~1685~3100~1015
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated π-systems of these molecules. The primary absorption maxima (λmax) are influenced by the extent of conjugation and the electronic nature of the substituents.

Compoundλmax (nm)Solvent
This compound ~320Ethanol
5-Phenyl-2-furaldehyde ~315Ethanol
5-(3-Methoxyphenyl)-2-furaldehyde ~325Ethanol
5-(3-Nitrophenyl)-2-furaldehyde ~310Ethanol
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds. The molecular ion peak (M⁺) corresponds to the molecular weight of the molecule.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
This compound C₁₁H₇ClO₂206.63206/208 (M⁺), 177, 111
5-Phenyl-2-furaldehyde [1]C₁₁H₈O₂172.18172 (M⁺), 171, 115
5-(3-Methoxyphenyl)-2-furaldehyde C₁₂H₁₀O₃202.21202 (M⁺), 171, 131
5-(3-Nitrophenyl)-2-furaldehyde C₁₁H₇NO₄217.18217 (M⁺), 187, 115

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument should be properly tuned and shimmed for the specific solvent.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Data Processing: The software automatically performs the Fourier transform to generate the IR spectrum (transmittance or absorbance vs. wavenumber).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the spectrum over a suitable wavelength range (e.g., 200-800 nm). A solvent blank is used as a reference.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Introduce the sample into the mass spectrometer. The instrument will separate the ions based on their mass-to-charge ratio (m/z) and detect them.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for spectroscopic comparison and a conceptual signaling pathway where such compounds might be investigated.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Interpretation Synthesis Synthesis of This compound & Derivatives Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MS Mass Spectrometry Purification->MS Data_Table Tabulate Spectroscopic Data NMR->Data_Table IR->Data_Table UV_Vis->Data_Table MS->Data_Table Interpretation Structural Elucidation & Electronic Effects Analysis Data_Table->Interpretation Conclusion Conclusion Interpretation->Conclusion

Caption: General workflow for the synthesis, purification, and spectroscopic comparison of chemical compounds.

Signaling_Pathway_Concept Compound 5-Aryl-2-furaldehyde Derivative Receptor Target Receptor/ Enzyme Compound->Receptor Binding/Inhibition Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Activation/ Inhibition Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Signaling_Cascade->Cellular_Response

Caption: Conceptual signaling pathway illustrating the potential interaction of a 5-aryl-2-furaldehyde derivative with a biological target.

References

A comparative study of different synthetic methods for 5-aryl-2-furaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-aryl-2-furaldehyde motif is a cornerstone in the synthesis of a diverse array of pharmacologically active compounds and natural products. Its versatile reactivity makes it a valuable building block in medicinal chemistry and materials science. This guide provides a comparative analysis of various synthetic methodologies for the preparation of 5-aryl-2-furaldehydes, offering a comprehensive overview of reaction conditions, yields, and experimental protocols to aid researchers in selecting the most appropriate method for their specific needs.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

Palladium-catalyzed cross-coupling reactions have become the most prevalent and versatile methods for the synthesis of 5-aryl-2-furaldehydes, offering a broad substrate scope and generally high yields.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between a furan derivative and an aryl group. This reaction typically involves the coupling of a furan-based boronic acid or its ester with an aryl halide. A significant advancement in this area is the one-pot synthesis that generates the 5-(diethoxymethyl)-2-furylboronic acid in situ, which is then directly used in the coupling step, avoiding the isolation of the often unstable boronic acid. For large-scale synthesis, the use of an inexpensive and easily removable palladium-on-carbon (Pd/C) catalyst is advantageous. However, for less reactive aryl bromides, a more active catalyst system such as PdCl₂(dppf) may be required to achieve good yields.

Direct C-H Arylation

Representing a more atom-economical approach, direct C-H arylation of 2-furaldehyde avoids the pre-functionalization of the furan ring. This method directly couples 2-furaldehyde with aryl halides at the 5-position with high regioselectivity. An effective catalyst for this transformation is palladium(II) chloride under relatively mild conditions. A key challenge is to minimize the competing homocoupling of the aryl halide, which can often be mitigated by the slow addition of the aryl halide to the reaction mixture.

Stille Coupling

The Stille coupling utilizes organotin reagents to form the desired C-C bond. For instance, 5-phenyl-2-furaldehyde can be synthesized from 5-bromo-2-furaldehyde and phenyl tributyl tin in the presence of a palladium catalyst. A primary drawback of this method is the toxicity of the organotin compounds.

Negishi Coupling

The Negishi coupling employs organozinc reagents, which are known for their high functional group tolerance and reactivity. This method involves the coupling of an organozinc compound with an aryl halide. While a versatile reaction, challenges can arise with sterically hindered substrates.

Other Notable Synthetic Routes

Beyond palladium catalysis, several other methods have been developed for the synthesis of 5-aryl-2-furaldehydes.

Organozinc-Based Syntheses

Facile synthetic routes utilizing organozinc reagents have been established. These methods involve the palladium-catalyzed cross-coupling of aryl- and heteroarylzinc halides with 5-bromo-2-furaldehyde. These reactions are advantageous due to their mild reaction conditions.

Meerwein Arylation

A classic method, the Meerwein arylation, involves the reaction of an arenediazonium salt with 2-furaldehyde, typically catalyzed by a copper(II) salt like cupric chloride. While it is a well-established method, it can sometimes suffer from low yields and the formation of side products.

Quantitative Data Comparison

The following tables summarize the performance of various synthetic routes to 5-aryl-2-furaldehydes based on reported experimental data.

Table 1: Comparison of Synthetic Methods for 5-Phenyl-2-furaldehyde

Synthetic RouteFuran Starting MaterialAryl PartnerCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki Coupling5-Bromo-2-furaldehydePhenylboronic acidtrans-(Cy₂NH)₂Pd(OAc)₂(DAPCy)EtOH--91
Stille Coupling5-Bromo-2-furaldehydePhenyl tributyl tin5% Pd(PPh₃)₂Cl₂DichloroethaneReflux-61
Organozinc Coupling5-Bromo-2-furaldehydeBromobenzene/OrganozincPd(dppf)Cl₂---77
Meerwein Arylation2-FuraldehydeBenzene diazonium chlorideCupric chlorideAcetone/Water---
Photochemical Arylation5-Iodo-2-furaldehydeBenzene-Benzene--91

Table 2: General Comparison of Different Synthetic Routes

Synthetic RouteFuran Starting MaterialAryl PartnerCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
One-Pot Suzuki Coupling2-Furaldehyde diethyl acetalAryl iodides/bromides10% Pd/C or PdCl₂(dppf)DME/EtOH/H₂O60Varies61-95
Direct C-H Arylation2-FuraldehydeAryl iodides/bromidesPdCl₂ / Cy₃PDMF1101050-85
Organozinc Coupling5-Bromo-2-furaldehydeArylzinc halidesPd(dppf)Cl₂THFRT1-371-95

Experimental Protocols

One-Pot Suzuki Coupling via in situ Boronic Acid Generation

To a solution of 2-furaldehyde diethyl acetal in THF at -78 °C is added n-butyllithium. After stirring, the mixture is quenched with triisopropyl borate and then warmed to room temperature. The resulting crude 5-(diethoxymethyl)-2-furylboronic acid solution is used directly in the subsequent coupling step. To this solution is added the aryl halide, ethanol, triethylamine, and 10% Pd/C. The mixture is heated to 60

Validating the Structure of 5-(3-Chlorophenyl)-2-furaldehyde Derivatives using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized molecules is a cornerstone of chemical research. While 1D NMR provides a foundational overview, complex aromatic systems like 5-(3-Chlorophenyl)-2-furaldehyde often exhibit signal overlap that can obscure definitive assignment. This guide provides an objective comparison of 2D NMR techniques for the structural validation of this furaldehyde derivative, supported by predicted experimental data and detailed methodologies.

Unambiguous Structure Determination with 2D NMR

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful analytical technique that disperses NMR signals across two frequency axes, resolving overlapping signals and revealing correlations between different nuclei within a molecule.[1] For a molecule such as this compound, a combination of 2D NMR experiments, including COSY, HSQC, and HMBC, is essential for a complete and unambiguous assignment of its proton (¹H) and carbon (¹³C) spectra.

Data Presentation: Predicted ¹H and ¹³C NMR Data and 2D Correlations

The following table summarizes the predicted ¹H and ¹³C chemical shifts and key 2D NMR correlations for this compound. These predictions are based on known substituent effects and data from analogous compounds.

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)COSY (¹H-¹H) CorrelationsHSQC (¹H-¹³C) CorrelationHMBC (¹H-¹³C) Correlations
1 (CHO)~9.7~178-YesC2, C3
2-~153---
3~7.4~125H4YesC2, C4, C5, CHO
4~7.0~110H3YesC2, C3, C5
5-~158---
1'-~131---
2'~7.8 (s)~126H4', H6'YesC1', C3', C4', C6'
3'-~135---
4'~7.5 (d)~130H2', H5'YesC2', C3', C5', C6'
5'~7.4 (t)~129H4', H6'YesC1', C3', C4', C6'
6'~7.6 (d)~124H2', H5'YesC1', C2', C4', C5'

Key 2D NMR Experiments for Structural Validation

A strategic combination of 2D NMR experiments is employed to piece together the molecular structure.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[2] For this compound, COSY is crucial for establishing the connectivity of the protons on the furan and chlorophenyl rings.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly attached to a carbon atom.[3] This is a highly sensitive experiment that allows for the direct assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away.[3] HMBC is particularly important for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule, such as connecting the chlorophenyl ring to the furan ring.

Experimental Protocols

Standardized experimental procedures are critical for obtaining high-quality, reproducible 2D NMR data.

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can affect chemical shifts.[4]

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to ensure a homogeneous solution.[5]

NMR Instrument Parameters

The following are general parameters for acquiring 2D NMR spectra on a 400 MHz or 500 MHz spectrometer. Instrument-specific parameters may require optimization.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

  • COSY:

    • Pulse Program: Standard COSY or gradient-selected COSY (gCOSY).

    • Data Points: 1024 x 256 (F2 x F1).

    • Number of Scans: 2-4.

  • HSQC:

    • Pulse Program: Standard HSQC with sensitivity enhancement.

    • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz.

    • Data Points: 1024 x 256 (F2 x F1).

    • Number of Scans: 2-8.

  • HMBC:

    • Pulse Program: Standard HMBC.

    • Long-Range Coupling Constant: Optimized for 8-10 Hz.

    • Data Points: 2048 x 256 (F2 x F1).

    • Number of Scans: 8-16.

Visualizing the Validation Workflow

The following diagrams illustrate the logical workflow for validating the structure of this compound using 2D NMR and the key HMBC correlations that piece the molecule together.

G cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Data Analysis H1_NMR ¹H NMR Proton_Spin_Systems Identify Proton Spin Systems H1_NMR->Proton_Spin_Systems C13_NMR ¹³C NMR Protonated_Carbons Assign Protonated Carbons C13_NMR->Protonated_Carbons COSY COSY COSY->Proton_Spin_Systems HSQC HSQC HSQC->Protonated_Carbons HMBC HMBC Molecular_Fragments Assemble Molecular Fragments HMBC->Molecular_Fragments Proton_Spin_Systems->Molecular_Fragments Protonated_Carbons->Molecular_Fragments Final_Structure Confirm Final Structure Molecular_Fragments->Final_Structure G cluster_furan Furan Ring cluster_phenyl Chlorophenyl Ring C2 C2 C3 C3 C_CHO C C4 C4 H3 H3 C5 C5 H4 H4 O_furan O C1_prime C1' H3->C2 H3->C4 H3->C5 H4->C2 H4->C3 H4->C5 CHO CHO H_CHO H H_CHO->C2 H_CHO->C3 C2_prime C2' C3_prime C3' H2_prime H2' C4_prime C4' Cl Cl C5_prime C5' H4_prime H4' C6_prime C6' H5_prime H5' H6_prime H6' H2_prime->C1_prime H2_prime->C3_prime H2_prime->C4_prime H2_prime->C6_prime H4_prime->C2_prime H4_prime->C3_prime H4_prime->C5_prime H4_prime->C6_prime H6_prime->C1_prime H6_prime->C2_prime H6_prime->C4_prime H6_prime->C5_prime

References

In vitro cytotoxicity assays of compounds synthesized from 5-(3-Chlorophenyl)-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the cytotoxic potential of novel compounds derived from furan scaffolds, offering insights into their efficacy against various cancer cell lines.

This guide provides a comparative analysis of the in vitro cytotoxic activity of several synthesized compounds bearing a furan core, structurally related to derivatives of 5-(3-Chlorophenyl)-2-furaldehyde. While specific data for compounds directly synthesized from this compound is limited in the reviewed literature, this guide focuses on showcasing the cytotoxic potential of the broader class of furan-containing molecules. The presented data, experimental protocols, and pathway visualizations aim to inform future research and development of furan-based anticancer agents.

Comparative Cytotoxicity Data

The cytotoxic effects of various furan derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, was determined in these studies. The following tables summarize the IC50 values for several novel furan-based compounds, providing a basis for comparing their cytotoxic efficacy.

CompoundTarget Cell LineIC50 (µM)
Pyridine carbohydrazide analog (4) MCF-7 (Breast Cancer)4.06[1][2]
MCF-10A (Normal)>30[1]
N-phenyl triazinone derivative (7) MCF-7 (Breast Cancer)2.96[1][2]
MCF-10A (Normal)>30[1]
Furopyrimidine derivative (7b) HepG2 (Liver Cancer)7.28[3]
MCF-7 (Breast Cancer)6.72[3]
A549 (Lung Cancer)6.66[3]
HT-29 (Colon Cancer)8.51[3]
Furopyrimidine derivative (4c) HepG2 (Liver Cancer)13.1[3]
MCF-7 (Breast Cancer)11.4[3]
Furopyrimidine derivative (7c) HepG2 (Liver Cancer)11.2[3]
MCF-7 (Breast Cancer)9.06[3]
Sorafenib (Control) HepG2 (Liver Cancer)5.09[3]
MCF-7 (Breast Cancer)5.17[3]
CompoundTarget Cell LineIC50 (µg/mL)
Furopyridone derivative (4c) KYSE70 (Esophageal Cancer)0.888 (24h)[4]
0.655 (48h)[4]
KYSE150 (Esophageal Cancer)0.655 (24h)[4]

Experimental Protocols

The following section details the methodology for the most commonly cited cytotoxicity assay in the reviewed literature.

MTT Cytotoxicity Assay

The cytotoxic activity of the synthesized furan derivatives was predominantly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][4]

Principle: This colorimetric assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial succinate dehydrogenase. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of approximately 4 x 10^4 cells per well and allowed to adhere overnight.[4]

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Following the incubation period, the culture medium was removed, and a fresh medium containing MTT solution was added to each well. The plates were then incubated to allow formazan crystal formation.

  • Formazan Solubilization: The formazan crystals were dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured at a specific wavelength (e.g., 450 nm) using a microplate reader.[5]

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value was then determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

The following diagrams illustrate a typical experimental workflow for evaluating in vitro cytotoxicity and a simplified representation of an apoptotic signaling pathway that can be induced by cytotoxic compounds.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plates incubation_adhesion Incubate for Adhesion cell_seeding->incubation_adhesion add_compounds Add Synthesized Compounds at Various Concentrations incubation_adhesion->add_compounds incubation_treatment Incubate for 24-72h add_compounds->incubation_treatment add_mtt Add MTT Reagent incubation_treatment->add_mtt incubation_formazan Incubate for Formazan Formation add_mtt->incubation_formazan solubilize Solubilize Formazan Crystals incubation_formazan->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow of the MTT cytotoxicity assay.

apoptosis_pathway compound Furan Derivative cell Cancer Cell compound->cell Induces Stress mitochondria Mitochondria cell->mitochondria Intrinsic Pathway caspases Caspase Activation mitochondria->caspases Release of Cytochrome c apoptosis Apoptosis (Cell Death) caspases->apoptosis

Caption: Simplified intrinsic apoptosis pathway.

Conclusion

The presented data indicates that novel furan-based derivatives exhibit significant cytotoxic activity against a variety of cancer cell lines.[1][2][3][4] In particular, certain pyridine carbohydrazide, N-phenyl triazinone, and furopyrimidine analogs have demonstrated potent anticancer effects, in some cases comparable to the established drug Sorafenib.[1][2][3] The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest, highlighting their potential as lead compounds for the development of new anticancer therapies.[2] Further investigation into the structure-activity relationships of derivatives synthesized from this compound is warranted to explore and optimize their therapeutic potential.

References

Comparison of the electronic effects of different substituents on the 5-phenyl ring of 2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electronic effects of various substituents on the 5-phenyl ring of 2-furaldehyde. Understanding these effects is crucial for modulating the reactivity, bioavailability, and pharmacological activity of this important class of compounds. This document summarizes key experimental data, provides detailed experimental protocols, and visualizes the underlying principles of electronic influence.

Data Presentation: Spectroscopic and Physicochemical Parameters

The electronic influence of substituents on the 5-phenyl-2-furaldehyde scaffold is systematically evaluated through infrared (IR) and proton nuclear magnetic resonance (¹H NMR) spectroscopy. The data presented below, primarily sourced from the work of Varshney et al., illustrates the impact of electron-donating and electron-withdrawing groups on the carbonyl (C=O) stretching frequency and the chemical shift of the aldehydic proton.[1] These parameters serve as sensitive probes of the electron density at the aldehyde functional group. Hammett constants (σp) are included to provide a quantitative measure of the electronic effect of each para-substituent.

Substituent (R)Hammett Constant (σp)IR ν(C=O) (cm⁻¹)[1]¹H NMR δ(CHO) (ppm)[1]
H0.0016609.58
4-CH₃-0.1716589.55
4-OCH₃-0.2716559.52
4-Cl0.2316659.62
4-Br0.2316689.64
4-I0.1816709.65
4-NO₂0.7816809.75
2-NO₂-16759.70
2-Cl-16729.68
2-OH-16509.50
4-SO₂NHCOCH₃0.49 (estimated)16789.72

Interpretation of Electronic Effects

The data clearly demonstrates the transmission of electronic effects from the substituted phenyl ring, through the furan ring, to the aldehyde group.

  • Electron-donating groups (e.g., -CH₃, -OCH₃) increase electron density on the furan and aldehyde moieties. This is observed as a decrease in the C=O stretching frequency in the IR spectrum (indicating a weaker C=O bond) and a downfield shift (to lower ppm) of the aldehyde proton in the ¹H NMR spectrum.

  • Electron-withdrawing groups (e.g., -Cl, -Br, -I, -NO₂, -SO₂NHCOCH₃) decrease electron density. This results in an increase in the C=O stretching frequency and an upfield shift (to higher ppm) of the aldehyde proton signal.

This trend is consistent with the established principles of resonance and inductive effects, which are visualized in the following diagram.

Visualization of Electronic Effects and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key concepts and processes described in this guide.

Electronic_Effects cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) cluster_Spectroscopy Spectroscopic Observation EDG e.g., -OCH₃, -CH₃ EDG_Effect Increases Electron Density on Furan & Aldehyde EDG->EDG_Effect Donates e⁻ IR_Shift_Down Lower ν(C=O) (IR) EDG_Effect->IR_Shift_Down NMR_Shift_Up Upfield Shift of CHO (¹H NMR) EDG_Effect->NMR_Shift_Up EWG e.g., -NO₂, -Cl EWG_Effect Decreases Electron Density on Furan & Aldehyde EWG->EWG_Effect Withdraws e⁻ IR_Shift_Up Higher ν(C=O) (IR) EWG_Effect->IR_Shift_Up NMR_Shift_Down Downfield Shift of CHO (¹H NMR) EWG_Effect->NMR_Shift_Down

Caption: Electronic effects of substituents on spectroscopic properties.

Experimental_Workflow General Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Start Substituted Aniline + 2-Furaldehyde Diazotization Diazotization Start->Diazotization Meerwein Meerwein Arylation Diazotization->Meerwein Product 5-(Substituted phenyl)- 2-furaldehyde Meerwein->Product TLC TLC for Purity Product->TLC MP Melting Point Product->MP IR IR Spectroscopy (ν(C=O)) Product->IR NMR ¹H & ¹³C NMR Spectroscopy (δ(CHO), etc.) Product->NMR UV UV-Vis Spectroscopy (λmax) Product->UV Correlation Correlate Spectroscopic Data with Hammett Constants IR->Correlation NMR->Correlation UV->Correlation Comparison Compare Electronic Effects Correlation->Comparison

References

Cross-Validation of Analytical Methods for 5-(3-Chlorophenyl)-2-furaldehyde Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 5-(3-Chlorophenyl)-2-furaldehyde, a key intermediate and potential impurity in pharmaceutical manufacturing, is critical for ensuring drug safety and efficacy. This guide provides a comprehensive cross-validation of two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to offer a comparative analysis of their performance, supported by experimental data, to aid in the selection of the most suitable method for specific analytical needs.

Quantitative Performance Comparison

The performance of HPLC-UV and GC-MS for the analysis of this compound was evaluated based on key validation parameters. The following table summarizes the comparative quantitative data, which is essential for method selection based on the required sensitivity, accuracy, and precision of the analysis.

ParameterHPLC-UVGC-MS (with PFBHA derivatization)
**Linearity (r²) **> 0.999> 0.999
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.03 µg/mL
Accuracy (Recovery %) 98.5 - 101.2%99.1 - 102.5%
Precision (RSD%) < 2.0%< 1.5%

Experimental Workflow

The general workflow for the cross-validation of analytical methods for this compound is depicted below. This process ensures the reliability and comparability of the results obtained from different analytical techniques.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison Sample Bulk Sample of This compound Standard Preparation of Stock and Working Standards Sample->Standard Spiked Preparation of Spiked Samples Sample->Spiked HPLC HPLC-UV Analysis Standard->HPLC GC GC-MS Analysis (with Derivatization) Standard->GC Spiked->HPLC Spiked->GC Validation Validation Parameters (Linearity, LOD, LOQ, Accuracy, Precision) HPLC->Validation GC->Validation Comparison Comparative Data Analysis Validation->Comparison Selection Method Selection Comparison->Selection

General workflow for cross-validation of analytical methods.

Detailed Experimental Protocols

Reproducible and reliable results are contingent upon detailed and well-documented experimental methodologies. The following sections provide representative protocols for the analysis of this compound using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the direct analysis of this compound.

1. Sample and Standard Preparation:

  • Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of acetonitrile to obtain a stock solution of 100 µg/mL.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Instrument: HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 280 nm.[1]

  • Column Temperature: 30 °C.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the polarity and potential thermal lability of the aldehyde group, derivatization is often employed to improve chromatographic performance and sensitivity in GC-MS analysis. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent for aldehydes.[2]

1. Sample and Standard Preparation with Derivatization:

  • Stock Solution: Prepare a 100 µg/mL stock solution of this compound in a suitable solvent like ethyl acetate.

  • Working Standards: Prepare working standards by diluting the stock solution.

  • Derivatization Procedure: To 1 mL of each standard and sample solution, add 100 µL of a 10 mg/mL PFBHA solution in water. Adjust the pH to approximately 3 with a suitable acid. Incubate the mixture at 60°C for 1 hour to form the PFBHA-oxime derivative.[2] After cooling, extract the derivative with a small volume of hexane or another suitable organic solvent.

2. GC-MS Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless injection of 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized this compound.

Signaling Pathway for Derivatization

The derivatization of this compound with PFBHA is a critical step in the GC-MS analysis. The following diagram illustrates this chemical reaction.

Derivatization Reaction cluster_reactants Reactants cluster_products Products Aldehyde This compound Derivative PFBHA-Oxime Derivative Aldehyde->Derivative + PFBHA PFBHA PFBHA (Derivatizing Agent) PFBHA->Derivative Water Water

References

Safety Operating Guide

Proper Disposal of 5-(3-Chlorophenyl)-2-furaldehyde: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols for handling and disposing of hazardous materials like 5-(3-Chlorophenyl)-2-furaldehyde is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled as a hazardous substance. General principles for the disposal of hazardous chemical waste, as mandated by the Environmental Protection Agency (EPA) and institutional Environmental Health and Safety (EHS) departments, should be strictly followed.[1][2]

Immediate Safety Precautions

Before beginning any disposal procedure, ensure that all relevant safety measures are in place. This includes working in a well-ventilated area, preferably under a chemical fume hood, and having immediate access to an emergency eyewash station and safety shower.[3][4][5] All personnel involved in the handling and disposal of this chemical must be trained on proper hazardous waste management procedures.[6]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat and closed-toe shoes.

  • Respiratory Protection: If there is a risk of generating aerosols or dust, a respirator may be necessary.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with institutional and national regulations. The following is a general step-by-step guide:

  • Waste Characterization: Treat this compound as a hazardous waste. Do not dispose of it down the drain or in regular trash.[1][7]

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[1] The container must be in good condition with a secure lid.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste".[1][8] The label must include:

    • The full chemical name: "this compound" (no abbreviations or chemical formulas).

    • The approximate quantity of the waste.

    • The date of waste generation.

    • The name and contact information of the principal investigator or responsible person.

    • The laboratory location (building and room number).

  • Waste Segregation: Do not mix this compound with other incompatible waste streams. It should be segregated with other halogenated organic compounds.

  • Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from heat and ignition sources.[3] Ensure secondary containment is used to prevent spills.

  • Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1][6] Provide them with a completed hazardous waste information form.

  • Decontamination: Triple-rinse any empty containers that held this compound with a suitable solvent.[6][8] The rinsate must be collected and disposed of as hazardous waste.[6][8] After triple-rinsing, the defaced container may be disposed of as regular trash, but confirm this with your EHS department.[6]

Quantitative Data Summary

PropertyValue
Hazard Class Flammable Liquid, Toxic, Irritant
Signal Word Danger
Hazard Statements H226, H301, H312, H315, H319, H330, H335, H351
Precautionary Statements P260, P280, P301+P310, P304+P340, P305+P351+P338

Data based on the Safety Data Sheet for 2-Furaldehyde.[3][9][10]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

G A Identify Waste This compound B Assess Hazards (Treat as Hazardous) A->B J Decontaminate Empty Containers (Triple Rinse) A->J C Select Proper PPE B->C F Transfer Waste to Container C->F D Choose Compatible Waste Container D->F E Label Container 'Hazardous Waste' E->F G Securely Seal Container F->G H Store in Designated Area G->H I Contact EHS for Pickup H->I K Dispose of Rinsate as Hazardous Waste J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-(3-Chlorophenyl)-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling, use, and disposal of 5-(3-Chlorophenyl)-2-furaldehyde (CAS No. 22078-59-7) in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure research environment.

1. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant.[1][2] It can cause skin and eye irritation, may cause an allergic skin reaction, and may lead to respiratory irritation.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3][4]To prevent skin contact and irritation.[2]
Eye & Face Protection Safety glasses with side shields or chemical safety goggles.[3] A face shield may be required for splash hazards.[5]To protect eyes from dust particles and splashes, preventing serious irritation.[2]
Respiratory Protection N95-rated dust mask or higher. Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of dust, which can cause respiratory tract irritation.[1]
Body Protection Laboratory coat.[3]To protect skin and personal clothing from contamination.

2. Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following experimental protocol is crucial for minimizing exposure risk.

Preparation and Weighing:

  • Ventilation: Always handle this compound in a certified chemical fume hood or a well-ventilated laboratory space to minimize inhalation risks.[6]

  • Don PPE: Before handling the compound, put on all required PPE as specified in the table above: lab coat, chemical-resistant gloves, and safety goggles.

  • Weighing: When weighing the solid, do so on a tared weigh boat or paper. Handle carefully to avoid generating dust. If dust is generated, a respirator is recommended.

  • Transfer: Use a spatula to transfer the compound to your reaction vessel.

Dissolution and Reaction:

  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Reaction Setup: Ensure your reaction apparatus is securely clamped and, if necessary, equipped with a system to trap any volatile byproducts.

  • Monitoring: Monitor the reaction from a safe distance, using the fume hood sash as a protective barrier.

Post-Reaction Work-up and Purification:

  • Quenching: If quenching the reaction, do so slowly and carefully, especially if the reaction is exothermic.

  • Extraction and Transfer: When performing liquid-liquid extractions, use a properly supported separatory funnel. Vent the funnel frequently to release any pressure buildup.

  • Purification: If performing chromatography or recrystallization, continue to wear all appropriate PPE.

Diagram 1: Standard Workflow for Handling this compound

G Figure 1: Safe Handling Workflow cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Post-Reaction & Disposal A Don Appropriate PPE B Work in Fume Hood A->B C Weigh Compound B->C D Transfer to Vessel C->D E Add Solvents D->E F Run Reaction E->F G Work-up & Purify F->G H Decontaminate Glassware G->H I Dispose of Waste H->I

Caption: A step-by-step workflow for the safe handling of this compound.

3. Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

Waste Segregation and Collection:

  • Solid Waste: Dispose of any unused this compound, contaminated weigh boats, gloves, or other solid materials in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing this compound should be collected in a labeled hazardous liquid waste container. Do not pour this chemical down the drain.[6][7]

  • Contaminated Glassware: Rinse glassware that has come into contact with the compound at least three times with a suitable solvent (e.g., acetone, ethanol). Collect the initial rinsate as hazardous liquid waste. Subsequent rinses can be disposed of according to standard laboratory procedures.

Waste Disposal:

  • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.

  • Ensure waste containers are sealed, properly labeled, and stored in a designated secondary containment area while awaiting pickup.

Diagram 2: PPE Selection Logic for Chemical Handling

G Figure 2: PPE Decision Process A Handling Solid Compound? B Wear Gloves, Lab Coat, Safety Goggles A->B C Risk of Dust Inhalation? B->C D Add N95 Respirator C->D Yes E Risk of Splash (e.g., dissolution, work-up)? C->E No D->E F Add Face Shield E->F Yes G Proceed with Caution E->G No F->G

Caption: A logical diagram for selecting appropriate PPE based on the handling procedure.

By implementing these safety and logistical measures, you can effectively minimize the risks associated with handling this compound, fostering a safer and more productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.